2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane
Description
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Properties
IUPAC Name |
2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF6O/c5-1-12-2(3(6,7)8)4(9,10)11/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYFUCXZHKDNPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OC(C(F)(F)F)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436024 | |
| Record name | 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26103-07-1 | |
| Record name | 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026103071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(CHLOROMETHOXY)-1,1,1,3,3,3-HEXAFLUOROPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN4H73V5U3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane CAS number 26103-07-1
An In-depth Technical Guide to 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane (CAS: 26103-07-1)
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond the CAS Number
This compound is a fluorinated organic compound that holds a position of significant, albeit niche, importance in the landscape of pharmaceutical synthesis. While its name is a mouthful and its applications are specific, for researchers and professionals in drug development—particularly in the field of anesthetics—this molecule is a critical intermediate and a key analytical marker. It is most famously known as "chlorosevo ether" or "Sevochlorane," the direct precursor in the most common two-step synthesis of Sevoflurane, a widely used inhalation anesthetic.[1][2]
This guide moves beyond a simple recitation of properties. As a senior application scientist, my objective is to provide a comprehensive technical narrative that illuminates the why behind the what. We will explore its synthesis not merely as a recipe but as a reasoned chemical strategy. We will examine its primary application not just as a fact, but as a cornerstone of quality control in modern medicine. This document is designed for the practicing scientist who requires a deep, actionable understanding of this compound's lifecycle—from synthesis to its ultimate fate as a pharmaceutical and its detection as a critical impurity.
Core Physicochemical & Structural Characteristics
The molecule's structure is a tale of two parts: a highly stable hexafluoroisopropyl backbone and a reactive chloromethyl ether functional group.[3] The electron-withdrawing nature of the two trifluoromethyl groups significantly influences the reactivity of the adjacent ether linkage. The hexafluoropropane backbone imparts properties typical of fluorinated compounds, such as high density and low surface tension, while the chloromethoxy group is the handle for synthetic transformations.[4]
Below is a summary of its key physicochemical properties compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 26103-07-1 | [4][5][6] |
| Molecular Formula | C₄H₃ClF₆O | [5][6] |
| Molecular Weight | 216.51 g/mol | [5][6] |
| IUPAC Name | This compound | [5] |
| Appearance | Clear, colorless liquid/oil | [3][6] |
| Boiling Point | ~95 °C @ 760 mmHg | [Note: Some sources report lower values] |
| Density | ~1.488 g/cm³ | [Note: Varies slightly with source] |
| Flash Point | ~11 °C | [Note: Varies slightly with source] |
| Storage Conditions | 2-8°C, Refrigerator | [6] |
Key Synonyms: Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether, Chlorosevo ether, Sevochlorane, Sevoflurane Impurity 6.[4]
Caption: Molecular Structure of the Topic Compound.
Synthesis: A Targeted Chloromethylation Approach
The most direct and industrially relevant synthesis of this compound involves the chloromethylation of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[2] HFIP is a uniquely polar and acidic alcohol, properties derived from the intense inductive effect of the two trifluoromethyl groups.[7][8] This acidity makes direct etherification challenging under standard Williamson conditions, necessitating a more specialized approach.
The reaction combines HFIP with a formaldehyde source (such as paraformaldehyde or 1,3,5-trioxane) in the presence of a chlorinating agent or Lewis acid catalyst.[9] The formaldehyde acts as the one-carbon electrophile to form the methoxy bridge, which is then chlorinated.
Caption: General workflow for the synthesis of the Topic Compound.
Field-Proven Experimental Protocol
The following protocol is a synthesized methodology based on procedures described in the patent literature.[10] It is intended for laboratory-scale synthesis and must be performed by trained personnel with appropriate safety precautions.
Materials & Equipment:
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
1,3,5-Trioxane
-
Phosphorus trichloride (PCl₃)
-
6N Hydrochloric acid (HCl)
-
Deionized water
-
Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe
-
Separatory funnel
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reactor Setup: Equip a dry, jacketed glass reactor with an overhead stirrer and a dropping funnel. Circulate a coolant through the jacket to maintain an internal temperature of 0°C.
-
Initial Charge: Charge the reactor with phosphorus trichloride (1.0 eq).
-
HFIP Addition: Begin stirring and add HFIP (1.8-2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10°C. A vigorous evolution of HCl gas will occur. Continue stirring until gas evolution ceases.
-
Causality Note: HFIP reacts with PCl₃ in situ. The highly acidic nature of HFIP facilitates this reaction. Maintaining a low temperature controls the exothermic reaction and minimizes side products.
-
-
Formaldehyde Source Addition: Once the initial reaction subsides, add 1,3,5-trioxane (1.0 eq) portion-wise, maintaining the temperature at or below 5°C. The reaction is typically stirred at this temperature for 8-12 hours.
-
Causality Note: 1,3,5-Trioxane serves as a stable, solid source of formaldehyde, which depolymerizes under the acidic conditions to react with the HFIP-derived intermediate.
-
-
Reaction Quench & Workup: After the reaction period, slowly add 6N HCl dropwise. This is a highly exothermic step; the addition rate must be controlled to maintain a temperature of approximately 45°C.
-
Causality Note: The HCl quench serves to hydrolyze any remaining reactive intermediates and catalyst residues, preparing the mixture for phase separation.
-
-
Extraction & Isolation: Add deionized water to the reaction mixture and stir until all solids dissolve and two clear layers form. Transfer the entire mixture to a separatory funnel. The dense, fluorinated product will be the bottom layer. Separate the layers and collect the bottom organic phase, which is the crude this compound.
-
Purification (Optional): The crude product can be used directly in the subsequent fluorination step or purified further by vacuum distillation if required for other applications.
Core Application & Reactivity: The Gateway to Sevoflurane
The primary industrial value of this compound lies in its role as the penultimate intermediate in a robust, two-step synthesis of Sevoflurane.[1][9] Its chemical utility stems from the reactivity of the C-Cl bond in the chloromethoxy group, which is susceptible to nucleophilic substitution.
The conversion to Sevoflurane is a classic halogen exchange (Halex) reaction. The chlorine atom is replaced by a fluorine atom using a suitable nucleophilic fluoride source, such as sodium fluoride (NaF) or potassium fluoride (KF), often in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[10]
Sources
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- 8. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US7375254B2 - Process for recovery of 1,1,1,3,3,3-hexafluoroisopropanol from the waste stream of sevoflurane synthesis - Google Patents [patents.google.com]
- 10. Method of synthesizing fluoromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Physical Properties of 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical properties of 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane (CAS No. 26103-07-1), a key intermediate in the synthesis of the inhalation anesthetic, Sevoflurane. This document delves into the structural characteristics, physicochemical properties, and spectral signatures of this fluorinated ether. It is designed to be a vital resource for researchers and professionals involved in synthetic chemistry, drug development, and materials science, offering field-proven insights and detailed experimental considerations.
Introduction and Molecular Overview
This compound, also known by synonyms such as Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether and Sevochlorane, is a halogenated ether of significant interest in the pharmaceutical industry.[1][2][3] Its molecular structure, featuring a hexafluoroisopropyl group attached to a chloromethyl ether moiety, imparts unique physical and chemical properties. The high degree of fluorination contributes to its high density and volatility, while the chloromethoxy group serves as a reactive site for further chemical transformations.[1]
This guide will systematically explore the key physical parameters of this compound, providing both reported data and insights into their experimental determination. Understanding these properties is crucial for its handling, purification, and application in synthetic protocols.
Molecular Structure
Figure 1: 2D structure of this compound.
Physicochemical Properties
The physical properties of this compound are summarized in the table below. It is important to note that there are some discrepancies in the reported values from different suppliers, which is not uncommon for specialized chemical intermediates. These variations may arise from different measurement conditions or purities of the samples.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃ClF₆O | [1][2][3] |
| Molecular Weight | 216.51 g/mol | [2][3] |
| Appearance | Colorless liquid/oil | [1] |
| Melting Point | -77 °C | [2] |
| Boiling Point | 94.98 °C at 760 mmHg45-46 °C | [4][2] |
| Density | 1.488 g/cm³1.650 g/cm³ | [4][2] |
| Vapor Pressure | 52.835 mmHg at 25 °C | [4] |
| Flash Point | 11.244 °C | [4] |
| Refractive Index | 1.31 | [5] |
Discussion of Discrepancies: The notable difference in the reported boiling points (95 °C vs. 45-46 °C) is significant. The lower value may correspond to a measurement at reduced pressure, although this is not specified in the source. Given the structure and molecular weight, a boiling point around 95 °C at atmospheric pressure appears more plausible. Similarly, the density values show some variation. For critical applications, it is recommended to experimentally verify these properties.
Solubility Profile
This compound is a fluorinated organic compound, and its solubility is dictated by the interplay of its polar chloromethoxy group and the nonpolar, lipophilic hexafluoroisopropyl group.[1]
-
Organic Solvents: It is expected to be soluble in a wide range of common organic solvents, such as ethers (e.g., diethyl ether, tetrahydrofuran), chlorinated solvents (e.g., dichloromethane, chloroform), and hydrocarbons (e.g., hexanes). The presence of the ether linkage and the halogen atoms facilitates miscibility with these solvents.
-
Water: Due to the large, hydrophobic hexafluoroisopropyl group, its solubility in water is expected to be low. Fluorinated compounds are generally known for their low aqueous solubility.[6]
Spectroscopic Data (Predicted)
1H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing two distinct signals:
-
-OCH₂Cl (s, ~5.5-5.8 ppm): A singlet corresponding to the two protons of the chloromethyl group. These protons are deshielded by the adjacent oxygen and chlorine atoms.
-
-CH(CF₃)₂ (septet, ~4.5-5.0 ppm): A septet (or a more complex multiplet due to coupling with six fluorine atoms) for the single proton on the isopropyl backbone. This proton is significantly deshielded by the ether oxygen and the two trifluoromethyl groups.
13C NMR Spectroscopy
The 13C NMR spectrum is predicted to show the following key resonances:
-
-OCH₂Cl (~70-80 ppm): The carbon of the chloromethyl group.
-
-CH(CF₃)₂ (~75-85 ppm, septet): The methine carbon, which will be split into a septet by the six attached fluorine atoms.
-
-CF₃ (~120-125 ppm, quartet): The carbons of the two trifluoromethyl groups, appearing as a quartet due to coupling with the three fluorine atoms.
19F NMR Spectroscopy
19F NMR is a powerful tool for characterizing fluorinated compounds.[7] For this molecule, a single signal is expected for the six equivalent fluorine atoms of the two trifluoromethyl groups.
-
-CF₃ (doublet, ~-75 to -78 ppm): A doublet arising from the coupling with the single methine proton. The chemical shift is in the typical range for trifluoromethyl groups.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong C-F and C-O stretching vibrations.
-
C-F stretching (1100-1350 cm⁻¹): Strong, broad absorptions characteristic of trifluoromethyl groups.
-
C-O stretching (1050-1150 cm⁻¹): A strong band associated with the ether linkage.[8]
-
C-H stretching (2850-3000 cm⁻¹): Weaker bands corresponding to the C-H bonds.
-
C-Cl stretching (600-800 cm⁻¹): A band in the fingerprint region.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation. Key expected fragments include:
-
[M-Cl]⁺: Loss of the chlorine atom.
-
[M-OCH₂Cl]⁺: Loss of the chloromethoxy group.
-
[CH(CF₃)₂]⁺: The hexafluoroisopropyl cation.
-
[CF₃]⁺: The trifluoromethyl cation.
Synthesis and Reactivity
This compound is a key intermediate in the synthesis of the anesthetic Sevoflurane. Its synthesis typically involves the chloromethylation of hexafluoroisopropanol (HFIP).[9][10]
Figure 2: Synthesis of Sevoflurane via this compound.
The chloromethyl ether moiety is a reactive functional group susceptible to nucleophilic substitution.[11] The primary reaction of interest is the halogen exchange reaction where the chlorine atom is replaced by fluorine to yield Sevoflurane.[9]
Experimental Protocols
The following sections outline generalized, yet detailed, experimental protocols for the determination of key physical properties of volatile, fluorinated liquids like this compound.
Boiling Point Determination (Micro-scale)
This method is suitable for small sample volumes and minimizes exposure to the volatile compound.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Heating source (e.g., hot plate)
Procedure:
-
Add a small amount (0.5-1 mL) of the liquid to the small test tube.
-
Place the capillary tube (sealed end up) into the test tube.
-
Attach the test tube to the thermometer and immerse it in the Thiele tube or oil bath.
-
Heat the bath gradually while stirring.
-
Observe the capillary tube. A stream of bubbles will emerge as the air inside expands.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the bath to cool slowly.
-
The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.
-
Record the atmospheric pressure.
Causality: The boiling point is reached when the vapor pressure of the liquid equals the external pressure. The continuous stream of bubbles indicates that the vapor pressure inside the capillary has overcome the atmospheric pressure. As the liquid cools, the point at which it re-enters the capillary signifies the equilibrium between the liquid and vapor phases at that pressure.
Density Determination
The density of a volatile liquid can be accurately determined using a pycnometer or a digital density meter.[12][13]
Apparatus:
-
Pycnometer (calibrated)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
Clean and dry the pycnometer thoroughly and determine its mass.
-
Fill the pycnometer with the liquid, ensuring no air bubbles are trapped.
-
Place the filled pycnometer in the constant temperature water bath until it reaches thermal equilibrium.
-
Carefully remove any excess liquid that has expanded out of the capillary.
-
Dry the outside of the pycnometer and determine its mass.
-
Determine the mass of the liquid by subtraction.
-
Calculate the density by dividing the mass of the liquid by the calibrated volume of the pycnometer.
Self-Validation: The calibration of the pycnometer with a standard of known density (e.g., deionized water) at the same temperature is crucial for accuracy. The procedure should be repeated to ensure reproducibility.
Spectroscopic Analysis
Sample Preparation for NMR:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the 1H, 13C, and 19F NMR spectra according to the instrument's standard operating procedures.
Sample Preparation for IR:
-
For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
Sample Introduction for MS:
-
For a volatile liquid, direct injection or a gas chromatography-mass spectrometry (GC-MS) interface can be used for sample introduction into the ion source.
Safety and Handling
This compound is a halogenated organic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Due to its low flash point, it should be kept away from ignition sources.
Conclusion
This compound is a valuable chemical intermediate with a unique set of physical properties derived from its fluorinated structure. This guide has provided a detailed summary of these properties, including a critical evaluation of available data. While a lack of published experimental spectral data necessitates reliance on predictions, the information presented herein offers a robust foundation for researchers and professionals working with this compound. The provided experimental protocols offer a framework for the in-house determination of its key physical parameters, ensuring data accuracy for critical applications.
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A Technical Guide to the Solubility of 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane (Sevoflurane) in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane, a halogenated ether commonly known as Sevoflurane. Primarily recognized for its application as a volatile anesthetic, its interactions with organic solvents are critical for professionals in pharmaceutical development, chemical synthesis, and analytical sciences. This document delineates the physicochemical properties of Sevoflurane, explores the theoretical underpinnings of its solubility, presents available quantitative and qualitative solubility data, and furnishes a detailed, self-validating protocol for the experimental determination of its solubility. This guide is intended to serve as an essential resource for researchers and scientists requiring a deep understanding of Sevoflurane's solvent compatibility for applications ranging from purification and formulation to its use as a specialized reaction medium.
Introduction: Beyond Anesthesia
This compound, or Sevoflurane, is a highly fluorinated methyl isopropyl ether renowned for its role in modern medicine as a fast-acting, non-flammable inhalation anesthetic.[1][2] Its low blood/gas partition coefficient facilitates rapid induction and recovery in clinical settings.[3] However, the unique chemical structure of Sevoflurane—possessing both an ether linkage and extensive fluorination—imparts distinct physicochemical properties that make its solubility behavior in organic solvents a subject of significant interest beyond its medical use.
For drug development professionals, understanding solubility is paramount for creating stable formulations and purification processes. For synthetic chemists, the choice of solvent is critical, and highly fluorinated compounds like Sevoflurane can offer unique reaction environments. This guide addresses the core need for a centralized, technical resource on the solubility of Sevoflurane in common organic solvents, bridging the gap between its well-documented medical use and its broader chemical applications.
Physicochemical Profile of Sevoflurane
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Sevoflurane (C₄H₃F₇O) is a colorless, volatile liquid with a molecular weight of approximately 200.05 g/mol .[1][2] Its key properties are summarized in Table 1.
The molecule features a central ether oxygen atom, which can act as a hydrogen bond acceptor, flanked by a highly fluorinated isopropyl group and a chloromethyl group. The seven fluorine atoms create a strong inductive effect, withdrawing electron density and rendering the molecule relatively non-polar with a high density. This extensive fluorination is a primary determinant of its solubility characteristics.[4]
| Property | Value | Source(s) |
| IUPAC Name | 1,1,1,3,3,3-Hexafluoro-2-(fluoromethoxy)propane | [2] |
| Molecular Formula | C₄H₃F₇O | [1] |
| Molar Mass | 200.056 g/mol | [2] |
| Appearance | Clear, colorless liquid | [1] |
| Density | ~1.52 g/cm³ at 20-25°C | [1][2] |
| Boiling Point | 58.6 °C | [1] |
| Vapor Pressure | 157 - 160 mmHg at 20°C | [1] |
| Water Solubility | Slightly soluble (~1.48 g/L) | [1][3] |
| LogP (Octanol/Water) | ~2.4 | [1] |
Theoretical Framework for Solubility
The principle of "like dissolves like" provides a foundational understanding of solubility. This concept is more formally described by thermodynamic models such as Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
For a solute to dissolve in a solvent, their respective Hansen parameters must be similar. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated, with smaller distances indicating higher affinity and greater solubility.[5][6]
Solubility Data for Sevoflurane
Based on available literature, Sevoflurane exhibits high solubility in a range of common organic solvents, to the point of being fully miscible. Miscibility implies that the solute and solvent are soluble in each other at all proportions, forming a single homogeneous phase.
| Solvent Class | Solvent | Solubility | Source(s) |
| Alcohols | Ethanol | Miscible | [3] |
| Ethers | Diethyl Ether | Miscible | [3] |
| Chlorinated | Chloroform | Miscible | [3] |
| Aromatics | Benzene | Miscible | [3] |
| Alkanes | Hexane | Soluble (as a diluent) | [7] |
| Aqueous | Water | Slightly Soluble (~1.48 g/L) | [1][3] |
Note: The term "Miscible" indicates solubility in all proportions.
The high degree of fluorination in Sevoflurane contributes to its lipophilicity, evidenced by its high solubility in lipids and oils (e.g., corn oil/gas partition coefficient of 41.6).[1] This property is fundamental to its anesthetic action but also indicates strong affinity for non-polar organic environments.
Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination
To generate precise, quantitative solubility data for Sevoflurane in a specific organic solvent, a robust and self-validating experimental protocol is required. The isothermal equilibrium shake-flask method is a standard and reliable approach.
Causality and Rationale
This protocol is designed to ensure that a true thermodynamic equilibrium is reached between the solute (Sevoflurane) and the solvent at a constant temperature. Agitation ensures maximum interfacial contact for rapid dissolution, while the settling period allows undissolved solute to separate, enabling the sampling of a truly saturated supernatant. Gas Chromatography with Flame Ionization Detection (GC-FID) is chosen for its high sensitivity and specificity for quantifying volatile organic compounds like Sevoflurane.[8][9]
Workflow Diagram
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An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane. As a known process impurity and potential degradation product of the widely used anesthetic agent sevoflurane, a thorough understanding of its spectroscopic signature is critical for quality control, safety assessment, and regulatory compliance in the pharmaceutical industry.[1][2][3] This document synthesizes theoretical principles, computational predictions, and field-proven insights to offer a comprehensive resource for researchers and professionals working with this and structurally related fluorinated compounds.
Introduction: The Significance of this compound in Pharmaceutical Analysis
This compound (CMHFP), with the CAS number 26103-07-1, is a halogenated ether that can be present as an impurity in the synthesis of sevoflurane.[3] Its structural similarity to sevoflurane, differing by the substitution of a fluorine atom with chlorine on the methoxy group, necessitates robust analytical methods for its detection and quantification. ¹³C NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of organic molecules. However, the analysis of highly fluorinated compounds like CMHFP by ¹³C NMR presents unique challenges due to the presence of strong carbon-fluorine (C-F) spin-spin coupling, which can complicate spectral interpretation.[4]
This guide will delve into the theoretical underpinnings of the ¹³C NMR spectrum of CMHFP, provide a detailed interpretation of a predicted spectrum, and discuss the key factors that influence the chemical shifts and coupling constants observed.
Molecular Structure and Carbon Environments
The structure of this compound features four unique carbon environments, which will give rise to four distinct signals in a proton-decoupled ¹³C NMR spectrum.
Caption: Molecular graph of this compound highlighting the four unique carbon atoms.
-
C1 & C3 (equivalent CF₃ groups): These are two equivalent trifluoromethyl carbons. Due to the high electronegativity of the attached fluorine atoms, these carbons are expected to be significantly deshielded and appear at a downfield chemical shift. The signal for these carbons will be split into a quartet by the three directly attached fluorine atoms (¹J_CF).
-
C2 (CH group): This methine carbon is bonded to two trifluoromethyl groups and the oxygen of the chloromethoxy group. The cumulative electron-withdrawing effect of these substituents will also result in a downfield chemical shift. This carbon will exhibit complex splitting due to coupling with the six fluorine atoms of the two CF₃ groups (²J_CF).
-
C4 (CH₂Cl group): This methylene carbon is attached to an oxygen atom and a chlorine atom. Both are electronegative, leading to a downfield shift. The presence of the chlorine atom will further influence its chemical shift compared to a simple methoxy group.
Predicted ¹³C NMR Spectrum and Interpretation
In the absence of publicly available experimental ¹³C NMR data for this compound, a predicted spectrum was generated using NMRDB.org, a database that utilizes a combination of computational methods to estimate chemical shifts.[5][6]
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C1 & C3 (CF₃) | ~124 | Quartet (¹J_CF) |
| C2 (CH) | ~75 | Septet (²J_CF) |
| C4 (CH₂Cl) | ~70 | Singlet |
Detailed Analysis of Predicted Chemical Shifts
-
CF₃ Carbons (C1 & C3) at ~124 ppm: The significant downfield shift is a hallmark of trifluoromethyl groups. The high electronegativity of fluorine strongly deshields the carbon nucleus. This chemical shift is consistent with values observed for other compounds containing the hexafluoroisopropyl group.
-
CH Carbon (C2) at ~75 ppm: The position of this carbon is influenced by both the two CF₃ groups and the ether oxygen. Its chemical shift is expected to be in the range typical for carbons alpha to an ether oxygen, with an additional downfield contribution from the electron-withdrawing CF₃ groups.
-
CH₂Cl Carbon (C4) at ~70 ppm: This carbon is deshielded by both the adjacent oxygen and the terminal chlorine atom. The chemical shift for a chloromethyl ether group is typically found in this region. The electronegativity of chlorine causes a downfield shift compared to a simple methyl ether.
The Critical Role of Carbon-Fluorine Coupling
A standard proton-decoupled ¹³C NMR spectrum of a fluorinated compound will still exhibit splitting due to C-F coupling.[4] These coupling constants can be quite large and provide valuable structural information.
-
¹J_CF (One-bond C-F coupling): The coupling between a carbon and a directly attached fluorine atom is typically large, often in the range of 200-300 Hz. For the CF₃ groups in CMHFP, this will result in the carbon signal appearing as a quartet.
-
²J_CF (Two-bond C-F coupling): The coupling between a carbon and a fluorine atom separated by two bonds is smaller, generally in the range of 20-50 Hz. The CH carbon (C2) is coupled to six fluorine atoms on the adjacent CF₃ groups, which would theoretically result in a septet.
-
Longer-range C-F coupling: Couplings over three or more bonds are also possible, though they are typically smaller.
The presence of these large coupling constants can lead to complex and sometimes overlapping multiplets, which can be challenging to interpret without specialized NMR techniques.
Experimental Considerations for Acquiring ¹³C NMR Spectra of Fluorinated Compounds
Obtaining a high-quality, interpretable ¹³C NMR spectrum of a compound like this compound requires careful consideration of experimental parameters.
Caption: Experimental workflow for ¹³C NMR of fluorinated compounds.
-
Proton Decoupling: Standard ¹³C NMR experiments are performed with broadband proton decoupling to simplify the spectrum by removing C-H coupling. However, as noted, C-F coupling will remain.
-
Fluorine Decoupling: To further simplify the spectrum, broadband fluorine (¹⁹F) decoupling can be employed. This technique removes all C-F couplings, resulting in a spectrum with a single peak for each unique carbon environment. However, this requires an NMR spectrometer with a third channel capable of irradiating at the ¹⁹F frequency, and the large chemical shift range of ¹⁹F can make uniform decoupling challenging.[4]
-
Solvent Selection: The choice of deuterated solvent is crucial to avoid signal overlap with the analyte. Solvents such as chloroform-d (CDCl₃) or acetone-d₆ are common choices. The chemical shifts of the analyte can be slightly influenced by the solvent.
Conclusion: A Framework for the Spectroscopic Analysis of CMHFP
References
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Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method. (2024). Journal of Advanced Pharmaceutical Technology & Research. [Link]
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Degradation products of different water content sevoflurane in carbon dioxide absorbents by gas chromatography-mass spectrometry analysis. (2011). Chinese Medical Journal. [Link]
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A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. (n.d.). ACD/Labs. [Link]
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NMRDB.org: Resurrecting and processing NMR spectra on-line. (2008). Chimia. [Link]
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Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016). ResearchGate. [Link]
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Sevoflurane: Impurities and stability testing. (2019). Journal of Fluorine Chemistry. [Link]
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Sevoflurane: Impurities and stability testing. (2019). World Siva Congress. [Link]
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An In-Depth Technical Guide to the FTIR Spectrum Analysis of 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
This guide provides a comprehensive exploration of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane. This highly fluorinated ether is of significant interest, notably as a known impurity in the manufacturing of the anesthetic agent, Sevoflurane.[1] A thorough understanding of its vibrational spectrum is paramount for quality control, stability studies, and synthetic process monitoring in the pharmaceutical industry.
This document moves beyond a simple recitation of spectral data, offering a deep dive into the theoretical underpinnings of the FTIR spectrum, a detailed experimental protocol, and a rigorous interpretation of the expected absorption bands. The causality behind experimental choices and the logic of spectral interpretation are elucidated to provide a self-validating framework for analysis.
Introduction to this compound and the Role of FTIR Analysis
This compound (CMHFP), with the chemical formula C₄H₃ClF₆O, is a halogenated ether characterized by a hexafluoroisopropyl group and a chloromethoxy moiety.[2] Its structural similarity to Sevoflurane underscores its importance as a potential process-related impurity or degradation product.[3][4] Given the stringent purity requirements for anesthetic agents, a reliable and sensitive analytical method for the detection and characterization of CMHFP is essential.
FTIR spectroscopy emerges as a powerful tool in this context. It is a non-destructive analytical technique that provides a unique molecular "fingerprint" based on the vibrational modes of a molecule's functional groups.[5] By irradiating a sample with infrared light, the absorption of energy at specific frequencies corresponding to bond vibrations is measured, resulting in a characteristic spectrum. For CMHFP, FTIR can unequivocally identify the presence of key functional groups, including C-F, C-O-C, C-Cl, and C-H bonds, making it an invaluable technique for structural confirmation and purity assessment.
The Vibrational Landscape of a Halogenated Ether: Theoretical Principles
The FTIR spectrum of this compound is dominated by the vibrational modes of its constituent functional groups. The high electronegativity and mass of the fluorine and chlorine atoms significantly influence the vibrational frequencies of adjacent bonds.
-
C-H Stretching and Bending: The molecule contains a methoxy (-OCH₂-) and a methine (-CH) group. The C-H stretching vibrations are expected in the 2800-3000 cm⁻¹ region. Bending vibrations (scissoring, wagging, twisting) of the CH₂ group will appear in the fingerprint region, typically around 1450 cm⁻¹.
-
C-F Stretching: The two trifluoromethyl (-CF₃) groups will give rise to very strong and characteristic absorption bands. The C-F stretching vibrations in such groups are typically found in the broad and intense region of 1100-1300 cm⁻¹. Due to the coupling of vibrations within the CF₃ groups, multiple strong bands are expected in this region.
-
C-O-C (Ether) Stretching: The ether linkage (C-O-C) is another key functional group. Asymmetric and symmetric stretching vibrations of this bond are expected. The asymmetric C-O-C stretch is typically the more intense of the two and is anticipated to appear in the 1050-1150 cm⁻¹ range.[6]
-
C-Cl Stretching: The presence of a chloromethyl group (-CH₂Cl) introduces a C-Cl stretching vibration. This absorption is generally found in the lower frequency "fingerprint" region of the spectrum, typically between 600 and 800 cm⁻¹.
Experimental Protocol for Acquiring the FTIR Spectrum of this compound
The volatile nature of this compound necessitates a carefully considered approach to sample handling and data acquisition to ensure a high-quality spectrum. An Attenuated Total Reflectance (ATR) accessory is often suitable for the analysis of volatile liquids.[7]
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has undergone its necessary warm-up and stabilization period as per the manufacturer's instructions.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
With the clean and empty ATR crystal in place, collect a background spectrum. This spectrum will be automatically subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere.
-
The background should be a flat line with minimal noise.
-
-
Sample Application:
-
Given the compound's volatility, work in a well-ventilated area or a fume hood.
-
Using a clean pipette, apply a small drop of this compound directly onto the center of the ATR crystal.
-
If the sample is highly volatile, a volatile liquid cover can be used to minimize evaporation during the measurement.
-
-
Sample Spectrum Acquisition:
-
Immediately initiate the collection of the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution should be set to 4 cm⁻¹.
-
-
Data Processing and Cleaning:
-
After data acquisition, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
Process the acquired spectrum using the spectrometer's software. This may include baseline correction and smoothing if necessary.
-
Experimental Workflow Diagram
Caption: Experimental workflow for acquiring the FTIR spectrum of a volatile liquid using an ATR accessory.
Predicted FTIR Spectrum Analysis of this compound
Based on the functional groups present in the molecule, the following table summarizes the predicted key absorption bands in the FTIR spectrum of this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |
| 2950 - 3000 | C-H Asymmetric Stretch (CH₂) | Medium | |
| 2850 - 2900 | C-H Symmetric Stretch (CH₂) | Medium | |
| ~2900 | C-H Stretch (CH) | Medium-Weak | May overlap with CH₂ stretches. |
| 1440 - 1470 | CH₂ Scissoring (Bending) | Medium | |
| 1100 - 1300 | C-F Stretch (CF₃) | Very Strong, Broad | Likely to appear as multiple strong peaks due to symmetric and asymmetric stretching. |
| 1050 - 1150 | C-O-C Asymmetric Stretch | Strong | Characteristic of the ether linkage. |
| 600 - 800 | C-Cl Stretch | Medium-Strong | In the fingerprint region. |
Navigating Spectral Complexities and Interpretation Logic
The interpretation of the FTIR spectrum of this compound requires careful consideration of potential peak overlaps and the inductive effects of the electronegative halogen atoms.
-
Overlap in the Fingerprint Region: The region between 1300 cm⁻¹ and 600 cm⁻¹ will likely be complex. The strong C-F stretching bands may obscure weaker signals. The C-O-C stretching and C-Cl stretching bands fall within this region and will need to be carefully assigned.
-
Inductive Effects: The highly electronegative fluorine atoms will have a significant electron-withdrawing effect, which can shift the vibrational frequencies of adjacent bonds. This may cause the C-O-C stretching frequency to be at the higher end of its typical range.
-
Absence of Other Functional Groups: A key aspect of spectral interpretation is also noting the absence of certain peaks. The absence of a broad absorption around 3200-3600 cm⁻¹ confirms the lack of an O-H group (from hydrolysis, for example). Similarly, the absence of a strong peak around 1700 cm⁻¹ rules out the presence of a carbonyl (C=O) group.
Logical Flow of Spectral Interpretation
Caption: Logical workflow for the interpretation of the FTIR spectrum of this compound.
Conclusion
The FTIR analysis of this compound provides a rapid and reliable method for its identification and structural characterization. By understanding the expected vibrational modes of its key functional groups—C-H, C-F, C-O-C, and C-Cl—a detailed interpretation of its spectrum is achievable. The strong and characteristic absorptions of the hexafluoroisopropyl group, in particular, serve as a prominent marker for this class of compounds. This guide provides the theoretical foundation, a practical experimental protocol, and a logical framework for interpretation, empowering researchers and drug development professionals to confidently utilize FTIR spectroscopy in the quality control and analysis of this important fluorinated ether.
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PubChem. This compound. [Link]
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Pharmaffiliates. This compound. [Link]
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Veeprho. This compound | CAS 26103-07-1. [Link]
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Hasson, K. J., et al. (2024). Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method. Journal of Advanced Pharmaceutical Technology & Research. [Link]
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NIST Chemistry WebBook. 2-Propanol, 1,1,1,3,3,3-hexafluoro-. [Link]
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Ahmad, A., et al. (2022). The combination of ATR-FTIR and chemometrics for rapid analysis of essential oil from Myrtaceae plants – A review. Journal of Applied Pharmaceutical Science, 12(06), 030-042. [Link]
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Shimadzu. A644A Characterization of Fluoropolymers Using FTIR and TG-DTA to Support the Growth of 5G. [Link]
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ResearchGate. (PDF) Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method. [Link]
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Pleshkova, A. V., & Zapevalov, A. Y. (2015). Fluorous Ethers. RSC Advances, 5(82), 66759-66786. [Link]
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Energy & Transportation Science Division. Molecular Structure Optimization of Fluorinated Ether Electrolyte for All Temperature Fast Charging Lithium-Ion Battery. [Link]
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Milošević, M., et al. (2015). Analysis of pulmonary surfactant by Fourier transform infrared spectroscopy after exposure to sevoflurane and isoflurane. Bosnian journal of basic medical sciences, 15(4), 18–23. [Link]
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ResearchGate. FTIR spectra of the volatile products from irradiated PFA and PTFE.... [Link]
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stability of 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane under acidic conditions
An In-depth Technical Guide to the Stability of 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane Under Acidic Conditions
Introduction
This compound, a fluorinated ether with the CAS number 26103-07-1, is a compound of interest in various sectors, including pharmaceuticals and specialty chemicals, owing to its unique physicochemical properties.[1][2] Its structure, featuring a stable hexafluoroisopropyl group and a reactive chloromethoxy moiety, presents a dichotomy of stability and reactivity.[1][2] This guide provides a comprehensive technical overview of the , offering insights for researchers, scientists, and professionals in drug development and chemical synthesis. This document will delve into the theoretical underpinnings of its acidic degradation, propose potential mechanistic pathways, and provide a robust experimental framework for its stability assessment.
Theoretical Framework: Understanding the Inherent Reactivity
The stability of this compound in an acidic milieu is primarily dictated by the chemistry of its ether linkage and the influence of its substituent groups. The hexafluoroisopropyl group, with its strong electron-withdrawing inductive effect, significantly impacts the electron density at the ether oxygen. This, in turn, influences the susceptibility of the molecule to acid-catalyzed cleavage.
Ethers, in general, are relatively unreactive. However, under strongly acidic conditions, the ether oxygen can be protonated, forming a good leaving group and initiating cleavage via either an S(_N)1 or S(_N)2 mechanism. The specific pathway is contingent on the steric and electronic properties of the groups attached to the oxygen atom.
Furthermore, the presence of a chlorine atom on the methyl group alpha to the ether oxygen introduces additional reactivity. Alpha-chloroethers are known to be susceptible to nucleophilic attack and can be prone to hydrolysis.
Proposed Mechanisms of Acid-Catalyzed Decomposition
Two primary mechanisms are proposed for the acid-catalyzed degradation of this compound:
Mechanism 1: Acid-Catalyzed Hydrolysis via S(_N)2 Pathway
Under aqueous acidic conditions, the ether oxygen is first protonated by a hydronium ion. Subsequently, a water molecule, acting as a nucleophile, can attack the less sterically hindered carbon of the chloromethoxy group in an S(_N)2 fashion. This leads to the formation of 1,1,1,3,3,3-hexafluoroisopropanol and a highly unstable chloromethanol intermediate, which would rapidly decompose to formaldehyde and hydrochloric acid.
Caption: Proposed S(_N)2 mechanism for acid-catalyzed hydrolysis.
Mechanism 2: Lewis Acid-Catalyzed Degradation
Drawing parallels with the degradation of the structurally similar anesthetic, sevoflurane, this compound is likely susceptible to degradation by Lewis acids. Lewis acids, such as metal oxides and halides, can coordinate with the fluorine atoms of the hexafluoroisopropyl group, facilitating the elimination of hydrogen fluoride. This would lead to the formation of a fluorinated alkene and other degradation products. The presence of water has been shown to inhibit this type of degradation in sevoflurane by competing with the fluorinated ether for coordination with the Lewis acid.
Caption: Proposed mechanism for Lewis acid-catalyzed degradation.
Experimental Protocol for Stability Assessment
To empirically determine the , a forced degradation study is recommended. This protocol is designed to be a self-validating system, providing robust and reliable data.
Materials and Reagents
-
This compound (high purity)
-
Hydrochloric acid (HCl), analytical grade
-
Sulfuric acid (H(_2)SO(_4)), analytical grade
-
Lewis acids (e.g., aluminum chloride (AlCl(_3)), ferric chloride (FeCl(_3)))
-
Deionized water
-
pH meter
-
Constant temperature bath or incubator
-
Volumetric flasks and pipettes
-
Autosampler vials
Experimental Workflow
Caption: Workflow for the forced degradation study.
Step-by-Step Methodology
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of acidic solutions, including but not limited to 0.1 M HCl, 0.01 M HCl, and 0.1 M H(_2)SO(_4).
-
For Lewis acid studies, prepare solutions of AlCl(_3) or FeCl(_3) in an appropriate aprotic solvent.
-
-
Forced Degradation:
-
In separate reaction vessels, add a known volume of the stock solution to each of the acidic solutions.
-
Incubate the samples in a constant temperature bath at various temperatures (e.g., 40°C, 60°C, and 80°C) to assess the temperature dependence of the degradation (Arrhenius kinetics).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
-
Sample Analysis:
-
Immediately quench the reaction if necessary (e.g., by neutralizing the acid with a suitable base) to prevent further degradation before analysis.
-
Analyze the samples using the analytical methods detailed below.
-
Analytical Methodologies for Stability Assessment
A multi-faceted analytical approach is crucial for a comprehensive understanding of the stability profile.
Quantification of the Parent Compound and Organic Degradation Products
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for separating and identifying volatile organic compounds. A capillary GC column with a suitable stationary phase should be used for optimal separation. The mass spectrometer will enable the identification of degradation products by analyzing their fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
H, C, and F NMR can be employed to monitor the disappearance of the parent compound and the appearance of degradation products over time, providing kinetic information and structural elucidation of the products.[3]
Quantification of Inorganic Degradation Products
-
Ion Chromatography (IC): This technique is ideal for the quantification of inorganic anions such as chloride (Cl
) and fluoride (F ) that may be formed during hydrolysis or degradation.[4][5][6] A conductivity detector is typically used for this purpose.
Data Presentation and Interpretation
The quantitative data obtained from the stability studies should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Hypothetical Degradation of this compound in 0.1 M HCl at 60°C
| Time (hours) | Concentration of Parent Compound (µg/mL) | % Degradation | Concentration of Chloride Ions (µg/mL) | Concentration of Fluoride Ions (µg/mL) |
| 0 | 1000 | 0 | < LOD | < LOD |
| 2 | 950 | 5 | 5.2 | < LOD |
| 4 | 905 | 9.5 | 10.1 | < LOD |
| 8 | 820 | 18 | 19.8 | < LOD |
| 24 | 650 | 35 | 38.5 | < LOD |
| LOD: Limit of Detection |
From this data, the degradation rate constant can be calculated using pseudo-first-order kinetics, and the half-life of the compound under the specified conditions can be determined.
Conclusion
The is a critical parameter for its handling, storage, and application. Based on fundamental chemical principles and data from analogous compounds, it is anticipated that this molecule will undergo acid-catalyzed hydrolysis, particularly at the chloromethoxy group. The presence of Lewis acids may also induce degradation through a different mechanistic pathway. The comprehensive experimental protocol outlined in this guide provides a robust framework for researchers to quantitatively assess the stability of this compound, identify its degradation products, and elucidate the mechanisms of its decomposition. Such studies are indispensable for ensuring the quality, safety, and efficacy of products containing this versatile fluorinated ether.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
- Kharasch, M. S., & Reinmuth, O. (1954). The Electron in Organic Chemistry. John Wiley & Sons.
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Baker, M. T. (2009). Sevoflurane: The Challenges of Safe Formulation. Anesthesia Patient Safety Foundation. [Link]
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Kharasch, E. D., Powers, K. M., & Artru, A. A. (2008). Sevoflurane formulation water content influences degradation by Lewis acids in vaporizers. Anesthesiology, 109(1), 38-47. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
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DiVerdi, J. A. (n.d.). Exp. 21 NMR Study of a Reversible Hydrolysis Reaction. [Link]
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White, T. L., & Carter, L. M. (2016). Fluoride Analysis by Ion Chromatography in Support of Fast Critical Assembly (FCA) Spent Nuclear Fuel Processing. Office of Scientific and Technical Information. [Link]
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Introduction: The Stability Imperative in Drug Development
An In-Depth Technical Guide to the Thermal Stability of Fluorinated Chloromethyl Ethers
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the pursuit of novel molecular scaffolds is relentless. Chloromethyl ethers (CMEs) have historically served as versatile intermediates and protecting groups. However, their utility is severely hampered by significant thermal instability and notorious carcinogenicity, primarily due to their propensity to decompose into hazardous byproducts like formaldehyde and hydrogen chloride.[1][2]
The strategic introduction of fluorine into organic molecules is a cornerstone of contemporary drug design, often enhancing metabolic stability, binding affinity, and lipophilicity.[3] When applied to the CME scaffold, fluorination offers a compelling solution to the inherent instability of the parent structure. The replacement of hydrogen with fluorine atoms fundamentally alters the electronic properties of the molecule, leveraging the immense strength of the carbon-fluorine (C-F) bond to impart superior thermal robustness.[4] This guide provides a comprehensive technical overview of the principles governing the thermal stability of fluorinated chloromethyl ethers, the methodologies for its rigorous assessment, and the safety protocols essential for handling these advanced chemical entities.
Part 1: The Underlying Chemistry of Stability and Decomposition
The thermal liability of a standard chloromethyl ether, such as chloromethyl methyl ether (CMME), is rooted in the nature of its chemical bonds and the pathways available for decomposition. Upon heating, CMME can readily decompose, a reaction that poses a significant fire hazard and releases toxic fumes.[1]
The introduction of fluorine atoms, particularly on the carbon adjacent to the ether oxygen (the α-position) or on the methyl group, dramatically alters this scenario.
-
The Inductive Effect: Fluorine is the most electronegative element, and its presence exerts a powerful electron-withdrawing inductive effect. This effect polarizes the C-F bond and, by extension, strengthens adjacent covalent bonds, including the critical C-O and C-Cl bonds, making them more resistant to thermal cleavage.
-
Bond Dissociation Energy: The carbon-fluorine bond is significantly stronger (approx. 485 kJ/mol) than a carbon-hydrogen bond (approx. 413 kJ/mol). This high bond energy means that substantially more thermal energy is required to initiate decomposition, thereby increasing the overall thermal stability of the molecule.[4]
This stabilizing influence is a general principle observed across many classes of fluorinated compounds, which exhibit enhanced resistance to both thermal degradation and oxidation.[4][5]
Caption: Comparative stability of standard vs. fluorinated chloromethyl ethers.
Comparative Data Overview
The following table provides a qualitative comparison highlighting the impact of fluorination on the properties of chloromethyl ethers.
| Property | Standard Chloromethyl Ether | Fluorinated Chloromethyl Ether | Rationale for Difference |
| Key Bonds | C-H, C-O, C-Cl | C-F , C-O, C-Cl | The C-F bond is significantly stronger than the C-H bond. |
| Decomposition Onset | Low | High | Higher bond dissociation energies require more energy for cleavage.[4] |
| Primary Hazard | High reactivity, carcinogenicity | Reduced reactivity, potential for HF release at very high temperatures | Fluorination mitigates the primary decomposition pathway of non-fluorinated analogs.[1] |
| Handling Concern | Instability, moisture sensitivity | General chemical handling; assess specific compound data | Stability reduces risks, but standard lab precautions are always necessary.[6] |
Part 2: A Validated Workflow for Thermal Hazard Assessment
A rigorous and systematic evaluation of thermal stability is not merely a procedural step; it is a fundamental pillar of process safety and drug development.[7] The choice of analytical techniques follows a logical progression from initial screening to a comprehensive worst-case scenario analysis. This workflow ensures that all potential thermal hazards are identified and quantified before process scale-up.
Caption: A systematic workflow for assessing the thermal stability of reactive compounds.
Methodology 1: Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC is the frontline tool for rapidly screening thermal stability.[8] It measures the difference in heat flow between a sample and an inert reference as a function of temperature. An exothermic event (release of heat) is a definitive indicator of decomposition. The choice to use hermetically sealed pans is critical; it prevents mass loss through evaporation, ensuring that the detected heat flow is due to decomposition, not phase change.
Experimental Protocol:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of the fluorinated chloromethyl ether into a hermetically sealed aluminum or gold-plated stainless steel pan (the latter for more aggressive samples).
-
Reference Preparation: Prepare an identical, empty, hermetically sealed pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Heat the sample from ambient temperature to a designated upper limit (e.g., 400 °C) at a constant ramp rate, typically 5-10 °C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min). The ramp rate is a trade-off: slower rates provide better resolution, while faster rates offer higher sensitivity.
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic event, which corresponds to the beginning of decomposition. Integrate the peak area to quantify the enthalpy of decomposition (ΔHd).
Methodology 2: Thermogravimetric Analysis (TGA)
Expertise & Causality: TGA complements DSC by measuring changes in sample mass as a function of temperature.[9] It definitively confirms that an exothermic event observed in DSC is associated with decomposition (mass loss). It is also invaluable for quantifying non-volatile content, such as residual catalysts or inorganic salts. Running the experiment in an inert atmosphere (nitrogen) is crucial to isolate thermal decomposition from oxidative degradation.
Experimental Protocol:
-
Calibration: Perform weight and temperature calibrations according to the instrument manufacturer's guidelines.
-
Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan. A slightly larger sample size than DSC is often used to improve the accuracy of mass loss detection.
-
Instrument Setup: Place the pan onto the TGA's microbalance.
-
Thermal Program: Heat the sample from ambient temperature to a high-temperature limit (e.g., 600 °C) at a controlled rate (typically 10 °C/min) under a dynamic nitrogen atmosphere.
-
Data Analysis: Examine the TGA curve (mass vs. temperature). The onset temperature of mass loss is a key indicator of thermal stability. The derivative of this curve (DTG) shows the temperature of the maximum rate of decomposition.
Methodology 3: Accelerating Rate Calorimetry (ARC)
Expertise & Causality: ARC is the industry standard for assessing worst-case thermal runaway scenarios.[10][11] It operates under near-adiabatic conditions, meaning that any heat generated by the sample's decomposition is retained, causing the sample's temperature to rise and accelerate the reaction rate. This mimics the conditions in a large, poorly-cooled reactor. The "Heat-Wait-Seek" mode is the core of the experiment: the instrument heats the sample in small steps, waits for thermal equilibrium, and then seeks for any self-heating. This method is exceptionally sensitive and provides the critical data needed for safe process design.
Experimental Protocol:
-
Sample Preparation: Load a precisely known quantity of the sample (typically 1-5 g) into a robust, spherical sample bomb made of titanium or Hastelloy C to withstand high pressures.
-
System Setup: Place the bomb inside the ARC calorimeter, which is a chamber surrounded by heaters. Connect pressure and temperature sensors.
-
Heat-Wait-Seek Program:
-
Heat: The system raises the temperature of the calorimeter by a set increment (e.g., 5 °C).
-
Wait: The system holds the temperature constant to allow the sample to reach thermal equilibrium.
-
Seek: The instrument monitors the sample's temperature for a defined period. If the rate of temperature rise due to self-heating exceeds a sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.
-
-
Adiabatic Tracking: Once an exotherm is detected, the surrounding heaters match the sample's temperature precisely, preventing any heat loss to the environment. The instrument records the temperature and pressure increase as a function of time until the reaction is complete.
-
Data Analysis: The resulting data is used to determine critical safety parameters.
Part 3: Interpretation of Data and Safety Considerations
The data generated from these analyses provide a quantitative foundation for process safety and risk assessment.
Key Thermal Safety Parameters
| Parameter | Derived From | Significance |
| Onset Temperature (Tonset) | DSC, TGA, ARC | The temperature at which decomposition begins. A higher Tonset indicates greater stability. |
| Enthalpy of Decomposition (ΔHd) | DSC | The total energy released during decomposition (in J/g). Higher values indicate a more energetic and potentially hazardous event. |
| Time to Maximum Rate (TMRad) | ARC | The time it takes for a runaway reaction to reach its maximum velocity from the onset temperature under adiabatic conditions. A short TMR indicates a rapidly escalating hazard. |
| Adiabatic Temperature Rise (ΔTad) | ARC | The total temperature increase of the sample due to its own exothermic decomposition under adiabatic conditions. Calculated as ΔHd / Cp (specific heat capacity). |
Authoritative Grounding: The interpretation and application of these parameters are central to process safety management. They allow chemists and engineers to define safe operating limits, design adequate cooling systems, and develop emergency shutdown procedures.
Handling and Safety Protocols
Even with enhanced stability, fluorinated chloromethyl ethers and their non-fluorinated precursors demand respect.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of volatile compounds.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
Storage: Store containers tightly closed in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6]
-
Decontamination: Spills of chloromethyl ethers can be decontaminated using an aqueous solution containing a basic organic amine and a surfactant, which facilitates decomposition into less hazardous products.[12]
Conclusion
The fluorination of chloromethyl ethers represents a significant advancement, transforming a class of notoriously unstable and hazardous compounds into more robust and viable chemical intermediates. This enhanced stability, conferred by the fundamental strength of the C-F bond, is not a license for complacency but rather a call for rigorous, quantitative assessment. A multi-technique approach, beginning with screening by DSC and TGA and culminating in worst-case scenario modeling with ARC, is the only trustworthy path to ensuring process safety. By understanding the underlying chemistry and meticulously applying these validated analytical protocols, researchers and drug development professionals can confidently and safely harness the synthetic potential of these valuable compounds.
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Methodological & Application
Application Note: Synthesis of 2-(fluoromethoxy)-1,1,1,3,3,3-hexafluoropropane (Sevoflurane) via Halogen Exchange
Introduction: The Significance of Fluorination in Anesthetic Development
The synthesis of fluorinated organic compounds is a cornerstone of modern pharmaceutical development, owing to the unique properties that fluorine atoms impart to molecules, such as enhanced metabolic stability and altered lipophilicity. A prime example is the synthesis of 1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane, known commercially as Sevoflurane, a widely used inhalation anesthetic. This guide provides a detailed technical overview and a robust protocol for the critical final step in a common synthesis route for Sevoflurane: the nucleophilic substitution of chlorine with fluorine in the precursor, 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane.[1] This halogen exchange (Halex) reaction, a variant of the Finkelstein reaction, is pivotal for achieving high-purity Sevoflurane suitable for clinical use.[2]
Reaction Mechanism and Scientific Principles
The conversion of this compound (also referred to as sevochlorane) to Sevoflurane is a classic SN2 nucleophilic substitution reaction.[3] In this process, a fluoride ion (F⁻) acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion as the leaving group.
Causality Behind Experimental Choices:
-
Fluoride Source Selection (Potassium Fluoride): Potassium fluoride (KF) is an economical and readily available source of nucleophilic fluoride.[4] However, its application is hampered by its high lattice energy and poor solubility in the aprotic organic solvents typically required for SN2 reactions.[5] These solvents are necessary to avoid solvation of the fluoride ion, which would blunt its nucleophilicity.
-
The Critical Role of Phase-Transfer Catalysis (PTC): To overcome the solubility challenge of KF, a phase-transfer catalyst (PTC) is employed.[6][7] The PTC, often a poly(ethylene glycol) (PEG) or a quaternary ammonium salt, facilitates the transfer of the fluoride anion from the solid KF crystal lattice into the organic phase where the sevochlorane is dissolved.[8][9] The catalyst's lipophilic exterior shields the cation (K⁺), allowing the "naked" and highly reactive fluoride anion to be solubilized in the organic medium, thereby dramatically accelerating the rate of reaction.[9][10]
-
Solvent Environment: The reaction is best conducted in a polar aprotic solvent. These solvents can solvate the potassium cation (especially in the presence of a PTC) but do not strongly solvate the fluoride anion through hydrogen bonding. This leaves the fluoride ion highly nucleophilic and available for reaction.
Experimental Workflow Visualization
The following diagram illustrates the common two-step synthesis of Sevoflurane, culminating in the potassium fluoride-mediated fluorination step.
Caption: Two-step synthesis of Sevoflurane from HFIP.
Quantitative Data Summary
The following table outlines typical parameters for the fluorination reaction. Yields and reaction times are highly dependent on the efficiency of the phase-transfer catalyst and the reaction scale.
| Parameter | Value/Condition | Rationale |
| Sevochlorane:KF Molar Ratio | 1 : 1.5 - 2.5 | An excess of KF is used to drive the reaction equilibrium towards the product, compensating for its low solubility.[2] |
| Phase Transfer Catalyst | Poly(ethylene glycol) (PEG 400) | PEG is an effective, low-cost, and relatively non-toxic PTC for this transformation.[8] |
| Catalyst Loading | 5-10 mol% relative to Sevochlorane | Catalytic amounts are sufficient to facilitate the transfer of fluoride ions into the organic phase. |
| Solvent | Aprotic (e.g., Acetonitrile, DMF) or neat | Aprotic solvents enhance the nucleophilicity of the fluoride ion. Some procedures perform the reaction neat. |
| Temperature | 80 - 120 °C | Provides sufficient thermal energy to overcome the activation barrier without significant decomposition. |
| Reaction Time | 4 - 12 hours | Monitored by GC or NMR for completion. |
| Typical Yield | 65 - 85% | Dependent on conditions and purification efficiency.[8] |
Detailed Experimental Protocol
Materials and Reagents:
-
This compound (Sevochlorane)
-
Potassium Fluoride (KF), spray-dried, anhydrous
-
Poly(ethylene glycol) 400 (PEG 400)
-
Nitrogen (N₂) gas, high purity
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (or N₂ inlet)
-
Mechanical stirrer
-
Heating mantle with temperature controller and thermocouple
-
Distillation apparatus
-
Separatory funnel
Safety Precautions:
-
This procedure must be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
This compound is a reactive alkylating agent and should be handled with care.
-
Avoid inhalation of vapors and direct contact with skin.
Procedure:
-
Reactor Setup and Inerting:
-
Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and a thermocouple. Ensure all glassware is oven-dried to remove residual moisture, which can deactivate the fluoride ions.
-
Charge the flask with spray-dried potassium fluoride (1.5 eq.) and PEG 400 (0.1 eq.).
-
Purge the system with dry nitrogen gas for 15-20 minutes to establish an inert atmosphere.
-
-
Addition of Reactant:
-
Under a positive flow of nitrogen, add this compound (1.0 eq.) to the flask via an addition funnel or syringe.
-
Begin vigorous stirring to create a uniform slurry.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C using the heating mantle.
-
Maintain this temperature and continue vigorous stirring. The progress of the reaction can be monitored by taking small aliquots (carefully) and analyzing them by Gas Chromatography (GC) or ¹⁹F NMR spectroscopy to observe the disappearance of the starting material and the appearance of the Sevoflurane product peak.
-
Continue the reaction until the starting material is consumed (typically 4-12 hours).
-
-
Product Isolation and Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
The desired product, Sevoflurane, is volatile (boiling point ~58.6 °C). It can be directly distilled from the reaction mixture under atmospheric pressure.[8]
-
Collect the distillate in a receiver flask cooled in an ice bath.
-
-
Purification:
-
Transfer the collected distillate to a separatory funnel and wash it twice with cold deionized water to remove any remaining PEG 400 and potassium salts.
-
Separate the organic layer (bottom layer).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 15-20 minutes.
-
Filter off the drying agent.
-
-
Final Distillation:
-
Perform a final fractional distillation of the dried, crude product to obtain Sevoflurane of high purity (>99.9%).[8]
-
Collect the fraction boiling at approximately 58-59 °C.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as GC-MS, ¹H NMR, and ¹⁹F NMR spectroscopy.
-
References
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Fluoro-olefin chemistry. Part 17. Thermal reaction of hexafluoropropene with 2-trifluoromethylbutane and 1,1,1-trifluoropentane. RSC Publishing.
- ResearchGate. (n.d.). ChemInform Abstract: An Efficient and Environmentally Friendly Synthesis of the Inhalation Anesthetic Sevoflurane.
- Google Patents. (n.d.). EP0670294B1 - Process for making hexafluoropropane and perfluoropropane.
- YouTube. (2020, August 14). Reaction between Potassium and Fluorine (K + F2).
- Google Patents. (n.d.). CN102964204A - Method for preparing 1,1,1,3,3,3-hexafluoropropane.
- Organic Syntheses. (n.d.). Hexafluoroacetone.
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- MDPI. (n.d.). 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate.
- PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-((fluoromethoxy)methoxy)propane.
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- University of Oxford, Department of Chemistry. (2025, February 13). A new route to nucleophilic substitution with potassium fluoride.
- University of Illinois, Department of Chemistry. (2013, October 7). Enantioselective Fluorination via Phase-Transfer Catalysis.
- Google Patents. (n.d.). CN114539035B - Synthesis method of sevoflurane.
- Khandelwal, M., Pemawat, G., & Khangarot, R. K. (2022). Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. Asian Journal of Organic Chemistry, 11(9), e202200325.
- Reinvestigation of the Two-step Synthesis of Sevoflurane. (2010). Iranian Journal of Pharmaceutical Research, 9(1), 43-48.
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- Enhanced Nucleophilic Fluorination and Radiofluorination of Organosilanes Appended with Potassium-Chelating Leaving Groups. (2015). Molecules, 20(7), 12586–12601.
- Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. (2022). Accounts of Chemical Research, 55(7), 955–968.
- Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14, 18335-18339.
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- Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination.
- Organic Chemistry Portal. (n.d.). Finkelstein Reaction.
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Application Notes & Protocols: The Role of Aluminum Trichloride in the Synthesis of 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane
Introduction: The Critical Intermediate for a Modern Anesthetic
2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane, also known as chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether or "sevochlorane," is a pivotal intermediate in the pharmaceutical industry.[1][2] Its primary significance lies in its role as the direct precursor to Sevoflurane, a widely utilized inhalation anesthetic valued for its rapid onset and recovery characteristics.[3] The synthesis of Sevoflurane from the readily available 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is most efficiently achieved via a two-step process.[4][5] The first and arguably most crucial step is the chloromethylation of HFIP to produce sevochlorane.[6] This application note provides an in-depth examination of the use of aluminum trichloride (AlCl₃) as a catalyst and reagent in this transformation, offering a detailed mechanistic understanding and a comprehensive laboratory protocol for researchers and drug development professionals.
The selection of aluminum trichloride is central to the efficiency of this synthesis. It serves multiple, indispensable functions within the reaction, acting as a potent Lewis acid to activate the formaldehyde source, a chlorinating agent, and a dehydrating agent to drive the reaction forward.[7] Understanding the nuances of its application is key to achieving high yields and purity of the target intermediate.
The Multifaceted Role and Mechanism of Aluminum Trichloride
Aluminum trichloride is a powerful Lewis acid that orchestrates the chloromethylation of HFIP. Its function is not merely catalytic; it is an active participant in the reaction pathway, fulfilling several roles simultaneously.[7]
-
Activation of the Formaldehyde Source: AlCl₃ coordinates with the oxygen atom of the formaldehyde equivalent (typically 1,3,5-trioxane or paraformaldehyde). This coordination withdraws electron density from the oxygen, rendering the adjacent carbon atom significantly more electrophilic and susceptible to nucleophilic attack.
-
Facilitating Nucleophilic Attack: The highly acidic proton of HFIP, made more nucleophilic by the electron-withdrawing trifluoromethyl groups, attacks the activated formaldehyde-AlCl₃ complex.
-
Chlorination and Dehydration: The AlCl₃ complex also serves as the source of the chloride ion required to form the chloromethoxy group. In the process, it effectively acts as a dehydrating agent, sequestering the elements of water and preventing reversible reactions, thereby driving the equilibrium towards the desired product.[7]
The reaction proceeds through the formation of a hydroxydichloroaluminate gel, which is decomposed during the workup phase.[8] An excess of aluminum trichloride can, however, lead to the formation of the primary byproduct, 2,2′-[methylenebis(oxy)]bis-(1,1,1,3,3,3-hexafluoropropane), hereafter referred to as P1.[8] Therefore, precise stoichiometric control is essential for maximizing the yield of sevochlorane.
Proposed Reaction Mechanism```dot
// Nodes HFIP [label="HFIP\n((CF₃)₂CHOH)"]; Trioxane [label="1,3,5-Trioxane"]; AlCl3 [label="AlCl₃\n(Lewis Acid)"]; Activated_Complex [label="Activated Electrophilic\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Hemiacetal-AlCl₃\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Sevochlorane\n((CF₃)₂CHOCH₂Cl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="HOAlCl₂"];
// Edges Trioxane -> Activated_Complex [label="Coordination"]; AlCl3 -> Activated_Complex; HFIP -> Intermediate [label="Nucleophilic Attack"]; Activated_Complex -> Intermediate; Intermediate -> Product [label="Chloride Transfer &\nRearrangement"]; Intermediate -> Byproduct;
// Rank alignment {rank=same; Trioxane; AlCl3;} }
Caption: Step-by-step workflow for the synthesis of sevochlorane.
Quantitative Data and Process Optimization
Achieving optimal yield and purity requires careful control over reaction parameters. The molar ratio of reactants is particularly critical.
| Parameter | Molar Ratio (HFIP:AlCl₃:Trioxane) | Reaction Time (h) | Reported Crude Yield | Reported Purity | Reference |
| Standard Method | 1 : 1 : 0.33 | 20 | ~87% | ~95% | [8] |
| Accelerated Method | 1 : 1.1 : 0.33 | 4 | Not specified | >99% Conversion | [9] |
Key Optimization Insights:
-
Stoichiometry: While a 1:1 molar ratio of HFIP to AlCl₃ is common, a slight excess of AlCl₃ (e.g., 10 mol%) can significantly accelerate the reaction, reducing the required time from over 20 hours to just 4 hours. [9]However, a large excess of AlCl₃ should be avoided as it promotes the formation of the P1 acetal byproduct. [8]* Anhydrous Conditions: The paramount importance of maintaining anhydrous conditions cannot be overstated. The presence of moisture deactivates the aluminum trichloride catalyst, which can drastically reduce reaction yield and purity. [8]* Quenching Temperature: Controlling the temperature during the acidic quench is vital for safety and to prevent product loss through volatilization or decomposition due to the intense exotherm. [8]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Moisture contamination. 3. Product loss during work-up. | 1. Extend reaction time or use a slight excess of AlCl₃. 2. Ensure all glassware is oven-dried and reagents are anhydrous. 3. Carefully control quenching temperature; ensure efficient extraction. |
| High Purity of P1 Byproduct | Excess AlCl₃ or trioxane relative to HFIP. | Adhere strictly to the recommended molar ratios. |
| Violent Quench | Addition of HCl is too rapid. | Add quenching acid very slowly with efficient cooling and stirring. |
Conclusion
The chloromethylation of HFIP using aluminum trichloride is an efficient and well-established method for producing sevochlorane, a key intermediate for the anesthetic Sevoflurane. The success of the synthesis hinges on a clear understanding of the multifaceted role of AlCl₃ as a Lewis acid activator, chlorinating agent, and dehydrating agent. By implementing rigorous anhydrous techniques, maintaining precise stoichiometric control, and exercising extreme caution during the exothermic work-up, researchers can reliably achieve high yields and purity of the desired product. The protocols and insights provided herein serve as a comprehensive guide for the successful application of this important synthetic transformation.
References
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This compound - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
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WO/1998/031652 PROCESS FOR THE SYNTHESIS OF HEXAFLUOROISOPROPYL ETHERS - WIPO Patentscope. (n.d.). Retrieved January 23, 2026, from [Link]
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1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
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Fluoroalcohols for chemical modification of biomolecules - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
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18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (n.d.). Retrieved January 23, 2026, from [Link]
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Sevoflurane: Impurities and stability testing - World Siva Congress. (2019, August 26). Retrieved January 23, 2026, from [Link]
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Anchimerically Assisted Cleavage of Aryl Methyl Ethers by Aluminum Chloride‐Sodium Iodide in Acetonitrile | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
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Cleavage Of Ethers With Acid - Master Organic Chemistry. (2014, November 19). Retrieved January 23, 2026, from [Link]
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Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
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ChemInform Abstract: An Efficient and Environmentally Friendly Synthesis of the Inhalation Anesthetic Sevoflurane. - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
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Scale-up of sevoflurane synthesis: selection of chemical route and influence of reagent characteristics. (n.d.). Retrieved January 23, 2026, from [Link]
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Fluoroalcohols for chemical modification of biomolecules - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
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Ether Cleavage. I know HCl isn't usually considered strong enough to cleave ethers but with pyridine HCl it has been shown to work. My question is does stirring for 8 hours sound excessive? Step 2 is occurring ATM in a cold environment. : r/OrganicChemistry - Reddit. (2019, February 9). Retrieved January 23, 2026, from [Link]
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Reinvestigation of the Two-step Synthesis of Sevoflurane - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
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A Comparative Analysis of Paraformaldehyde and Trioxane in the Synthesis of Sevoflurane Intermediate, Sevochlorane
An Application Note for Drug Development Professionals
Abstract
Sevoflurane, a cornerstone of modern inhalation anesthesia, is primarily synthesized via a multi-step process starting from hexafluoroisopropanol (HFIP). A critical step in this synthesis is the chloromethylation of HFIP to produce the intermediate, chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether, commonly known as sevochlorane. This reaction requires a source of anhydrous formaldehyde. This application note provides an in-depth comparative analysis of two common solid formaldehyde surrogates: paraformaldehyde and 1,3,5-trioxane. We will explore the causality behind experimental choices, present detailed, field-proven protocols for the synthesis of sevochlorane using each reagent, and offer insights into the practical implications for researchers and process chemists in a drug development setting.
Introduction: The Synthesis of Sevoflurane
Sevoflurane's importance in clinical practice stems from its rapid onset and recovery times.[1] Several synthetic routes have been developed for its industrial production.[2] Among the most industrially viable is a two-step method that avoids the use of highly toxic and corrosive hydrogen fluoride (HF) in a one-pot reaction.[3] This process first involves the chloromethylation of HFIP, followed by a halogen-exchange fluorination to yield the final sevoflurane product.[4]
The first step, the formation of the sevochlorane intermediate, is the focus of this guide. This reaction involves combining HFIP with a formaldehyde source in the presence of a Lewis acid, typically aluminum trichloride (AlCl₃).[5] The choice of formaldehyde source is a critical process parameter that significantly impacts reaction kinetics, controllability, safety, and scalability. Both paraformaldehyde and trioxane serve as effective anhydrous sources of formaldehyde, but their distinct chemical properties lead to different process considerations.[5][6]
Comparative Analysis: Paraformaldehyde vs. Trioxane
Paraformaldehyde and trioxane are both solid polymers of formaldehyde, making them safer and easier to handle than gaseous formaldehyde or its aqueous solution, formalin.[7][8] However, their structural differences—a linear polymer versus a cyclic trimer—dictate their reactivity and handling characteristics in the synthesis of sevochlorane.[7]
-
Paraformaldehyde (PFA) is a linear polymer, HO(CH₂O)nH, that releases formaldehyde monomer upon depolymerization, which can be initiated by heat or acid.[7][9]
-
1,3,5-Trioxane is a stable, cyclic trimer of formaldehyde, (CH₂O)₃.[7][10] It depolymerizes under acidic conditions to provide three molecules of formaldehyde.[11]
The selection between these two reagents involves a trade-off between reaction control, safety, and cost.
Key Physicochemical and Reaction Properties
| Property | Paraformaldehyde | 1,3,5-Trioxane | Rationale & Field Insights |
| Structure | Linear Polymer: HO(CH₂O)ₙH | Cyclic Trimer: (CH₂O)₃ | Trioxane's cyclic structure is more stable, requiring specific acidic catalysis for controlled depolymerization.[10] PFA's linear structure can "unzip" more readily. |
| Physical Form | White, crystalline solid | White, crystalline solid | Both are solids, offering significant handling advantages over gaseous or aqueous formaldehyde.[7] |
| Odor | Pungent, irritating (releases HCHO) | Chloroform-like, non-irritating | Trioxane's low vapor pressure and stable structure result in a less irritating odor, improving operator comfort and safety.[11] |
| Depolymerization | Thermal or acid-catalyzed | Acid-catalyzed | The reaction is catalyzed by AlCl₃, which readily depolymerizes both reagents.[5][9] |
| Reaction Kinetics | Rapid and Highly Exothermic | Slower and More Controllable | The reaction with PFA is often described as "rapid and relatively violent"[5]. The controlled, first-order depolymerization of trioxane allows for a more manageable exotherm, which is a critical safety and quality consideration during scale-up.[5][11] |
| Process Control | Difficult; requires robust cooling | Readily controlled | The slower reaction with trioxane allows for portion-wise addition to maintain a target temperature range, minimizing the risk of thermal runaways and the formation of by-products like bis(HFIP) acetal.[2] |
| Cost | Generally lower | Generally higher | The higher cost of trioxane is often justified by the enhanced safety, control, and potentially higher purity of the intermediate, reducing downstream purification costs.[11] |
Reaction Mechanism and Workflow
The synthesis of sevochlorane from HFIP proceeds via an acid-catalyzed reaction where AlCl₃ serves multiple roles: it acts as a Lewis acid to activate the formaldehyde source, a chlorinating agent, and a dehydrating agent.[5]
General Reaction Scheme
The overall transformation is the chloromethylation of the HFIP alcohol.
Caption: General reaction for the synthesis of sevochlorane from HFIP.
Experimental Workflow Overview
The process for both reagents follows a similar path: reactor charging, controlled reagent addition, reaction, quenching, and phase separation. The primary difference lies in the management of the reaction exotherm.
Caption: Standard experimental workflow for sevochlorane synthesis.
Detailed Application Protocols
Disclaimer: These protocols are intended for qualified researchers in a controlled laboratory setting. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Synthesis of Sevochlorane using 1,3,5-Trioxane
This protocol is adapted from methodologies that emphasize reaction control and safety.[2] It is the recommended starting point for laboratory-scale synthesis and process development.
Materials & Equipment:
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Aluminum trichloride (AlCl₃), anhydrous
-
1,3,5-Trioxane
-
Hydrochloric acid (HCl), 6N
-
Deionized water, cooled
-
Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet
-
Addition funnel or powder dispenser
-
Cooling bath (chiller)
Procedure:
-
Reactor Setup: Assemble the jacketed reactor under a nitrogen atmosphere. Ensure the system is dry.
-
Reagent Charging: Charge anhydrous AlCl₃ (e.g., 0.26 mol) into the reactor.
-
HFIP Addition: Add HFIP (e.g., 0.24 mol) to the AlCl₃. Stir the mixture to form a homogeneous slurry.
-
Initial Cooling: Cool the reactor contents to 0-5 °C using the cooling bath.
-
Trioxane Addition: Add 1,3,5-trioxane (e.g., 0.08 mol) in small portions over 1-2 hours. Causality: This portion-wise addition is critical to control the reaction exotherm. Monitor the internal temperature closely, ensuring it does not exceed 10 °C during the addition. The slower, more controlled depolymerization of trioxane makes this step manageable.[5]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (approx. 25 °C) and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots for analysis (e.g., by ¹⁹F NMR or GC) to confirm the consumption of HFIP.[2]
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly add cold deionized water (e.g., 40 g), followed by cold 6N HCl (e.g., 40 mL). Causality: This step quenches the reaction and dissolves the aluminum salts. The addition must be slow as the quenching process is also exothermic.[2]
-
Workup: Stop the stirring and allow the layers to separate. The bottom layer is the crude sevochlorane. Isolate the bottom organic layer for subsequent fluorination or purification.
Protocol 2: Synthesis of Sevochlorane using Paraformaldehyde
This protocol requires more stringent engineering controls due to the nature of the exotherm. It is often employed in industrial settings where cost is a primary driver and robust cooling systems are in place.
Materials & Equipment:
-
Same as Protocol 1, with paraformaldehyde replacing trioxane.
-
A highly efficient cooling system is mandatory.
Procedure:
-
Reactor Setup & Charging: Follow steps 1-4 from Protocol 1, charging AlCl₃ and HFIP and cooling to 0-5 °C.
-
Paraformaldehyde Addition: Add paraformaldehyde (equivalent moles of CH₂O to trioxane, e.g., 0.24 mol) in very small portions at a significantly slower rate than the trioxane addition. Causality: The exotherm when using paraformaldehyde is rapid and can be violent.[5] Extreme caution is required. The internal temperature must be maintained below 10 °C. A thermal runaway is a significant risk if the addition rate or cooling is inadequate.
-
Reaction & Monitoring: Follow steps 6-7 from Protocol 1. The reaction may proceed faster than with trioxane.
-
Quenching & Workup: Follow steps 8-9 from Protocol 1 with the same level of caution for the exothermic quench.
Trustworthiness & Self-Validation: Process Control
The trustworthiness of these protocols lies in rigorous process control. For both methods, the key to a successful and safe reaction is managing the exotherm during the formaldehyde source addition.
-
Self-Validation System: Implement a strict temperature monitoring and control loop. The addition of the formaldehyde source should be immediately halted if the internal temperature rises above the set limit (e.g., 10 °C).
-
Reaction Monitoring: Regular in-process controls (e.g., GC or NMR) are essential to validate the reaction's endpoint. This prevents running the reaction for too long, which can lead to by-product formation, or too short, resulting in low conversion. The disappearance of the HFIP signal and the appearance of the sevochlorane product signal are key markers.[2]
Conclusion and Recommendations
Both paraformaldehyde and trioxane are viable anhydrous formaldehyde sources for the synthesis of the sevoflurane intermediate, sevochlorane.
-
1,3,5-Trioxane is highly recommended for laboratory-scale synthesis, process optimization, and scale-up where safety and controllability are the highest priorities. Its predictable, manageable exotherm leads to a more robust and safer process, often yielding a cleaner crude product with fewer by-products.[2][5]
-
Paraformaldehyde represents a more cost-effective option, making it attractive for large-scale, established industrial manufacturing.[6] However, its use necessitates sophisticated engineering and process controls to mitigate the risks associated with its rapid and violent exotherm.[5]
For drug development professionals, the choice will depend on the stage of the project. In early-stage development and scale-up, the enhanced safety and control offered by trioxane provide a significant advantage, justifying its higher cost.
References
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Moghimi, A., Ghammamy, S., & Shokouhy, M. (2010). Reinvestigation of the Two-step Synthesis of Sevoflurane. E-Journal of Chemistry, 7(S1), S351-S356. Available at: [Link]
- Bieniarz, C., & Li, K. (2000). Method for synthesizing sevoflurane and an intermediate thereof. U.S. Patent No. 6,100,434.
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Walker, J. F., & Chadwick, A. F. (1946). Trioxane as a Source of Formaldehyde. Industrial & Engineering Chemistry, 38(9), 899-902. Available at: [Link]
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Gemo, R., et al. (2019). Sevoflurane: Impurities and stability testing. World Siva Congress. Available at: [Link]
- Lin, H., et al. (2011). Method of synthesizing sevoflurane. U.S. Patent Application No. 12/921,803.
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Lokhat, D., Golandaj, A., & Ramjugernath, D. (2016). Scale-up of sevoflurane synthesis: selection of chemical route and influence of reagent characteristics. Journal of Chemical Technology & Biotechnology, 91(2), 455-462. Available at: [Link]
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Wikipedia contributors. (2023). 1,3,5-Trioxane. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Wikipedia contributors. (2024). Formaldehyde. Wikipedia, The Free Encyclopedia. Available at: [Link]
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ResearchGate. (n.d.). Reinvestigation of the Two-step Synthesis of Sevoflurane. Available at: [Link]
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Application Notes & Protocols: The Hexafluoroisopropoxymethyl (HFIP-OM) Ether as a Novel Protecting Group for Alcohols
Disclaimer: 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane is not currently an established protecting group for alcohols. This document presents a theoretical framework and proposed protocols based on the well-understood chemistry of analogous acetal-type protecting groups. The information herein is intended for research and development purposes and should be considered a proposal for a novel synthetic methodology.
Introduction: The Quest for Orthogonal Protection
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to success. An ideal protecting group should be introduced in high yield under mild conditions, remain inert to a wide range of reagents, and be cleaved selectively without affecting other functional groups.[1] Alkoxymethyl ethers, such as the methoxymethyl (MOM) ether, are widely used for the protection of alcohols due to their general stability in non-acidic media.[2]
This application note proposes the investigation of this compound as a reagent for the formation of a novel acetal-type protecting group for alcohols: the hexafluoroisopropoxymethyl (HFIP-OM) ether . The introduction of the sterically bulky and highly electron-withdrawing hexafluoroisopropyl moiety is hypothesized to confer unique properties to the protected alcohol, potentially altering its stability profile and offering new avenues for selective deprotection.
Potential Advantages of the HFIP-OM Protecting Group:
-
Modified Acid Stability: The strong inductive effect of the two trifluoromethyl groups on the hexafluoroisopropyl moiety is expected to decrease the basicity of the ether oxygens. This could translate to a higher stability towards acidic conditions compared to traditional MOM ethers.
-
Unique Cleavage Pathways: While acid-catalyzed cleavage is the most probable deprotection route, the high fluorine content might open possibilities for alternative cleavage mechanisms, such as those involving fluoride ions or specific Lewis acids.
-
Altered Lipophilicity: The fluorinated nature of the HFIP-OM group will significantly increase the lipophilicity of the protected molecule, which could be advantageous for solubility in fluorous solvents or for purification using fluorous solid-phase extraction techniques.
Proposed Reaction Mechanisms
The formation and cleavage of the HFIP-OM ether are expected to follow mechanisms analogous to those of the well-established MOM ether.
Protection of Alcohols
The protection of an alcohol with this compound is anticipated to proceed via a nucleophilic substitution reaction. The reaction is likely facilitated by a non-nucleophilic base to deprotonate the alcohol, increasing its nucleophilicity.[3]
Caption: Proposed mechanism for the protection of an alcohol.
Deprotection of HFIP-OM Ethers
The cleavage of the HFIP-OM ether is most likely to occur under acidic conditions, following a mechanism typical for acetal hydrolysis.[3] Protonation of one of the ether oxygens will lead to a resonance-stabilized oxocarbenium ion, which is then trapped by water or another nucleophile.
Caption: Proposed mechanism for the acidic deprotection.
Experimental Protocols (Proposed)
These protocols are based on standard procedures for the formation and cleavage of MOM ethers and should be considered starting points for optimization.
Protocol 1: Protection of a Primary Alcohol
Workflow:
Caption: General workflow for alcohol protection.
Step-by-Step Procedure:
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) (0.2 M) under a nitrogen atmosphere, add N,N-diisopropylethylamine (DIPEA) (1.5 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.2 equiv) dropwise over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of an HFIP-OM Ether
Step-by-Step Procedure:
-
Dissolve the HFIP-OM protected alcohol (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v) (0.1 M).
-
Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl, 2M aqueous solution, 0.1 equiv) or p-toluenesulfonic acid (p-TsOH, 0.1 equiv).
-
Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring for the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting alcohol by flash column chromatography if necessary.
Comparative Analysis and Stability Profile (Theoretical)
The stability of the proposed HFIP-OM group is compared to other common alcohol protecting groups based on established chemical principles.
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Stability Profile (Predicted for HFIP-OM) |
| HFIP-OM | R-O-CH₂-O-CH(CF₃)₂ | Basic (e.g., DIPEA) | Acidic (e.g., HCl, TFA) | Predicted: Stable to bases, nucleophiles, oxidizing/reducing agents. Potentially more stable to acid than MOM. |
| MOM | R-O-CH₂-O-CH₃ | Basic (e.g., DIPEA, NaH)[3] | Acidic (e.g., HCl, TFA)[3] | Stable to bases, nucleophiles, most redox agents. Labile to strong acids.[4] |
| SEM | R-O-CH₂-O-CH₂CH₂Si(CH₃)₃ | Basic (e.g., DIPEA) | Acidic; Fluoride source (TBAF) | Stable to a wide range of conditions. Cleaved by fluoride or strong Lewis acids. |
| TBDMS | R-O-Si(CH₃)₂(t-Bu) | Basic (e.g., Imidazole) | Acidic; Fluoride source (TBAF)[5] | Stable to bases, mild acids, and many redox reagents. Labile to strong acids and fluoride. |
Conclusion and Future Outlook
The use of this compound as a protecting group for alcohols represents an unexplored area of synthetic chemistry. The resulting HFIP-OM ether is hypothesized to possess a unique stability profile, particularly towards acidic reagents, due to the strong electron-withdrawing nature of the hexafluoroisopropyl group. The proposed protocols, derived from the well-established chemistry of MOM ethers, provide a solid foundation for the experimental validation of this novel protecting group.
Further research is required to determine the precise stability of the HFIP-OM group under various reaction conditions, optimize the protection and deprotection protocols for a range of alcohol substrates (primary, secondary, tertiary, and phenols), and explore its orthogonality with other common protecting groups. Should this theoretical framework be validated, the HFIP-OM group could become a valuable addition to the synthetic chemist's toolkit, particularly in complex syntheses requiring fine-tuning of protecting group stability.
References
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Berliner, M. A., & Belecki, K. (2005). Zinc(II)-Catalyzed Formation of Haloalkyl Ethers from Acetals and Acid Halides. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]
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Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Kramer, K., et al. (2022). Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. EJNMMI Radiopharmacy and Chemistry, 7(1), 15. [Link]
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Baran, P. S. (n.d.). Protecting Groups. Scripps Research. [Link]
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Organic Chemistry Portal. (n.d.). MOM Ethers. [Link]
-
Wikipedia. (n.d.). Ether cleavage. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
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-
Nishimura, T., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 9325–9334. [Link]
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Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
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- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
The 2-(Hexafluoroisopropoxy)methyl (HFIPM) Protecting Group: A Detailed Guide for Researchers
In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious use of protecting groups is paramount to achieving target molecules with high fidelity and yield.[1][2] The ideal protecting group should be readily introduced and removed under mild conditions, exhibit stability to a range of reagents, and not interfere with subsequent chemical transformations. This application note introduces the 2-(hexafluoroisopropoxy)methyl (HFIPM) group, a promising yet underexplored protecting group for hydroxyl functionalities. While the "HFIPM" acronym is not yet standard in the chemical literature, this guide will delineate its anticipated properties, detail protocols for its use, and discuss its potential applications based on the known chemistry of its constituent parts and analogous protecting groups.
The HFIPM group is an acetal-type protecting group, structurally similar to the well-known methoxymethyl (MOM) ether. However, the presence of the electron-withdrawing hexafluoroisopropyl moiety is expected to significantly modulate its reactivity, offering unique advantages in specific synthetic contexts.
Core Properties and Advantages of the HFIPM Group
The key feature of the HFIPM protecting group lies in the electronic properties imparted by the two trifluoromethyl groups. These highly electronegative groups are anticipated to influence the stability and cleavage of the HFIPM ether in a predictable manner.
Key Predicted Properties:
-
Increased Acid Lability: The strong electron-withdrawing nature of the hexafluoroisopropyl group is expected to destabilize the oxocarbenium ion intermediate formed during acidic cleavage. This should render the HFIPM group significantly more susceptible to acidic hydrolysis compared to traditional acetal protecting groups like MOM or THP ethers. This enhanced lability allows for its removal under very mild acidic conditions, potentially enabling selective deprotection in the presence of other acid-sensitive groups.
-
Orthogonality: The predicted mild acidic cleavage conditions for the HFIPM group suggest its orthogonality with a variety of other protecting groups. This allows for a more flexible and strategic approach to the synthesis of complex molecules with multiple functional groups that require protection.[3]
-
Minimal Steric Hindrance: The methyl ether linkage of the HFIPM group presents minimal steric bulk around the protected hydroxyl group, which is advantageous for reactions at neighboring centers.
Table 1: Predicted Stability Profile of the HFIPM Protecting Group
| Reagent/Condition | Predicted Stability | Comparison with MOM group |
| Strong Acids (e.g., TFA, HCl) | Labile | More Labile |
| Mild Acids (e.g., PPTS, CSA) | Likely Labile | Potentially Cleavable |
| Lewis Acids (e.g., TMSOTf, BF3·OEt2) | Likely Labile | Potentially Cleavable |
| Strong Bases (e.g., NaH, n-BuLi) | Stable | Stable |
| Mild Bases (e.g., K2CO3, Et3N) | Stable | Stable |
| Oxidizing Agents (e.g., PCC, DMP) | Stable | Stable |
| Reducing Agents (e.g., LiAlH4, NaBH4) | Stable | Stable |
| Hydrogenolysis (e.g., H2, Pd/C) | Stable | Stable |
Experimental Protocols
Protocol 1: Synthesis of the HFIPM Protecting Agent (Chloromethyl Hexafluoroisopropyl Ether)
The key reagent for the introduction of the HFIPM group is chloromethyl hexafluoroisopropyl ether. Its synthesis has been reported in the patent literature, primarily as an intermediate in the production of the anesthetic sevoflurane.[4][5]
Reaction Scheme:
(CF₃)₂CHOH + (CH₂O)n + HCl → (CF₃)₂CHOCH₂Cl + H₂O
Materials:
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Paraformaldehyde
-
Anhydrous Hydrogen Chloride (gas or solution in a non-protic solvent)
-
Anhydrous Dichloromethane (DCM)
-
Lewis acid catalyst (e.g., anhydrous ZnCl₂) (optional, may improve rate)
Procedure:
-
To a stirred solution of 1,1,1,3,3,3-hexafluoroisopropanol in anhydrous dichloromethane at 0 °C, add paraformaldehyde.
-
Bubble anhydrous hydrogen chloride gas through the suspension or add a saturated solution of HCl in an anhydrous ether.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by GC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude chloromethyl hexafluoroisopropyl ether can be purified by distillation.
Note: Chloromethyl ethers are potent alkylating agents and should be handled with extreme caution in a well-ventilated fume hood.
Protocol 2: Protection of a Primary Alcohol with the HFIPM Group
The introduction of the HFIPM group to a hydroxyl functionality can be achieved via a Williamson ether-type synthesis.[6]
Reaction Scheme:
R-OH + (CF₃)₂CHOCH₂Cl + Base → R-O-CH₂-O-CH(CF₃)₂ + Base·HCl
Materials:
-
Alcohol substrate
-
Chloromethyl hexafluoroisopropyl ether
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or 2,6-lutidine)
Procedure:
-
Dissolve the alcohol substrate in anhydrous dichloromethane.
-
Add diisopropylethylamine (1.5-2.0 equivalents) to the solution and cool to 0 °C.
-
Slowly add chloromethyl hexafluoroisopropyl ether (1.2-1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting HFIPM-protected alcohol by column chromatography on silica gel.
Diagram 1: Workflow for the Protection of an Alcohol with the HFIPM group
Caption: Step-by-step workflow for the introduction of the HFIPM protecting group.
Protocol 3: Deprotection of an HFIPM-Protected Alcohol
The cleavage of the HFIPM group is anticipated to proceed readily under mild acidic conditions.
Reaction Scheme:
R-O-CH₂-O-CH(CF₃)₂ + H₂O (H⁺ catalyst) → R-OH + CH₂O + (CF₃)₂CHOH
Materials:
-
HFIPM-protected substrate
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Acid catalyst (e.g., Acetic acid, Pyridinium p-toluenesulfonate (PPTS), or a catalytic amount of HCl)
Procedure:
-
Dissolve the HFIPM-protected substrate in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add a catalytic amount of acetic acid (e.g., 10 mol%).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the deprotected alcohol by column chromatography if necessary.
Note: The lability of the HFIPM group may allow for even milder deprotection conditions. It is recommended to first screen a variety of mild acids and reaction times to optimize the cleavage for a specific substrate.
Diagram 2: Protection and Deprotection Cycle of the HFIPM Group
Caption: The reversible protection and deprotection cycle of a hydroxyl group using the HFIPM ether.
Orthogonality and Applications in Drug Development
The concept of orthogonal protection is a cornerstone of modern synthetic chemistry, enabling the selective manipulation of different functional groups within a complex molecule.[3] The predicted high acid lability of the HFIPM group makes it an attractive candidate for orthogonal protection strategies.
Table 2: Predicted Orthogonality of the HFIPM Group with Common Protecting Groups
| Protecting Group | Cleavage Condition | Orthogonal to HFIPM? | Rationale |
| Silyl Ethers (e.g., TBS, TIPS) | Fluoride source (e.g., TBAF) | Yes | HFIPM is stable to fluoride ions. |
| Benzyl Ethers (Bn) | Hydrogenolysis (H₂, Pd/C) | Yes | HFIPM is stable to catalytic hydrogenation. |
| Fmoc (amine protection) | Base (e.g., Piperidine) | Yes | HFIPM is stable to basic conditions. |
| Boc (amine protection) | Strong Acid (e.g., TFA) | Potentially Selective | Cleavage of HFIPM may occur under milder acidic conditions than Boc deprotection. |
| Esters (e.g., Acetate, Benzoate) | Saponification (Base) | Yes | HFIPM is stable to basic hydrolysis. |
The potential for selective removal of the HFIPM group in the presence of more robust acid-labile groups like Boc, or base-labile groups like Fmoc, opens up new avenues for the synthesis of complex peptides, oligonucleotides, and natural products. In drug development, where the synthesis of analogs often requires the selective modification of specific functional groups, the HFIPM group could serve as a valuable tool.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Protection | Insufficiently active protecting agent; Steric hindrance at the alcohol | Use freshly prepared or purified chloromethyl hexafluoroisopropyl ether; Increase reaction time and/or temperature; Use a stronger, non-nucleophilic base. |
| Low Yield of Protected Product | Decomposition of the chloro ether; Side reactions | Ensure anhydrous conditions; Add the chloro ether slowly at low temperature. |
| Incomplete Deprotection | Insufficiently acidic conditions; Substrate insolubility | Use a slightly stronger acid catalyst (e.g., catalytic HCl); Increase the reaction temperature; Use a co-solvent like THF to improve solubility. |
| Side Reactions During Deprotection | Cleavage of other acid-sensitive groups | Screen for milder acidic conditions (e.g., PPTS, weaker organic acids); Decrease reaction time. |
Conclusion
The 2-(hexafluoroisopropoxy)methyl (HFIPM) group, while not yet a mainstream protecting group, holds significant promise as a highly acid-labile protecting group for hydroxyl functions. Its predicted properties, based on the strong electron-withdrawing nature of the hexafluoroisopropyl moiety, suggest that it could be a valuable addition to the synthetic chemist's toolbox, particularly for applications requiring mild and selective deprotection. The protocols outlined in this application note provide a starting point for the exploration and implementation of this novel protecting group in complex molecule synthesis and drug development. Further research is warranted to fully characterize the reactivity and scope of the HFIPM group.
References
- Baran, P. S. (2010). Protecting-group-free synthesis. In The Art of Writing Reasonable Organic Reaction Mechanisms (pp. 381-403). Springer.
-
Wikipedia. (2023). Protecting group. In Wikipedia. Retrieved from [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
- Journal of Medical Genetics and Clinical Biology. (2025). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
-
Organic Chemistry Portal. (n.d.). Cleavage of ethers. Retrieved from [Link]
-
Wikipedia. (2023). Orthogonal protection. In Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Retrieved from [Link]
- Google Patents. (n.d.). A method for preparing chloromethyl-1,1,1,3,3,3- hexafluoroisopropyl ether.
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
LookChem. (n.d.). Cas 26103-07-1,Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.2: Preparing Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Fiveable. (n.d.). Protection of Alcohols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Method of synthesizing fluoromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether. Retrieved from [Link]
-
PubMed. (2007). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
ChemBK. (n.d.). Chloromethyl hexafluoroisopropyl ether. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl) ethyl ether.
-
ChemRxiv. (2023). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. Retrieved from [Link]
-
PubMed. (2004). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Retrieved from [Link]
-
YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]
Sources
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- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols: Leveraging 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: A Fluorinated Building Block for Advanced Agrochemicals
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern agrochemical design, often imparting enhanced efficacy, metabolic stability, and favorable physicochemical properties.[1][2] 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane, also known as chloromethyl 1,1,1,3,3,3-hexafluoroisopropyl ether, is a versatile fluorinated reagent with significant potential in the synthesis of novel agrochemicals.[3] This compound serves as a reactive electrophile for the introduction of the hexafluoroisopropoxymethyl (HFIPM) moiety onto various molecular scaffolds.
The hexafluoroisopropyl group is characterized by its high electronegativity, lipophilicity, and stability, making the corresponding ethers, once formed, robust under a variety of synthetic conditions.[4] While direct, documented applications in commercial agrochemical synthesis are not widely reported in publicly available literature, the inherent reactivity of this reagent suggests its utility in several key areas of agrochemical research and development. This guide provides an in-depth look at the potential applications, reaction mechanisms, and detailed protocols for utilizing this compound in the synthesis of next-generation agrochemicals.
Chemical and Physical Properties
A thorough understanding of the reagent's properties is crucial for its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 26103-07-1 | [5] |
| Molecular Formula | C4H3ClF6O | [5] |
| Molecular Weight | 216.51 g/mol | [5] |
| Appearance | Clear, colorless liquid | [3] |
| Synonyms | Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether, Chloromethyl hexafluoroisopropyl ether | [4][5] |
Core Application: Introduction of the Hexafluoroisopropoxymethyl (HFIPM) Moiety
The primary application of this compound in agrochemical synthesis is the introduction of the HFIPM ether group onto nucleophilic substrates. This is typically achieved through a nucleophilic substitution reaction where a suitable nucleophile displaces the chloride ion.
Reaction Mechanism and Rationale
The reaction proceeds via a standard SN2 mechanism. The high electronegativity of the fluorine atoms in the hexafluoroisopropyl group enhances the electrophilicity of the chloromethyl carbon, making it susceptible to attack by a wide range of nucleophiles.
Figure 1: General reaction scheme for the introduction of the HFIPM moiety.
The choice of base and solvent is critical and depends on the nature of the nucleophile. For weakly acidic nucleophiles like phenols and alcohols, a non-nucleophilic base such as sodium hydride or potassium carbonate is typically employed in an aprotic polar solvent like DMF or THF. For amines, the reaction can often proceed without an additional base, as the amine itself can act as a proton scavenger.
Potential Applications in Agrochemical Scaffolds
The introduction of the HFIPM group can be envisioned in the synthesis of various classes of agrochemicals:
-
Herbicides: Modification of phenolic or heterocyclic herbicides to enhance their systemic properties and metabolic stability.
-
Fungicides: Functionalization of active ingredients containing hydroxyl or thiol groups to fine-tune their lipophilicity and, consequently, their penetration into fungal cells.
-
Insecticides: Derivatization of insecticidal scaffolds to improve their photostability and resistance to metabolic degradation in target pests.
Experimental Protocols
The following are detailed, representative protocols for the reaction of this compound with common nucleophiles found in agrochemical structures. These are intended as starting points and may require optimization for specific substrates.
Protocol 1: Synthesis of a Hexafluoroisopropoxymethyl (HFIPM) Aryl Ether
This protocol describes the etherification of a generic phenol.
Materials:
-
Phenolic substrate (1.0 eq)
-
This compound (1.2 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the phenolic substrate in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Cool the reaction mixture back to 0 °C and add this compound dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of a Hexafluoroisopropoxymethyl (HFIPM) Protected Amine
This protocol details the reaction with a generic secondary amine.
Materials:
-
Secondary amine substrate (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the secondary amine substrate and triethylamine in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C and add this compound dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
After the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by silica gel chromatography if necessary.
Hypothetical Workflow for Agrochemical Synthesis
The following diagram illustrates a hypothetical synthetic workflow where the HFIPM group is introduced to a core agrochemical scaffold.
Figure 2: Hypothetical workflow incorporating the HFIPM moiety.
Safety Considerations
This compound is a reactive electrophile and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As with many fluorinated compounds, its long-term environmental and toxicological effects may not be fully characterized, and appropriate disposal methods should be followed.[4]
Conclusion
This compound represents a valuable, albeit underutilized, reagent in the agrochemical synthesis toolbox. Its ability to introduce the robust and influential hexafluoroisopropoxymethyl group offers a promising strategy for the development of novel, high-performance agrochemicals. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to explore the full potential of this versatile fluorinated building block.
References
-
MDPI. (n.d.). 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate. Retrieved from [Link]
-
MDPI. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 26103-07-1. Retrieved from [Link]
- Google Patents. (n.d.). US20100004490A1 - Process for the preparation of chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl) ethyl ether.
- Google Patents. (n.d.). WO2008027602A2 - Production processes for making 1,1,1,2,2,3-hexafluoropropane.
-
European Publication Server. (n.d.). MOLECULES HAVING CERTAIN PESTICIDAL UTILITIES, AND INTERMEDIATES, COMPOSITIONS, AND PROCESSES RELATED THERETO - Patent 3174392. Retrieved from [Link]
-
Bergeson & Campbell, P.C. (2022). EPA Announces Removal of PFAS Chemicals from Approved Inert Ingredient List for Pesticide Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Manufacturing Approaches of New Halogenated Agrochemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022). EPA Proposes to Stop Authorized Use of Certain PFAS in Pesticide Products. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Retrieved from [Link]
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Application Notes and Protocols for 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane (CMHF) as a Specialty Solvent and Reagent
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Unique Fluorinated Ether
2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane, hereafter referred to as CMHF, is a fluorinated organic compound with the CAS Number 26103-07-1.[1] Also known by synonyms such as chloromethyl hexafluoroisopropyl ether and sevochlorane, this colorless liquid possesses a unique combination of properties stemming from its distinct molecular architecture.[2] The hexafluoropropane backbone imparts high thermal stability and chemical inertness, characteristic of many perfluorinated compounds, while the chloromethoxy group introduces a reactive site, enhancing its utility as a chemical intermediate and influencing its solvent characteristics.[2][3]
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth insights into the properties and applications of CMHF. This document will delve into its established role as a key intermediate in pharmaceutical synthesis and explore its emerging potential as a specialty solvent for challenging applications.
dot```dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: The two-step synthesis pathway of Sevoflurane from HFIP via CMHF.
Protocol: Synthesis of this compound (CMHF)
This protocol is a synthesized methodology based on established principles of the chloromethylation of HFIP. [4] Materials:
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Paraformaldehyde
-
Thionyl chloride
-
Concentrated sulfuric acid
-
Anhydrous sodium sulfate
-
Reaction vessel with overhead stirrer, thermometer, and reflux condenser
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel equipped with an overhead stirrer, thermometer, and reflux condenser, add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).
-
Cooling: Cool the reaction vessel to 0-5 °C using an ice bath.
-
Addition of Reagents: While maintaining the temperature below 10 °C, slowly and sequentially add paraformaldehyde, thionyl chloride, and a catalytic amount of concentrated sulfuric acid. Causality Note: The slow addition and temperature control are crucial to manage the exothermic nature of the reaction and prevent the formation of byproducts.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (approximately 45-50 °C). Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS or ¹⁹F NMR). The reaction is typically complete within 4-6 hours. [4]5. Quenching: Once the reaction is complete, cool the mixture to room temperature and cautiously quench by slowly adding cold water.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the lower organic layer. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter to remove the drying agent and purify the crude CMHF by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 95 °C.
Expected Yield: 85-95%
Emerging Application: CMHF as a Specialty Solvent
Beyond its role as a synthetic intermediate, the unique properties of CMHF position it as a promising specialty solvent for various applications in research and drug development. [5]
Theoretical Advantages as a Specialty Solvent
-
Enhanced Solubility: The fluorinated backbone can enhance the solubility of fluorinated compounds and other poorly soluble organic molecules. [5]The polar chloromethoxy group can also contribute to its solvating power for a range of solutes. [2]* Chemical and Thermal Stability: The high degree of fluorination imparts significant chemical and thermal stability, making it suitable for reactions conducted at elevated temperatures or in the presence of reactive reagents. [5]* Low Toxicity Profile (Hypothesized): While specific toxicological data for CMHF is limited, fluorinated hydrocarbons, in general, often exhibit lower toxicity compared to their chlorinated or brominated counterparts. However, it is crucial to note that CMHF is classified as an irritant, and appropriate safety precautions must be taken. [6]
Potential Applications in Drug Development
-
Reaction Medium for Synthesis: CMHF can serve as a non-reactive, stable medium for a variety of organic reactions, particularly those involving sensitive reagents or requiring high temperatures. Its unique solubility profile may also influence reaction kinetics and product selectivity.
-
Solubilizing Agent for Poorly Soluble APIs: The development of formulations for poorly water-soluble active pharmaceutical ingredients (APIs) is a significant challenge in the pharmaceutical industry. The potential of CMHF to dissolve such compounds warrants investigation for its use in preclinical formulation development and drug delivery systems.
-
Biocatalysis in Non-Aqueous Media: The use of enzymes in non-aqueous solvents is a rapidly growing field. Fluorinated solvents can offer unique advantages in biocatalysis, such as improved enzyme stability and activity. [7]The properties of CMHF make it a candidate for investigation as a solvent for enzymatic transformations.
dot
Caption: Potential applications of CMHF as a specialty solvent.
Safety and Handling
As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safety when handling any chemical, including CMHF.
-
Hazard Identification: this compound is an irritant and can cause irritation to the eyes, respiratory system, and skin. [6]* Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors. [1]* Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed when not in use. [5]* Disposal: Dispose of waste CMHF and contaminated materials in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier. [1]
Conclusion and Future Outlook
This compound is a versatile fluorinated compound with a well-established role in the synthesis of the important anesthetic, Sevoflurane. Its unique physicochemical properties, including high stability and a distinct solubility profile, position it as a promising candidate for broader applications as a specialty solvent in the pharmaceutical and chemical industries.
Further research is warranted to fully elucidate its potential. Specifically, systematic studies on its solubility characteristics for a wide range of compounds, including poorly soluble drugs, and its performance as a reaction medium in various organic transformations would be highly valuable. Additionally, comprehensive toxicological studies are needed to provide a more complete safety profile and validate the claims of low toxicity.
The information and protocols provided in these application notes are intended to serve as a foundation for researchers and scientists to explore the potential of CMHF in their work, fostering innovation and advancements in drug development and chemical synthesis.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ChemBK. (2024, April 9). Chloromethyl hexafluoroisopropyl ether. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoro-propane. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 26103-07-1. Retrieved from [Link]
-
Amini, M., et al. (2012). Reinvestigation of the Two-step Synthesis of Sevoflurane. Iranian Journal of Pharmaceutical Research, 11(4), 1129–1134. Retrieved from [Link]
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- 2. CAS 26103-07-1: 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropr… [cymitquimica.com]
- 3. This compound | C4H3ClF6O | CID 10130621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. produkte.linde-gas.at [produkte.linde-gas.at]
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- 6. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Note: A Robust and Scalable Method for the Fluorination of Chlorosevo Ether using Polyethylene Glycol as a Solvent
For: Researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated anesthetic agents.
Introduction: The Significance of Sevoflurane and the Evolution of its Synthesis
Sevoflurane, or 1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane, is a widely used inhalation anesthetic prized for its rapid induction and recovery times, non-flammability, and pleasant odor, making it particularly suitable for pediatric and outpatient anesthesia.[1] The synthesis of this vital pharmaceutical agent has evolved significantly, with a key step being the fluorination of its precursor, 1,1,1,3,3,3-hexafluoro-2-(chloromethoxy)propane, commonly known as chlorosevo ether or sevochlorane.[1][2]
Historically, the fluorination process often involved hazardous reagents such as hydrogen fluoride (HF).[1] However, contemporary methods have shifted towards safer and more environmentally benign alternatives. One such advancement is the use of potassium fluoride (KF) as the fluorinating agent in conjunction with polyethylene glycol (PEG), particularly PEG-400, as a solvent.[1][3] This approach not only circumvents the need for highly corrosive HF but also offers high yields and a more straightforward purification process.[1][3]
This application note provides a comprehensive guide to the fluorination of chlorosevo ether utilizing PEG-400 as a solvent. We will delve into the mechanistic underpinnings of this reaction, present a detailed and optimized experimental protocol, and discuss critical parameters that influence reaction efficiency and product purity.
The Mechanistic Role of Polyethylene Glycol (PEG-400)
The fluorination of chlorosevo ether is a nucleophilic substitution reaction, specifically an S(_N)2 reaction, where the fluoride ion displaces the chloride ion. The efficacy of this transformation is highly dependent on the nucleophilicity of the fluoride anion, which is often hampered by its strong association with the counter-ion (K() in the case of KF) and its solvation in the reaction medium.
This is where polyethylene glycol plays a pivotal role. PEG-400, a polymer with repeating ethylene oxide units, functions as a phase-transfer catalyst (PTC) and a polar aprotic solvent.[4][5] Its crown ether-like structure allows it to chelate the potassium cation (K()), effectively sequestering it and liberating a "naked," highly reactive fluoride anion. This increased nucleophilicity of the fluoride ion significantly accelerates the rate of the S(_N)2 attack on the electrophilic carbon of the chloromethyl group in chlorosevo ether.
The use of a polar aprotic solvent like PEG-400 is advantageous for S(_N)2 reactions as it can dissolve the ionic reactant (KF) while not excessively solvating the anionic nucleophile, which would decrease its reactivity.[6]
Caption: Step-by-step experimental workflow.
Optimization of Reaction Parameters
The yield and purity of sevoflurane are highly dependent on the reaction conditions. The table below summarizes the influence of the amount of PEG-400 and KF on the reaction yield, based on data from a reinvestigation of this synthesis method.
[3]
| Entry | PEG-400 (mL per 0.016 mol CSE) | KF (mol L
Conclusion
The fluorination of chlorosevo ether using potassium fluoride in polyethylene glycol 400 is a highly effective, safe, and scalable method for the synthesis of the anesthetic agent sevoflurane. The dual role of PEG-400 as a solvent and a phase-transfer catalyst is key to the success of this reaction, facilitating the nucleophilic attack of the fluoride ion. By following the detailed protocol and considering the optimization parameters presented, researchers and drug development professionals can achieve high yields of pure sevoflurane, avoiding the use of hazardous reagents and complex purification procedures.
References
-
Lokhat, D., Golandaj, A., & Ramjugernath, D. (2017). Scale-up of sevoflurane synthesis: selection of chemical route and influence of reagent characteristics. Journal of the Iranian Chemical Society, 14(3), 455-462. [Link]
-
Moghimi, A., Vojdani, M., Banan, A. R., Mollaei, A., Mahmoodian, M., & Moosavi, S. M. (2015). Reinvestigation of the Two-step Synthesis of Sevoflurane. Iranian Journal of Pharmaceutical Research, 14(3), 733–738. [Link]
- Bieniarz, C., et al. (1999). U.S. Patent No. 5,969,193. Washington, DC: U.S.
-
Chandrasekhar, S., Narsihmulu, C., Sultana, S. S., & Reddy, N. R. (2002). Poly(ethylene glycol) (PEG) as a Reusable Solvent Medium for Organic Synthesis. Application in the Heck Reaction. Organic Letters, 4(24), 4399–4401. [Link]
-
Yadav, G. D., & Bisht, P. M. (2011). PEG 400 promoted nucleophilic substitution reaction of halides into organic azides under mild conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(7), 1476-1482. [Link]
-
Frassica, M., et al. (2019). Sevoflurane: Impurities and stability testing. Journal of Pharmaceutical and Biomedical Analysis, 174, 46-54. [Link]
-
New Jersey Department of Health. (2004). Hazard Summary: Potassium Fluoride. [Link]
-
Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. [Link]
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- 1. ripublication.com [ripublication.com]
- 2. worldsiva.org [worldsiva.org]
- 3. Reinvestigation of the Two-step Synthesis of Sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyethylene Glycol (PEG-400): An Efficient and Recyclable Reaction Medium for the Synthesis of Pyrazolo[3,4-b]pyridin-6(7H)-one Derivatives [mdpi.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane
Welcome to the technical support center for the synthesis of 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane, a critical intermediate in the production of the anesthetic agent, sevoflurane. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and minimize the formation of unwanted side products. Our approach is rooted in a deep understanding of the reaction mechanisms to empower you with the scientific rationale behind each procedural step.
Understanding the Core Synthesis: Chloromethylation of Hexafluoroisopropanol (HFIP)
The synthesis of this compound (also known as sevochlorane or chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether) is primarily achieved through the chloromethylation of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1][2] This reaction typically involves the use of a formaldehyde source, such as paraformaldehyde or 1,3,5-trioxane, and a chlorinating agent in the presence of a Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃).[3][4]
The overall reaction can be represented as:
(CF₃)₂CHOH + (CH₂O)n + Activating Agent → (CF₃)₂CHOCH₂Cl
While seemingly straightforward, this process can be accompanied by the formation of several side products that can complicate purification and impact the final yield and purity of the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this synthesis?
A1: The primary side products encountered during the synthesis of this compound include:
-
Bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)methane (Bis(HFIP) acetal): This is a significant byproduct formed from the reaction of either the desired product or formaldehyde with an additional molecule of HFIP.[1][4]
-
Polyacetals: These are higher molecular weight impurities formed from the polymerization of formaldehyde with HFIP.[4]
-
Unreacted 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP): Incomplete reaction will leave residual starting material.
-
Discoloration Impurities: The crude product often exhibits a brown color, which is attributed to unidentified byproducts likely arising from minor degradation or polymerization pathways.
Q2: What is the mechanism behind the formation of the main side products?
A2: Understanding the mechanistic pathways is key to mitigating side product formation.
-
Bis(HFIP) Acetal Formation: This acetal can be formed through two principal routes. Firstly, the desired product, this compound, can undergo nucleophilic substitution by another molecule of HFIP. Alternatively, formaldehyde can react with two molecules of HFIP under acidic conditions. The use of certain solvents, like tetrachloroethane, has been noted to favor the formation of bis(HFIP) acetal.[1]
-
Polyacetal Formation: Formaldehyde has a propensity to polymerize, especially in the presence of an acid catalyst. This polymerization can be initiated and terminated by HFIP molecules, leading to a mixture of polyoxymethylene chains capped with hexafluoroisopropyl groups.
Q3: My crude product is brown. What causes this discoloration and how can I remove it?
A3: The brown discoloration is a common observation and is attributed to minor, often unidentified, byproducts. These colored impurities are typically non-volatile and can be effectively removed during the purification by distillation. The final distilled product, this compound, should be a colorless liquid.
Q4: What are the recommended purification methods for this compound?
A4: A multi-step purification process is generally employed:
-
Aqueous Work-up: The reaction mixture is first washed with water. This step is crucial for removing the catalyst (e.g., AlCl₃) and any unreacted, water-soluble starting materials like HFIP.[3]
-
Drying: The organic layer is then dried over a suitable drying agent, such as magnesium sulfate (MgSO₄), to remove any residual water.[1]
-
Fractional Distillation: The final and most critical step is fractional distillation to separate the desired product from less volatile impurities, including the bis(HFIP) acetal and any colored byproducts.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions based on mechanistic principles.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Excessive formation of side products. 3. Suboptimal reaction conditions. | 1. Monitor Reaction Progress: Utilize analytical techniques like ¹⁹F NMR or GC to track the consumption of HFIP.[2] This allows for the determination of the optimal reaction time, which has been shown to be as short as 4 hours with optimized catalyst loading.[2] 2. Optimize Catalyst Concentration: Increasing the molar ratio of AlCl₃ (e.g., to 10 mol%) can significantly accelerate the reaction and drive it to completion, thereby minimizing unreacted HFIP.[1] 3. Control Reagent Stoichiometry: Carefully control the ratio of formaldehyde to HFIP. An excess of formaldehyde can lead to increased polyacetal formation. |
| High Levels of Bis(HFIP) Acetal | 1. Reaction conditions favoring acetal formation. 2. Inappropriate solvent choice. | 1. Minimize Reaction Time: Prolonged reaction times can lead to the conversion of the desired product into the bis(HFIP) acetal. Stop the reaction once the consumption of HFIP has plateaued. 2. Solvent Selection: Avoid solvents that are known to promote the formation of bis(HFIP) acetal, such as tetrachloroethane.[1] If this byproduct is still a major issue, consider a solvent-free approach or use a non-participating solvent. |
| Product Contaminated with Polyacetals | Excess formaldehyde or conditions promoting its polymerization. | 1. Control Formaldehyde Source: Use a precise amount of high-purity paraformaldehyde or 1,3,5-trioxane. 2. Temperature Control: Maintain a consistent and optimized reaction temperature, as higher temperatures can sometimes favor polymerization. |
| Crude Product is a Dark Brown Color | Formation of colored, non-volatile impurities. | This is often resolved during purification. Ensure efficient fractional distillation to separate the colorless product from the high-boiling colored residue. The use of distillation equipment with minimal active metal salts can also prevent decomposition of the product at elevated temperatures. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative example and may require optimization based on laboratory conditions and scale.
Materials:
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
1,3,5-Trioxane (or Paraformaldehyde)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ice-water bath
-
Magnetic stirrer
-
Round-bottom flask equipped with a reflux condenser and a gas outlet
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (e.g., 0.26 mol).
-
Cool the flask in an ice-water bath.
-
Slowly add HFIP (e.g., 0.24 mol) to the cooled AlCl₃ with stirring.
-
Once the addition is complete, add 1,3,5-trioxane (e.g., 0.12 mol) portion-wise, maintaining the temperature below 20 °C.
-
After the addition of trioxane, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by GC or ¹⁹F NMR until the HFIP is consumed (typically 4-6 hours).
-
Upon completion, slowly and carefully quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the lower organic layer.
-
Wash the organic layer with water, followed by a brine solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound as a colorless liquid.[1]
Analytical Method: Gas Chromatography (GC)
-
Column: A non-polar capillary column (e.g., OV-101) is suitable.
-
Detector: Flame Ionization Detector (FID).
-
Injector and Detector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium or Nitrogen.
This method will allow for the separation and quantification of the desired product, unreacted HFIP, and the major side products.
Visualizing Reaction Pathways
To better understand the chemical transformations occurring during the synthesis, the following diagrams illustrate the key reaction pathways.
Caption: Purification workflow for the synthesized product.
References
-
Reinvestigation of the Two-step Synthesis of Sevoflurane. Iranian Journal of Pharmaceutical Research, 2015. [Link]
- Bieniarz, C., et al. Method for synthesizing sevoflurane and an intermediate thereof. U.S.
- Lazzari, P., et al. Process for the preparation of chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl) ethyl ether. U.S.
-
Moghimi, A., et al. Reinvestigation of the Two-step Synthesis of Sevoflurane. Brieflands, 2015. [Link]
Sources
- 1. Reinvestigation of the Two-step Synthesis of Sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. US6100434A - Method for synthesizing sevoflurane and an intermediate thereof - Google Patents [patents.google.com]
- 4. US20100004490A1 - Process for the preparation of chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl) ethyl ether - Google Patents [patents.google.com]
Technical Support Center: Formation of bis(HFIP) Acetal During Sevoflurane Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sevoflurane, or 1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane, is a widely utilized anesthetic agent valued for its rapid onset and patient recovery profiles.[1] Its synthesis, however, can be accompanied by the formation of various impurities that must be carefully controlled to ensure the final product's safety and efficacy. Among these, bis(HFIP) acetal is a notable process-related impurity that can arise from several synthetic routes.
The presence of bis(HFIP) acetal is significant as it represents a deviation from the desired reaction pathway, consuming valuable starting materials and necessitating robust purification strategies.[2] Understanding the mechanisms of its formation is paramount for developing effective control measures. This guide will delve into the causative factors, provide troubleshooting protocols, and offer answers to frequently asked questions regarding this specific impurity.
Frequently Asked Questions (FAQs)
What is bis(HFIP) acetal and why is it a concern?
Bis(HFIP) acetal, with the chemical structure [(CF3)2CHO]2CH2, is a diether formed from the reaction of two molecules of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) with a formaldehyde source.[2] Its formation is a concern for several reasons:
-
Reduced Yield: The formation of bis(HFIP) acetal consumes HFIP, a key starting material for sevoflurane synthesis, thereby lowering the overall yield of the desired product.[2]
-
Purification Challenges: The physicochemical properties of bis(HFIP) acetal can complicate the purification of sevoflurane, potentially requiring additional and costly downstream processing steps.
-
Regulatory Compliance: Regulatory bodies set strict limits on impurities in active pharmaceutical ingredients (APIs). The total impurity level in sevoflurane for medical use is capped, making the control of individual impurities like bis(HFIP) acetal critical.[3]
What are the primary synthetic routes to sevoflurane and how do they influence bis(HFIP) acetal formation?
Several methods for synthesizing sevoflurane have been developed, with the choice of route significantly impacting the impurity profile.[4][5]
-
One-Step Synthesis: This method involves the direct reaction of HFIP with formaldehyde (or its polymers like paraformaldehyde or trioxane) and hydrogen fluoride (HF), often in the presence of a strong acid catalyst like fuming sulfuric acid.[4] This aggressive, one-pot approach can lead to the formation of various by-products, including polyacetals and bis(HFIP) acetal.[1]
-
Two-Step Synthesis: A common two-step process first involves the chloromethylation of HFIP to produce 1,1,1,3,3,3-hexafluoro-2-(chloromethoxy)propane (chlorosevo ether).[1][6] This intermediate is then fluorinated to yield sevoflurane.[1] Bis(HFIP) acetal can be a significant by-product in the initial chloromethylation step, particularly when certain solvents and catalysts are employed.[2][4] For instance, the use of tetrachloroethane as a solvent has been shown to favor the formation of bis(HFIP) acetal.[4]
-
Three-Step Synthesis: This route typically begins with the methylation of HFIP, followed by photochemical chlorination and subsequent fluorination.[4] While this method avoids the direct use of formaldehyde in the etherification step, the potential for other impurities exists.
What are the key reaction parameters that promote the formation of bis(HFIP) acetal?
The formation of bis(HFIP) acetal is influenced by several critical reaction parameters:
-
Stoichiometry of Reactants: An excess of HFIP relative to the methylating or chloromethylating agent can drive the equilibrium towards the formation of the di-substituted acetal.
-
Choice of Catalyst and Solvent: As mentioned, certain catalysts and solvents can predispose the reaction to form bis(HFIP) acetal. For example, in the two-step synthesis, the choice of Lewis acid catalyst and solvent in the chloromethylation of HFIP is crucial.[4]
-
Reaction Temperature and Time: Sub-optimal temperature control and prolonged reaction times can lead to an increase in by-product formation.
Troubleshooting Guide
This section provides practical guidance for addressing common issues related to the formation of bis(HFIP) acetal during sevoflurane synthesis.
Issue 1: High Levels of bis(HFIP) Acetal Detected in Crude Product
Problem: Post-reaction analysis of the crude sevoflurane product reveals a concentration of bis(HFIP) acetal that exceeds acceptable limits.
Probable Causes:
-
Incorrect Molar Ratios: The molar ratio of HFIP to the formaldehyde source or chloromethylating agent may be too high.
-
Suboptimal Catalyst or Solvent: The chosen catalyst or solvent system may be promoting the formation of the acetal by-product.[4]
-
Inadequate Temperature Control: The reaction temperature may be too high or may have experienced excursions, leading to increased side reactions.
-
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period can increase the formation of thermodynamically stable by-products.
Recommended Solutions:
-
Optimize Reactant Stoichiometry: Carefully control the molar ratios of your reactants. A systematic Design of Experiments (DoE) approach can help identify the optimal ratio to maximize sevoflurane yield while minimizing bis(HFIP) acetal formation.
-
Evaluate Alternative Catalysts and Solvents: If using a two-step process, investigate different Lewis acids for the chloromethylation step. Additionally, consider solvents that do not favor the formation of bis(HFIP) acetal.[4]
-
Implement Strict Temperature Control: Ensure your reactor is equipped with a reliable temperature control system. Monitor the reaction temperature closely and maintain it within the optimal range determined during process development.
-
Optimize Reaction Time: Conduct kinetic studies to determine the optimal reaction time for maximizing the conversion to the desired intermediate (e.g., chlorosevo ether) while minimizing the formation of bis(HFIP) acetal. Quench the reaction once the optimal point is reached.
Issue 2: Inconsistent bis(HFIP) Acetal Levels Between Batches
Problem: Significant batch-to-batch variability is observed in the concentration of bis(HFIP) acetal, leading to unpredictable product quality.
Probable Causes:
-
Inconsistent Raw Material Quality: Variations in the purity or water content of starting materials, particularly HFIP and the formaldehyde source, can affect the reaction pathway.
-
Poor Process Control: Fluctuations in key process parameters such as temperature, pressure, and mixing efficiency can lead to inconsistent outcomes.
-
Inadequate Reactor Cleaning: Residual materials from previous batches can act as catalysts or contaminants in subsequent reactions.
Recommended Solutions:
-
Implement Stringent Raw Material Testing: Establish and enforce strict specifications for all incoming raw materials. This should include assays for purity and water content (e.g., Karl Fischer titration).
-
Enhance Process Automation and Monitoring: Utilize process analytical technology (PAT) to monitor and control critical process parameters in real-time. This will help ensure consistency between batches.
-
Develop and Validate a Robust Cleaning Protocol: Implement a thorough and validated cleaning procedure for all reaction vessels and associated equipment to prevent cross-contamination.
Issue 3: Difficulty in Removing bis(HFIP) Acetal During Purification
Problem: Standard purification techniques, such as fractional distillation, are proving ineffective at reducing the concentration of bis(HFIP) acetal to the required level.
Probable Causes:
-
Similar Boiling Points: The boiling point of bis(HFIP) acetal may be close to that of sevoflurane or other components in the crude mixture, making separation by simple distillation challenging.
-
Azeotrope Formation: The presence of an azeotrope between sevoflurane and bis(HFIP) acetal could be hindering effective separation.[1]
Recommended Solutions:
-
Optimize Distillation Parameters: Investigate the use of a fractional distillation column with a higher number of theoretical plates to improve separation efficiency. Experiment with different pressure and temperature profiles.
-
Consider Alternative Purification Methods: If distillation is insufficient, explore other purification techniques such as extractive distillation or preparative chromatography.
-
Investigate Chemical Conversion: In some cases, it may be possible to chemically convert the bis(HFIP) acetal back to HFIP, which can then be recycled.[2] This involves heating the impurity with a strong protic acid.[2]
Experimental Protocols
Protocol 1: Gas Chromatography (GC) for the Analysis of bis(HFIP) Acetal
Gas chromatography is a primary analytical technique for quantifying the levels of bis(HFIP) acetal and other impurities in sevoflurane.[7]
Objective: To determine the concentration of bis(HFIP) acetal in a sample of crude or purified sevoflurane.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for the separation of volatile fluorinated compounds (e.g., a column with a G43 liquid phase)[7]
-
High-purity helium as the carrier gas
-
Certified reference standard of bis(HFIP) acetal
-
Sevoflurane sample for analysis
-
Volumetric flasks and syringes
Procedure:
-
Instrument Setup:
-
Install the appropriate GC column.
-
Set the oven temperature program. A typical program might start at a low temperature and ramp up to ensure separation of all components.
-
Set the injector and detector temperatures (e.g., 250°C for the FID).[7]
-
Set the carrier gas flow rate.
-
-
Standard Preparation:
-
Prepare a stock solution of the bis(HFIP) acetal reference standard in a suitable solvent (e.g., a small amount of pure sevoflurane known to be free of the impurity).
-
Create a series of calibration standards by diluting the stock solution to different known concentrations.
-
-
Sample Preparation:
-
If the sevoflurane sample is a liquid, it can often be injected directly.[7]
-
-
Analysis:
-
Inject a fixed volume (e.g., 2 µL) of each calibration standard into the GC.[7]
-
Record the peak area for bis(HFIP) acetal at each concentration.
-
Generate a calibration curve by plotting peak area versus concentration.
-
Inject the sevoflurane sample under the same conditions.
-
Determine the peak area of bis(HFIP) acetal in the sample.
-
Use the calibration curve to calculate the concentration of bis(HFIP) acetal in the sample.
-
Protocol 2: Hydrolysis of bis(HFIP) Acetal for HFIP Recovery
This protocol outlines a method for the recovery of HFIP from bis(HFIP) acetal, which can be a valuable strategy for improving the overall process economy.[2]
Objective: To hydrolyze bis(HFIP) acetal to recover the starting material, HFIP.
Materials:
-
A waste stream or isolated fraction rich in bis(HFIP) acetal
-
Strong protic acid (e.g., concentrated sulfuric acid)
-
Reaction vessel with heating and stirring capabilities
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
Charge the reaction vessel with the bis(HFIP) acetal-containing material.
-
Slowly add a catalytic amount of a strong protic acid while stirring.
-
-
Hydrolysis:
-
Heat the mixture to a temperature effective for hydrolysis. This temperature will need to be optimized based on the specific acid used and the composition of the starting material.[2]
-
Monitor the reaction progress by taking samples and analyzing them (e.g., by GC) for the disappearance of bis(HFIP) acetal and the appearance of HFIP.
-
-
Isolation of HFIP:
-
Once the hydrolysis is complete, the recovered HFIP can be isolated from the reaction mixture, typically by distillation.[2]
-
The purity of the recovered HFIP should be assessed before it is recycled back into the sevoflurane synthesis process.
-
Visualizations
Diagram 1: Simplified Reaction Pathway for Sevoflurane Synthesis and bis(HFIP) Acetal Formation
Caption: Formation of Sevoflurane and the bis(HFIP) acetal impurity.
Diagram 2: Troubleshooting Workflow for High bis(HFIP) Acetal Levels
Sources
- 1. ripublication.com [ripublication.com]
- 2. US7375254B2 - Process for recovery of 1,1,1,3,3,3-hexafluoroisopropanol from the waste stream of sevoflurane synthesis - Google Patents [patents.google.com]
- 3. worldsiva.org [worldsiva.org]
- 4. Reinvestigation of the Two-step Synthesis of Sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane
Welcome to the technical support center for the purification of 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material from a reaction mixture. As an intermediate in the synthesis of the inhalation anesthetic Sevoflurane, the purity of this compound is of critical importance.[1][2][3][4] This resource is structured to address common challenges encountered during its purification, drawing from established chemical principles and field-proven insights.
Understanding the Chemistry: Synthesis and Common Impurities
This compound is typically synthesized via the chloromethylation of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1][2] The reaction, while seemingly straightforward, can result in a variety of impurities that must be removed to ensure the quality of the final product.
Common Impurities and Their Origins:
-
Unreacted 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP): Incomplete reaction or the use of excess HFIP can lead to its presence in the crude product.
-
Acidic Byproducts: Depending on the chloromethylating agent and catalyst used, acidic impurities such as hydrochloric acid (HCl) or catalyst residues (e.g., from aluminum chloride) may be present.[5]
-
Water: Introduced during workup or from atmospheric moisture, water can lead to the hydrolysis of the product.
-
Side-Reaction Products: The reactive nature of the starting materials and intermediates can lead to the formation of various ethers and esters, especially at elevated temperatures.[6]
-
Solvent Residues: The solvent used in the reaction or workup may remain in the crude product.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My crude product has a low pH and is corrosive. How do I address this?
A1: The acidic nature of your crude product is likely due to residual acidic byproducts from the reaction, such as HCl. It is crucial to neutralize and remove these acids to prevent degradation of the desired product and corrosion of your equipment.
Recommended Protocol: Aqueous Wash
-
Initial Water Wash: Begin by washing the crude organic mixture with deionized water to remove the bulk of water-soluble acids.
-
Neutralizing Wash: Follow with a wash using a dilute basic solution, such as a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Add the basic solution slowly and with gentle swirling to control any effervescence from the neutralization of strong acids.
-
Final Water Wash: Perform a final wash with deionized water to remove any residual salts from the neutralization step.
-
Brine Wash: A final wash with a saturated sodium chloride (brine) solution will help to break any emulsions and remove excess water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration.
Expert Insight: The choice of a mild base like sodium bicarbonate is intentional. Stronger bases, such as sodium hydroxide, could promote the hydrolysis of the chloromethyl ether.
Q2: GC-MS analysis of my purified product shows the presence of unreacted HFIP. How can I remove it?
A2: The presence of unreacted HFIP is a common issue. Due to the relatively close boiling points of HFIP and the target compound, simple distillation may not be sufficient for complete separation. A carefully controlled fractional distillation is the recommended method.
Recommended Protocol: Fractional Distillation
Fractional distillation is a technique used to separate a mixture of liquids with different boiling points.[7]
| Compound | Boiling Point (°C at 760 mmHg) |
| 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | ~59 |
| This compound | ~95 |
Step-by-Step Fractional Distillation:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. The length and packing of the column will determine its efficiency.
-
Heating: Gently heat the distillation flask using a heating mantle with a stirrer to ensure smooth boiling.
-
Equilibration: Allow the vapor to slowly rise through the column, establishing a temperature gradient.
-
Fraction Collection:
-
Forerun: Collect the initial fraction, which will be enriched in the lower-boiling HFIP. The head temperature should be close to the boiling point of HFIP.
-
Main Fraction: Once the head temperature stabilizes at the boiling point of this compound, switch to a new receiving flask to collect the purified product.
-
End Fraction: As the distillation proceeds, the temperature may rise again, indicating the presence of higher-boiling impurities. Stop the distillation at this point to avoid contaminating your product.
-
Expert Insight: For challenging separations, consider performing the distillation under reduced pressure (vacuum distillation). This will lower the boiling points and can improve the separation efficiency.[6]
Q3: I suspect my product is degrading during purification. What are the signs and how can I prevent it?
A3: this compound, like other chloromethyl ethers, can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures.[8] Signs of degradation include a decrease in pH (due to HCl formation), the appearance of new peaks in your analytical chromatogram, and a lower than expected yield.
Preventative Measures:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Temperature Control: Avoid excessive temperatures during all stages of the purification process. Use a water bath or a carefully controlled heating mantle. For distillation, consider using reduced pressure to lower the boiling point.
-
Prompt Processing: Do not let the crude reaction mixture sit for extended periods, especially before the removal of acidic impurities.
-
Proper Storage: Store the purified product in a tightly sealed container, in a cool, dark, and dry place.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended to provide a comprehensive assessment of the purity of your this compound.
Recommended Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for identifying and quantifying volatile impurities.[4][9] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for positive identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of key functional groups in the molecule and to assess the absence of hydroxyl groups (from HFIP or water).
Purification Workflow Diagram
The following diagram illustrates a typical workflow for the purification of this compound from a reaction mixture.
Caption: A typical workflow for the purification of this compound.
References
- Google Patents. (n.d.). Synthesis method of sevoflurane.
- Ahmadi, T. S., & Zarei, M. (2010). Reinvestigation of the Two-step Synthesis of Sevoflurane. Iranian Journal of Pharmaceutical Research, 9(3), 249–254.
-
PubMed. (2010). Reinvestigation of the Two-step Synthesis of Sevoflurane. Retrieved from [Link]
- Google Patents. (n.d.). Process for purifying fluoromethyl 1,1,1,3,3,3-hexafluoroisopropyl ether.
- Google Patents. (n.d.). Process for recovery of 1,1,1,3,3,3-hexafluoroisopropanol from the waste stream of sevoflurane synthesis.
-
MDPI. (2025). 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate. Retrieved from [Link]
-
Veeprho. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Sevoflurane. Retrieved from [Link]
-
Patexia. (2022). Method for purifying 1,1,1,2,3-pentafluoropropane and use thereof for obtaining high-purity 2,3,3,3-tetrafluoropropene. Retrieved from [Link]
- Cavallo, G., et al. (2019). Sevoflurane: Impurities and stability testing. Journal of Fluorine Chemistry, 226, 109363.
-
Organic Syntheses. (n.d.). Preparation of 1-Methoxymethyl-1-phenylethane. Retrieved from [Link]
-
ChemBK. (n.d.). Chloromethyl hexafluoroisopropyl ether. Retrieved from [Link]
-
MOLBASE. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). A method for preparing chloromethyl-1,1,1,3,3,3- hexafluoroisopropyl ether.
-
PubChem. (n.d.). Chloromethyl ethyl ether. Retrieved from [Link]
-
ResearchGate. (2010). Reinvestigation of the Two-step Synthesis of Sevoflurane. Retrieved from [Link]
-
LookChem. (n.d.). Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether. Retrieved from [Link]
- National Institutes of Health. (2016). Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method. Journal of Spectroscopy.
-
ResearchGate. (2005). Degradation products of different water content sevoflurane in carbon dioxide absorbents by gas chromatography-mass spectrometry analysis. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Chloromethyl methyl ether. Retrieved from [Link]
-
University of Pisa. (n.d.). Determination of sevoflurane and isopropyl alcohol in exhaled breath by thermal desorption gas chromatography-mass spectrometry. Retrieved from [Link]
-
The Good Scents Company. (n.d.). chloromethyl methyl ether. Retrieved from [Link]
-
Canada.ca. (n.d.). Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether. Retrieved from [Link]
-
ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 2-chloropropane low high resolution 1H proton nmr spectrum. Retrieved from [Link]
Sources
- 1. Reinvestigation of the Two-step Synthesis of Sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reinvestigation of the Two-step Synthesis of Sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. worldsiva.org [worldsiva.org]
- 5. WO2010054540A1 - A method for preparing chloromethyl-1,1,1,3,3,3- hexafluoroisopropyl ether - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. chembam.com [chembam.com]
- 8. canada.ca [canada.ca]
- 9. Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Sevoflurane Synthesized via the Chloromethoxy Route
Welcome to the technical support center for the purification of sevoflurane. This guide is designed for researchers, scientists, and drug development professionals working with sevoflurane synthesized via the chloromethoxy route. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify, mitigate, and remove impurities from your synthesis product. Our approach is grounded in established scientific principles and field-proven experience to ensure you can achieve the highest purity for your sevoflurane product.
Introduction: The Challenge of Purity in Sevoflurane Synthesis
Sevoflurane, or 1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane, is a critical inhalation anesthetic valued for its rapid onset and recovery profile[1]. The chloromethoxy synthesis route, a common pathway for its production, involves the chloromethylation of hexafluoroisopropanol (HFIP) to form an intermediate, chlorosevo ether (CSE), which is subsequently fluorinated to yield sevoflurane[2][3]. While effective, this route can introduce a range of impurities that must be meticulously removed to meet stringent pharmaceutical standards.
This guide will walk you through the common challenges encountered during the purification process, providing both the "how" and the "why" for each step, ensuring a robust and reproducible purification workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of sevoflurane from the chloromethoxy synthesis route.
Q1: My final product has a high level of hexafluoroisopropanol (HFIP, Impurity C). Why is this happening and how can I remove it?
A1: This is one of the most common and challenging purification issues.
-
Causality: Hexafluoroisopropanol (HFIP) is a primary starting material in the chloromethoxy route[4]. Its presence in the final product is typically due to incomplete reaction or inefficient purification. The primary difficulty in removing HFIP stems from its boiling point (58.2°C) being extremely close to that of sevoflurane (58.6°C), making separation by simple distillation nearly impossible[5][6]. This proximity can lead to the formation of a near-azeotrope, a mixture that boils at a nearly constant temperature and composition, thus resisting separation by conventional distillation[7].
-
Troubleshooting & Resolution:
-
Water Wash (Aqueous Extraction): The first and most critical step to reduce HFIP content is a thorough wash of the crude sevoflurane with water. HFIP is miscible with water, whereas sevoflurane has very low water solubility[1][6]. This difference in polarity allows for the effective extraction of the majority of HFIP into the aqueous phase. Multiple washes with deionized water are recommended.
-
Alkaline Wash: A subsequent wash with a dilute alkaline solution (e.g., 1-5% sodium bicarbonate or sodium carbonate) can further aid in removing residual acidic impurities and any remaining HFIP, which is weakly acidic.
-
Fractional Distillation: After aqueous extraction, a high-efficiency fractional distillation is necessary. Given the close boiling points, a distillation column with a high number of theoretical plates is required. While specific parameters depend on the scale and equipment, a column with at least 20-30 theoretical plates is a good starting point for achieving high purity[8].
-
Extractive Distillation: For very stringent purity requirements, extractive distillation may be employed. This involves introducing a high-boiling solvent that alters the relative volatilities of sevoflurane and HFIP, making their separation more feasible. While less common in a standard research setting, it is a powerful industrial technique.
-
Q2: I'm observing a peak in my GC analysis corresponding to Sevomethyl Ether (SME, Impurity B). What is its source and how do I get rid of it?
A2: Sevomethyl ether (SME) is another common process-related impurity.
-
Causality: SME is an intermediate in the three-step synthesis of sevoflurane, where HFIP is first methylated to form SME, which is then chlorinated to CSE, and finally fluorinated to sevoflurane[4]. If your synthesis starts from SME, its presence is due to an incomplete chlorination step.
-
Troubleshooting & Resolution:
-
Boiling Point Difference: Fortunately, SME has a boiling point of approximately 50°C, which is significantly lower than that of sevoflurane (58.6°C)[3][5].
-
Fractional Distillation: This difference in boiling points allows for effective removal of SME through fractional distillation. SME will distill as a lower-boiling fraction before the main sevoflurane fraction. Careful monitoring of the distillation head temperature is crucial to ensure a clean separation.
-
Q3: My sevoflurane is failing purity tests due to Compound A. What is it and how can I prevent its formation?
A3: Compound A, or fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether, is a degradation product, not a process impurity from the synthesis itself. Its presence indicates a problem during purification.
-
Causality: Compound A is formed by the dehydrofluorination of sevoflurane[4]. This reaction is catalyzed by Lewis acids and can be exacerbated by high temperatures. During distillation, if the distillation pot is overheated or if the distillation equipment has active metal surfaces (which can act as Lewis acids), sevoflurane can degrade to form Compound A[4]. The boiling point of Compound A is very close to that of sevoflurane, making its removal by distillation extremely difficult once formed.
-
Troubleshooting & Resolution:
-
Prevention is Key: The primary strategy for dealing with Compound A is to prevent its formation.
-
Passivation of Equipment: All metal surfaces of the distillation apparatus (still pot, column, condenser) that will come into contact with sevoflurane must be passivated. This process removes free iron and creates an inert oxide layer, preventing the metal from acting as a Lewis acid catalyst. Stainless steel (e.g., 316 grade) is a preferred material of construction. A common passivation procedure involves treatment with an acid like nitric acid, followed by thorough rinsing with deionized water[9].
-
Temperature Control: Avoid excessive temperatures in the distillation pot. If possible, perform the distillation under reduced pressure to lower the boiling point of sevoflurane and minimize thermal stress on the molecule.
-
Addition of Stabilizers: In some industrial processes, small amounts of Lewis acid inhibitors or water are added to the sevoflurane before distillation to suppress the formation of Compound A[4].
-
Q4: My crude product is acidic. What is the cause and what is the appropriate work-up step?
A4: Acidity in the crude product is a common issue, often arising from reagents used in the synthesis.
-
Causality: The chloromethylation and fluorination steps can leave residual acidic species in the reaction mixture. For instance, if hydrogen fluoride (HF) is used as a fluorinating agent, any unreacted HF will make the crude product highly acidic.
-
Troubleshooting & Resolution:
-
Neutralizing Wash: Before distillation, it is crucial to wash the crude organic phase with a dilute aqueous base. A solution of sodium bicarbonate or sodium carbonate is typically used. This wash neutralizes any acidic impurities, converting them into salts that are soluble in the aqueous phase and can be easily removed.
-
Water Wash: Following the basic wash, a final wash with deionized water is recommended to remove any remaining base or salts.
-
pH Check: After the washing steps, the pH of the final aqueous wash should be checked to ensure it is neutral.
-
Impurity Profile and Physicochemical Properties
Understanding the properties of potential impurities is crucial for designing an effective purification strategy.
| Impurity Name | Common Name / Abbreviation | Boiling Point (°C) | Origin | Typical Removal Method |
| 1,1,1,3,3,3-Hexafluoro-2-propanol | HFIP / Impurity C | 58.2 | Unreacted starting material[4] | Aqueous/alkaline wash followed by fractional distillation |
| 1,1,1,3,3,3-Hexafluoro-2-methoxypropane | Sevomethyl Ether (SME) / Impurity B | 50 | Unreacted intermediate[3][4] | Fractional distillation |
| Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether | Compound A | ~58-60 (estimated) | Degradation of sevoflurane at high temperatures or with Lewis acids[4] | Prevention through passivation and temperature control |
| 1,1,1,3,3,3-Hexafluoro-2-(chloromethoxy)propane | Chlorosevo Ether (CSE) | ~95-97 | Unreacted intermediate | Fractional distillation (as a high-boiling residue) |
Table 1: Common impurities in sevoflurane synthesis and their properties.
Experimental Protocols
Protocol 1: General Purification Workflow for Crude Sevoflurane
This protocol outlines a standard procedure for purifying crude sevoflurane synthesized via the chloromethoxy route.
Workflow Diagram:
Caption: General purification workflow for crude sevoflurane.
Step-by-Step Procedure:
-
Aqueous Extraction:
-
Transfer the crude sevoflurane product to a separatory funnel.
-
Add an equal volume of deionized water, shake vigorously for 2-3 minutes, and allow the layers to separate.
-
Drain the lower organic layer. Discard the upper aqueous layer.
-
Repeat the water wash two more times.
-
-
Alkaline Wash:
-
To the organic layer in the separatory funnel, add an equal volume of a 5% (w/v) aqueous sodium bicarbonate solution.
-
Shake gently at first to release any evolved CO2, then more vigorously for 2-3 minutes.
-
Allow the layers to separate, then drain the lower organic layer.
-
-
Final Water Wash:
-
Wash the organic layer with an equal volume of deionized water to remove any residual base.
-
Check the pH of the aqueous layer to ensure it is neutral. Repeat the water wash if necessary.
-
-
Drying:
-
Transfer the washed organic layer to a clean, dry flask.
-
Add a suitable drying agent, such as anhydrous magnesium sulfate or calcium chloride.
-
Swirl the flask and let it stand for at least 30 minutes. The liquid should be clear, not cloudy.
-
-
Fractional Distillation:
-
Filter the dried sevoflurane to remove the drying agent.
-
Set up a fractional distillation apparatus using glassware that has been passivated (see Protocol 2). The distillation column should have a high number of theoretical plates (e.g., a Vigreux or packed column).
-
Heat the distillation flask gently. Discard any initial low-boiling fraction (which may contain residual SME).
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of sevoflurane (58.6°C at atmospheric pressure).
-
Monitor the purity of the collected fractions using GC analysis (see Protocol 3).
-
Protocol 2: Passivation of Glassware for Distillation
This protocol is essential to prevent the degradation of sevoflurane during distillation.
Workflow Diagram:
Caption: Workflow for the passivation of laboratory glassware.
Step-by-Step Procedure:
-
Initial Cleaning: Ensure the glassware (distillation flask, column, condenser, etc.) is thoroughly cleaned with a suitable laboratory detergent and rinsed with deionized water.
-
Acid Treatment: Carefully fill or rinse the glassware with a 10-20% (v/v) solution of nitric acid. Allow the acid to contact all surfaces that will be exposed to sevoflurane.
-
Soaking: Let the glassware soak in the nitric acid solution for at least 4 hours, or overnight for best results.
-
Rinsing: Safely discard the nitric acid solution according to your institution's waste disposal guidelines. Rinse the glassware thoroughly with copious amounts of deionized water (at least 5-7 times).
-
Final Rinse and Drying: Perform a final rinse with a volatile solvent like acetone to facilitate drying. Dry the glassware completely in an oven or under vacuum before use.
Protocol 3: GC Analysis for Impurity Profiling
This protocol provides a starting point for the gas chromatographic analysis of sevoflurane purity.
Typical GC Parameters:
| Parameter | Setting |
| Column | DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0-1.5 mL/min |
| Injector Temp. | 200°C |
| Detector | FID (Flame Ionization Detector) or MS (Mass Spectrometer) |
| Detector Temp. | 250°C |
| Oven Program | - Initial Temp: 40°C, hold for 5 minutes |
| - Ramp: 10°C/min to 200°C | |
| - Final Hold: 5 minutes | |
| Injection Volume | 0.1 - 1.0 µL (split injection, e.g., 50:1 split ratio) |
Table 2: Example GC parameters for sevoflurane impurity analysis.
Expected Elution Order: Based on boiling points and polarity, a typical elution order would be: SME -> Sevoflurane ≈ HFIP -> CSE. The exact separation of sevoflurane and HFIP will depend on the column's efficiency.
Conclusion
Achieving high-purity sevoflurane from the chloromethoxy synthesis route is a multi-step process that requires careful attention to both the initial work-up and the final distillation. The primary challenges are the removal of the close-boiling starting material, HFIP, and the prevention of thermal degradation during distillation. By implementing a robust aqueous and alkaline wash procedure, followed by a carefully controlled fractional distillation in passivated equipment, researchers can consistently achieve a final product that meets the stringent purity requirements for pharmaceutical use. Always validate your purification process with a reliable analytical method, such as gas chromatography, to ensure the effective removal of all process-related and degradation impurities.
References
- Bieniarz, C., Behme, C., & Ramakrishna, K. (2000). An efficient and environmentally friendly synthesis of the inhalation anesthetic sevoflurane. Journal of Fluorine Chemistry, 106(1), 99-103.
- Cavallo, G., Ciceri, E., Metrangolo, P., Piacevoli, Q., Resnati, G., & Terraneo, G. (2019). Sevoflurane: Impurities and stability testing. Journal of Fluorine Chemistry, 226, 109363.
- Lokhat, D., Golandaj, A., & Ramjugernath, D. (2012). Scale-up of sevoflurane synthesis: selection of chemical route and influence of reagent characteristics.
-
PubChem. (n.d.). Sevoflurane. National Center for Biotechnology Information. Retrieved from [Link]
- Moghimi, A., Vojdani, M., Banan, A. R., Mollaei, A., Mahmoodian, M., & Moosavi, S. M. (2015). Reinvestigation of the Two-step Synthesis of Sevoflurane. Iranian journal of pharmaceutical research : IJPR, 14(3), 733–738.
- Eger, E. I., 2nd, & Laster, M. J. (2002). Fractional distillation of acid contaminants from sevoflurane. Anesthesia and analgesia, 95(2), 430–433.
-
Halocarbon Life Sciences. (2020). Sevo methyl ether SAFETY DATA SHEET. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.3A: Theory of Fractional Distillation. Retrieved from [Link]
-
DuBois Chemicals. (2022). Technical Guide - Passivation of New Stainless Steel Equipment. Retrieved from [Link]
- Jones, B., Mazzell, P., & Swinson, J. (2009). U.S.
- Lerman, J., & Eger, E. I. (2015). Sevoflurane. In Pharmacology and Physiology for Anesthesia (pp. 233-249). Elsevier.
-
Wikipedia. (n.d.). Hexafluoro-2-propanol. Retrieved from [Link]
Sources
- 1. ripublication.com [ripublication.com]
- 2. researchgate.net [researchgate.net]
- 3. halocarbon-ls.com [halocarbon-ls.com]
- 4. worldsiva.org [worldsiva.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Dimethyl ether | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 7. Reinvestigation of the Two-step Synthesis of Sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US9120733B2 - Distillation method for the purification of sevoflurane and the maintenance of certain equipment that may be used in the distillation process - Google Patents [patents.google.com]
dealing with azeotrope formation in sevoflurane distillation
A Senior Application Scientist's Guide to Overcoming Azeotrope Formation in Distillation
Welcome to the technical support center for sevoflurane purification. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with azeotrope formation during the distillation of sevoflurane. As your Senior Application Scientist, I will provide in-depth technical guidance, field-proven insights, and practical troubleshooting protocols to help you achieve high-purity sevoflurane in your experiments.
The Challenge: The Sevoflurane-Water Azeotrope
Sevoflurane, a vital inhalation anesthetic, forms a minimum boiling azeotrope with water.[1][2] This phenomenon poses a significant challenge during purification, as simple distillation cannot separate the two components once the azeotropic composition is reached. At this point, the vapor and liquid phases have the same composition, making further separation by conventional distillation impossible.
The sevoflurane-water azeotrope is a minimum boiling azeotrope, meaning its boiling point is lower than that of either pure sevoflurane or pure water.[1][2] The boiling point of pure sevoflurane is approximately 58.6°C, while the sevoflurane-water azeotrope boils at a lower temperature.[2] One study noted that the addition of water to sevoflurane depressed the boiling point of the mixture to 56.1°C, confirming the formation of a minimum boiling azeotrope.[1][2] The composition of this azeotrope is approximately 1.2% water by weight (w/w) at 25°C.[3]
This guide will walk you through the common issues encountered and provide systematic approaches to break this azeotrope and achieve the desired purity of your sevoflurane product.
Troubleshooting Guides: Common Scenarios & Solutions
Here, we address specific problems you might encounter during sevoflurane distillation in a question-and-answer format.
Scenario 1: My distilled sevoflurane still contains water, and further distillation isn't improving purity.
Question: I've performed multiple distillation runs on my crude sevoflurane, but the water content remains constant. Why is this happening, and what can I do?
Answer: You have likely reached the azeotropic point of the sevoflurane-water mixture. At this composition, the vapor produced during boiling has the same sevoflurane-to-water ratio as the liquid, preventing further separation by simple distillation.
Causality: Azeotrope formation is due to non-ideal interactions between the components of the mixture, in this case, sevoflurane and water. The intermolecular forces between sevoflurane and water molecules at the azeotropic concentration lead to a constant boiling point lower than either of the pure components.
Solutions:
To overcome this, you need to employ a specialized distillation technique to "break" the azeotrope. The two primary methods suitable for this purpose are Pressure-Swing Distillation and Azeotropic Distillation with an Entrainer.
In-Depth Protocols for Azeotrope Breaking
Pressure-Swing Distillation (PSD)
Principle: The composition of an azeotrope can be dependent on pressure. Pressure-swing distillation exploits this by using two distillation columns operating at different pressures. The change in pressure alters the azeotropic composition, allowing for the separation of the components.
When to Use: This method is effective if the sevoflurane-water azeotrope composition is sensitive to pressure changes. It has the advantage of not introducing a third component (entrainer) into the system.
Experimental Protocol: Pressure-Swing Distillation of Sevoflurane-Water Mixture
Objective: To separate a sevoflurane-water azeotropic mixture to obtain high-purity sevoflurane.
Materials:
-
Sevoflurane-water azeotropic mixture
-
Two distillation columns (one high-pressure, one low-pressure) with reboilers and condensers
-
Pumps
-
Vacuum source (for the low-pressure column)
-
Pressure source (e.g., nitrogen gas for the high-pressure column)
-
Analytical equipment for water content determination (e.g., Karl Fischer titration)
Methodology:
-
Column Setup:
-
Low-Pressure Column (LPC): Configure for operation under vacuum (e.g., 0.5 atm).
-
High-Pressure Column (HPC): Configure for operation at elevated pressure (e.g., 2-3 atm).
-
-
Initial Feed:
-
Feed the sevoflurane-water azeotropic mixture into the Low-Pressure Column (LPC).
-
-
LPC Operation:
-
Operate the LPC at the reduced pressure. At this pressure, the azeotropic composition will shift.
-
The distillate from the LPC will be an azeotrope with a composition corresponding to the lower pressure.
-
The bottom product from the LPC will be high-purity sevoflurane.
-
-
HPC Operation:
-
Feed the distillate from the LPC (the low-pressure azeotrope) into the High-Pressure Column (HPC).
-
-
HPC Distillation:
-
Operate the HPC at the elevated pressure. The azeotropic composition will shift again.
-
The distillate from the HPC will be the azeotrope at the higher pressure. This is recycled back as feed to the LPC.
-
The bottom product from the HPC will be high-purity water.
-
-
Process Monitoring:
-
Continuously monitor the temperatures and pressures in both columns.
-
Regularly sample the distillate and bottom products from both columns to determine their composition using Karl Fischer titration for water content and Gas Chromatography (GC) for sevoflurane purity.
-
Self-Validation: The success of the separation is validated by the analytical results. The bottom product of the LPC should show a progressively decreasing water content, ultimately reaching the desired specification for high-purity sevoflurane. The bottom product of the HPC should be predominantly water.
Diagram of Pressure-Swing Distillation Workflow:
Caption: Workflow for separating sevoflurane and water using pressure-swing distillation.
Azeotropic Distillation with an Entrainer
Principle: This technique involves adding a third component, called an entrainer, to the azeotropic mixture. The entrainer forms a new, lower-boiling azeotrope with one or both of the original components, which can then be easily separated.
Entrainer Selection: The choice of a suitable entrainer is critical. An ideal entrainer for the sevoflurane-water system should:
-
Form a heterogeneous azeotrope with water, meaning the condensed vapor will separate into two immiscible liquid phases (an organic phase and a water phase).
-
Have a boiling point that allows for easy separation from sevoflurane.
-
Be chemically inert with sevoflurane.
-
Be easily recoverable.
For the separation of sevoflurane and water, a non-polar solvent that forms a heterogeneous azeotrope with water would be a good candidate. Examples of entrainers used for similar separations (e.g., ethanol-water) include benzene, toluene, and cyclohexane. However, for pharmaceutical applications, the toxicity and residual levels of the entrainer are major concerns. A less toxic solvent like hexane or heptane could be investigated.
Experimental Protocol: Azeotropic Distillation with a Hydrocarbon Entrainer
Objective: To remove water from a sevoflurane-water azeotrope using an entrainer.
Materials:
-
Sevoflurane-water azeotropic mixture
-
Entrainer (e.g., n-heptane)
-
Distillation apparatus with a Dean-Stark trap or a similar phase separator
-
Heating mantle and condenser
-
Analytical equipment for water and entrainer content determination (GC)
Methodology:
-
Apparatus Setup:
-
Assemble a distillation apparatus with a round-bottom flask, a distillation column, a Dean-Stark trap, and a condenser.
-
-
Charging the Flask:
-
Charge the round-bottom flask with the sevoflurane-water azeotropic mixture and the selected entrainer (e.g., n-heptane). The amount of entrainer will need to be optimized, but a starting point could be a 1:1 volume ratio with the azeotrope.
-
-
Distillation:
-
Heat the mixture to boiling. The vapor will be a ternary azeotrope of sevoflurane, water, and the entrainer, or a binary azeotrope of the entrainer and water.
-
The vapor condenses and collects in the Dean-Stark trap.
-
-
Phase Separation:
-
In the Dean-Stark trap, the condensed liquid will separate into two phases: a lower aqueous phase and an upper organic phase (the entrainer, saturated with sevoflurane and water).
-
-
Water Removal and Entrainer Reflux:
-
The denser aqueous layer is periodically or continuously drained from the bottom of the trap.
-
The lighter organic layer overflows the side arm of the trap and returns to the distillation flask, continuously removing water from the system.
-
-
Completion and Purification:
-
Continue the distillation until no more water collects in the trap.
-
Once all the water is removed, the remaining mixture in the flask will consist of sevoflurane and the entrainer.
-
These can then be separated by a final fractional distillation, based on their different boiling points (Sevoflurane: ~58.6°C; n-Heptane: ~98.4°C).
-
-
Purity Analysis:
-
Analyze the final sevoflurane product for residual water and entrainer using GC.
-
Self-Validation: The process is validated by the absence of further water collection in the Dean-Stark trap and by the analytical confirmation of the final product's purity, ensuring it meets the required specifications for water and residual entrainer content.
Diagram of Azeotropic Distillation with an Entrainer:
Caption: Setup for azeotropic distillation of sevoflurane-water using an entrainer and a Dean-Stark trap.
FAQs: Troubleshooting Common Issues in Sevoflurane Distillation
Q1: I'm observing degradation of my sevoflurane during distillation, indicated by discoloration or the appearance of new peaks in my GC analysis. What's causing this?
A1: Sevoflurane can degrade in the presence of Lewis acids, which can be present as metal oxides on the surfaces of your distillation equipment.[4][5] This degradation can be accelerated by heat. The degradation products can include hydrofluoric acid (HF) and other toxic compounds.[4][5]
Troubleshooting Steps:
-
Equipment Material: Ensure your distillation apparatus is made of an appropriate inert material. Higher grades of stainless steel (like 316), nickel-copper alloys, or glass are recommended.
-
Passivation: It is crucial to passivate the surfaces of your metallic distillation equipment. This process removes reactive metal salts and creates an inert oxide layer.
-
Passivation Protocol: A common method involves treating the equipment surfaces with an aqueous solution of a passivating agent like citric acid or nitric acid. For example, a 10-50% nitric acid solution can be circulated through the system at an elevated temperature (e.g., 50-60°C), followed by thorough rinsing with deionized water until the rinse is neutral.
-
-
Temperature Control: Avoid excessive temperatures in the reboiler. Operate the distillation at the lowest practical temperature and pressure.
Q2: What are the typical impurities I should be looking for in my purified sevoflurane, and what are the acceptable limits?
A2: Besides water, common impurities in sevoflurane can originate from the synthesis process or degradation. According to the European Pharmacopoeia (EP), specified impurities include:
-
Compound A (Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether): A degradation product. The limit is typically not more than 25 ppm.
-
Compound B (Sevomethyl ether): A potential intermediate from synthesis. The limit is often not more than 100 ppm.
-
Hexafluoroisopropanol (HFIP): A starting material for synthesis.
The total impurity limit for medical-grade sevoflurane is generally around 300 ppm.[6] Your final product should be analyzed by a validated Gas Chromatography (GC) method, often with Mass Spectrometry (MS) for definitive identification of impurities.
Table 1: Common Impurities and Typical Limits in Pharmaceutical Grade Sevoflurane
| Impurity Name | Common Source | Typical Limit (ppm) |
| Water | Azeotrope | < 130 |
| Compound A | Degradation | < 25 |
| Compound B (Sevomethyl ether) | Synthesis | < 100 |
| Hexafluoroisopropanol (HFIP) | Synthesis | < 100 |
| Total Impurities (excluding water) | - | < 300 |
Q3: Can I use molecular sieves to remove water from the sevoflurane-water azeotrope?
A3: Yes, molecular sieves can be an effective method for removing water from sevoflurane, especially for "polishing" the final product to achieve very low water content. Molecular sieves are materials with very small pores of a precise and uniform size that can selectively adsorb small molecules like water while excluding larger molecules like sevoflurane.
Considerations:
-
Type of Sieve: Use a molecular sieve with a pore size small enough to trap water but not sevoflurane (e.g., 3Å or 4Å).
-
Activation: Ensure the molecular sieves are properly activated by heating them in a vacuum oven to remove any pre-adsorbed water.
-
Procedure: The sevoflurane can be passed through a column packed with the activated molecular sieves, or the sieves can be added directly to the liquid sevoflurane and stirred, followed by filtration.
-
Validation: Always analyze the sevoflurane after treatment to confirm the water content has been reduced to the desired level and that no new impurities have been introduced from the sieves.
Q4: My crude sevoflurane contains other impurities from the synthesis. Will these distillation methods remove them?
A4: The effectiveness of these distillation methods for removing other synthesis-related impurities depends on the boiling points and azeotropic behavior of those impurities with sevoflurane and water.
-
Pressure-Swing Distillation: This method is primarily designed to separate a binary azeotrope. Impurities with boiling points significantly different from sevoflurane and its azeotrope with water may be removed in the top or bottom streams of the columns. However, impurities with similar boiling points may require additional purification steps.
-
Azeotropic Distillation with an Entrainer: The addition of an entrainer will alter the vapor-liquid equilibrium of the entire multi-component mixture. This could either facilitate or hinder the removal of other impurities. It is essential to analyze the impurity profile at each stage of the process to understand their behavior.
In many cases, a multi-step purification process is necessary, which may include initial washing steps to remove water-soluble impurities, followed by azeotropic or pressure-swing distillation to break the sevoflurane-water azeotrope, and finally, a fractional distillation step to remove any remaining impurities with different boiling points.[7][8]
References
-
Cavallo, G., Ciceri, E., Metrangolo, P., Piacevoli, Q., Resnati, G., & Terraneo, G. (2019). Sevoflurane: Impurities and stability testing. Journal of Fluorine Chemistry, 226, 109363. [Link]
-
Varughese, S., Kalthod, V. G., Petzel, J. P., Bacher, H. P., & Wallace, A. W. (2019). Investigation of possible aqueous phase formation during vaporization of sevoflurane. Journal of Anaesthesiology Clinical Pharmacology, 35(1), 76–80. [Link]
-
Lokhat, D., Golandaj, A., & Ramjugernath, D. (2012). Scale-up of sevoflurane synthesis: selection of chemical route and influence of reagent characteristics. International Journal of Chemical Reactor Engineering, 10(1). [Link]
- European Pharmacopoeia (EP) 9.0. (2016). Sevoflurane. EDQM.
-
Baker, M. T. (2007). Sevoflurane: The Challenges of Safe Formulation. APSF Newsletter, 22(3), 53-55. [Link]
- Jones, B., Mazzell, P., & Swinson, J. (2009). U.S. Patent No. US20090275785A1. U.S.
-
Kharasch, E. D., & Subbarao, G. (2009). Sevoflurane formulation water content influences degradation by Lewis acids in vaporizers. Anesthesia and analgesia, 108(6), 1796–1804. [Link]
-
PubChem. (n.d.). Sevoflurane. National Center for Biotechnology Information. Retrieved from [Link]
-
Kharasch, E. D. (2007). Sevoflurane: The Challenges of Safe Formulation. Anesthesia Patient Safety Foundation. [Link]
Sources
- 1. worldsiva.org [worldsiva.org]
- 2. Investigation of possible aqueous phase formation during vaporization of sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Sevoflurane formulation water content influences degradation by Lewis acids in vaporizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ripublication.com [ripublication.com]
- 8. Sevoflurane | C4H3F7O | CID 5206 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Sevoflurane Intermediate
Welcome to the technical support center for the synthesis of the sevoflurane intermediate, chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether, often referred to as sevochlorane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The information herein is structured to offer not just procedural steps, but the underlying scientific rationale to empower you in your synthetic endeavors.
The most prevalent and industrially scalable method for sevoflurane synthesis is a two-step process.[1][2][3] This guide focuses on the critical first step: the chloromethylation of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to yield the sevochlorane intermediate. Mastering this stage is paramount for achieving high overall yield and purity of the final sevoflurane product.
Frequently Asked Questions (FAQs)
Q1: What are the primary reagents for the chloromethylation of HFIP, and what is their function?
A1: The primary reagents for this reaction are:
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP): This is the starting alcohol and the core structural component of sevoflurane.
-
A Formaldehyde Source (1,3,5-Trioxane or Paraformaldehyde): This reagent provides the chloromethyl group (-CH₂Cl) that will be attached to the oxygen atom of HFIP. 1,3,5-trioxane is often preferred due to its ease of handling.[4]
-
A Lewis Acid Catalyst (Aluminum Trichloride, AlCl₃): AlCl₃ is a crucial catalyst that facilitates the reaction between HFIP and the formaldehyde source.[4][5]
Q2: What is the fundamental reaction mechanism for the chloromethylation of HFIP?
A2: The reaction proceeds via a Lewis acid-catalyzed electrophilic substitution on the oxygen atom of HFIP. The aluminum trichloride activates the formaldehyde source, generating a highly electrophilic species that is then attacked by the hydroxyl group of HFIP. This is followed by the introduction of a chloride ion to form the sevochlorane intermediate.
Q3: Why is the two-step synthesis method generally preferred over the one-step or three-step methods?
A3: While other methods exist, the two-step synthesis offers a balance of efficiency, safety, and cost-effectiveness.[2][3]
-
One-Step Synthesis: This method often utilizes highly toxic and corrosive hydrogen fluoride (HF), posing significant safety and handling challenges, especially at a larger scale.[2][5] It can also lead to the formation of numerous by-products, complicating purification.[4][5]
-
Three-Step Synthesis: This route can involve toxic reagents like dimethyl sulfate and chlorine gas, and may suffer from lower yields in certain steps.[1][2]
-
Two-Step Synthesis: This approach avoids the direct use of HF and other highly hazardous materials, making it a safer and more environmentally friendly option with reported high yields.[2][5]
Q4: What are the typical impurities I should expect in the synthesis of the sevoflurane intermediate?
A4: Common impurities include unreacted HFIP, and by-products such as bis(HFIP) acetal.[2][3] The formation of these impurities is often influenced by the stoichiometry of the reactants and the reaction conditions. Proper work-up and purification are essential to remove these before proceeding to the fluorination step.
Experimental Protocols & Data
Optimized Protocol for Sevochlorane Synthesis
This protocol is an optimized version based on literature, aiming to reduce reaction time and improve efficiency.[2][3]
Materials:
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Aluminum Trichloride (AlCl₃)
-
1,3,5-Trioxane
-
Anhydrous reaction solvent (e.g., Dichloromethane, though solventless conditions have been reported)
-
6N Hydrochloric Acid (for quenching)
-
Water
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.
-
Reagent Charging: Charge the flask with HFIP and the chosen solvent (if any).
-
Catalyst Addition: Slowly add aluminum trichloride to the stirred solution. An exothermic reaction may occur.
-
Trioxane Addition: Dissolve 1,3,5-trioxane in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to a gentle reflux. The reaction progress can be monitored by Gas Chromatography (GC) or ¹⁹F NMR spectroscopy.[2][3] A significant reduction in reaction time from 24 hours to approximately 4 hours has been achieved by optimizing reagent ratios.[2][3]
-
Quenching: After the reaction is complete (as indicated by the consumption of HFIP), cool the mixture in an ice bath. Slowly and carefully add 6N HCl to quench the reaction and dissolve the aluminum salts.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with water, followed by a brine solution.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude sevochlorane intermediate.
Table 1: Optimized Reagent Stoichiometry and Reaction Times
| Reagent | Conventional Molar Ratio | Optimized Molar Ratio | Conventional Reaction Time | Optimized Reaction Time |
| HFIP | 1 | 1 | 24 hours | 4 hours |
| AlCl₃ | 1 | 1.1 | 24 hours | 4 hours |
| 1,3,5-Trioxane | 0.3 | 0.3 | 24 hours | 4 hours |
Note: Increasing the molar ratio of AlCl₃ by just 10% has been shown to significantly accelerate the reaction.[2]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of the sevoflurane intermediate in a question-and-answer format.
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yield is a frequent challenge. Consider the following factors:
-
Reagent Quality: Ensure all reagents are of high purity and anhydrous where specified. Moisture can deactivate the Lewis acid catalyst.
-
Reaction Time and Temperature: The reaction may not have gone to completion. Monitor the reaction progress using GC or NMR to ensure the starting material is fully consumed. While a 4-hour reaction time is reported as optimal, your specific setup may require adjustments.[2][3]
-
Stoichiometry: The molar ratios of the reactants are critical. An excess of the formaldehyde source can lead to the formation of by-products like bis(HFIP) acetal.[2][3] Conversely, insufficient formaldehyde source will result in incomplete conversion of HFIP.
-
Quenching and Work-up: Product loss can occur during the quenching and extraction steps. Ensure the quenching is done at a low temperature to prevent product decomposition.[3] Additionally, some product may remain in the aqueous phases, which can be recycled in subsequent batches to improve overall yield.[2]
Q: I am observing a significant amount of bis(HFIP) acetal as a by-product. How can I minimize its formation?
A: The formation of bis(HFIP) acetal is a common side reaction.
-
Control Stoichiometry: This is the most critical factor. Avoid a large excess of the formaldehyde source (1,3,5-trioxane or paraformaldehyde).
-
Solvent Choice: The choice of solvent can influence the product distribution. For instance, tetrachloroethane has been reported to favor the formation of the bis-acetal by-product.[2] Using solvents like dichloromethane or performing the reaction neat may disfavor this side reaction.
-
Reaction Time: Prolonged reaction times after the complete consumption of HFIP might lead to further reactions of the product. Accurate monitoring is key.
Q: The reaction mixture turns dark or forms a sludge. What is happening and what should I do?
A: Darkening of the reaction mixture can indicate decomposition or polymerization, particularly during quenching.
-
Temperature Control During Quenching: The quenching process with aqueous acid is highly exothermic. If the temperature is not controlled with an ice bath, it can lead to product decomposition and polymerization.[3]
-
Order of Addition: Adding the reaction mixture to the cold quenching solution is generally preferred over adding the quenching solution to the reaction mixture. This helps to better control the initial exotherm.
Visualizing the Process
To aid in understanding the experimental and logical flow, the following diagrams have been generated.
Caption: Overview of the two-step synthesis pathway for sevoflurane.
Caption: Decision tree for troubleshooting low yield in sevochlorane synthesis.
References
-
Lokhat, D., Golandaj, A., & Ramjugernath, D. (2016). Scale-up of sevoflurane synthesis: selection of chemical route and influence of reagent characteristics. International Journal of Applied Chemistry, 12(3), 455-461. [Link]
- Cavallo, G., et al. (2019). Sevoflurane: Impurities and stability testing. Journal of Fluorine Chemistry, 226, 109363.
-
Vojdani, M., et al. (2014). Reinvestigation of the Two-step Synthesis of Sevoflurane. Iranian Journal of Pharmaceutical Research, 13(4), 1349–1356. [Link]
-
Moghimi, A., et al. (2014). Reinvestigation of the Two-step Synthesis of Sevoflurane. ResearchGate. [Link]
- Bieniarz, C., et al. (2000). Method for synthesizing sevoflurane and an intermediate thereof. U.S.
-
Eger, E. I., & Eisenkraft, J. B. (2010). Sevoflurane: The Challenges of Safe Formulation. Anesthesia Patient Safety Foundation. [Link]
- Terrell, R. C. (1999). Method for the preparation of sevoflurane. U.S.
- Li, J., et al. (2022). Synthesis method of sevoflurane.
-
American Society of Anesthesiologists. (2023). Statement on the Use of Low Gas Flows for Sevoflurane. [Link]
-
Kumar, A., et al. (2023). HFIP-assisted Brønsted acid catalysed synthesis of furan derivatives. ConnectSci. [Link]
Sources
- 1. worldsiva.org [worldsiva.org]
- 2. Reinvestigation of the Two-step Synthesis of Sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US6100434A - Method for synthesizing sevoflurane and an intermediate thereof - Google Patents [patents.google.com]
- 5. ripublication.com [ripublication.com]
improving the yield of sevoflurane from 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane
GUIDE TO: Improving the Yield of Sevoflurane via Halogen Exchange Fluorination
Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist
Welcome to the technical support center for the synthesis of Sevoflurane. This guide is designed to provide in-depth, actionable insights into optimizing the critical second step of the modern two-step synthesis: the conversion of 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane (Sevochlorane) to Sevoflurane. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.
The conversion of Sevochlorane to Sevoflurane is a nucleophilic substitution reaction, specifically a Halogen Exchange (Halex) fluorination.[1][2] While seemingly straightforward, this step is highly sensitive to reagent quality, reaction conditions, and work-up procedures. Achieving a high yield (overall process yields are reported in the 65-70% range) requires meticulous attention to detail.[1][3]
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section addresses the most common issues encountered during the fluorination of Sevochlorane.
Q: My final yield is significantly lower than expected. Where should I start my investigation?
A: Low yield is almost always traced back to one of four critical areas: the quality of your fluorinating agent, suboptimal reaction parameters, inefficient work-up, or the presence of contaminants.
Start by evaluating the quality of your potassium fluoride (KF). It is the most common and cost-effective reagent for this Halex reaction, but its physical state is paramount for reactivity.[1][2] Secondly, review your reaction temperature and duration. Incomplete conversion is a frequent cause of poor yield. Finally, analyze your crude product by Gas Chromatography (GC) before and after purification to check for unreacted starting material and the presence of side-products, which can reveal underlying issues with your reaction conditions or reagent purity.[4]
Sources
- 1. Reinvestigation of the Two-step Synthesis of Sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Chloromethylation of Hexafluoroisopropanol
Welcome to the technical support center for the chloromethylation of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical reaction, which is a key step in the synthesis of the inhalation anesthetic, Sevoflurane.[1] This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to help you reduce reaction times and improve yields.
Understanding the Reaction: The Role of HFIP's Unique Properties
The chloromethylation of HFIP involves the reaction of HFIP with a source of formaldehyde (such as paraformaldehyde or trioxane) and a source of chlorine (typically hydrogen chloride or a Lewis acid like aluminum chloride) to form chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether.
The unique properties of HFIP itself play a crucial role in this reaction. HFIP is a highly polar, acidic (pKa ≈ 9.3), and strongly hydrogen-bonding solvent.[1] It can stabilize cationic intermediates, which are key to the chloromethylation mechanism.[2][3] Furthermore, HFIP can form hydrogen-bonded clusters that enhance the acidity of catalysts and influence the reaction environment.[3][4]
Reaction Mechanism Overview
The following diagram illustrates a plausible mechanism for the Lewis acid-catalyzed chloromethylation of HFIP.
Caption: Proposed mechanism for the chloromethylation of HFIP.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the chloromethylation of HFIP, with a focus on reducing reaction time.
FAQ 1: My reaction is very slow, taking over 24 hours. How can I speed it up?
A prolonged reaction time is a common challenge. Here are several strategies to significantly reduce it:
1. Catalyst Optimization:
The choice and amount of catalyst are critical. While various Lewis and Brønsted acids can be used, aluminum chloride (AlCl₃) is a common and effective choice.
-
Increase Catalyst Loading: A key study demonstrated that increasing the amount of AlCl₃ by just 10 mol% can dramatically accelerate the reaction, reducing the time required for full conversion from 24 hours to approximately 4 hours.[5]
Experimental Protocol: Accelerated Chloromethylation using Increased Catalyst Loading [5]
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), combine HFIP, trioxane (as the formaldehyde source), and the optimized amount of anhydrous AlCl₃. A recommended molar ratio is 1:0.3:1.1 (HFIP:trioxane:AlCl₃).
-
Reaction Execution: Stir the mixture at room temperature.
-
Monitoring: Track the reaction's progress by taking aliquots at regular intervals (e.g., every hour) and analyzing them using ¹⁹F NMR spectroscopy to observe the disappearance of the HFIP signal and the appearance of the product signal.
-
Work-up: Once the reaction is complete (as determined by NMR), carefully quench the reaction by slowly adding it to a mixture of ice and dilute hydrochloric acid. Extract the product with a suitable organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.
2. Advanced Methods for Rate Acceleration:
For further optimization, consider these advanced techniques:
-
Microwave-Assisted Synthesis: Microwave irradiation can often dramatically reduce reaction times in organic synthesis by efficiently heating the reactants.[6][7][8][9][10]
-
Ultrasonic Irradiation: Sonication can enhance reaction rates through acoustic cavitation, which creates localized high temperatures and pressures, improving mass transfer.[11][12][13]
-
Phase-Transfer Catalysis (PTC): If your reaction system is biphasic, a phase-transfer catalyst can facilitate the transport of reactants across the phase boundary, thereby increasing the reaction rate.[14][15][16] Quaternary ammonium salts are common PTCs.[16]
FAQ 2: What is the optimal temperature for this reaction?
For the AlCl₃-catalyzed reaction, room temperature is often sufficient, especially with optimized catalyst loading. Increasing the temperature can sometimes increase the rate of side reactions, such as the formation of diarylmethane-type byproducts, which are common in chloromethylation reactions. It is generally advisable to start at room temperature and only cautiously increase the temperature if the reaction rate is still too slow after catalyst optimization.
FAQ 3: I am observing significant byproduct formation. How can I improve the selectivity?
Byproduct formation can lower your yield and complicate purification. Here are the primary culprits and how to mitigate them:
| Byproduct | Formation Mechanism | Mitigation Strategy |
| Bis(hexafluoroisopropyl) acetal | Reaction of the hemiacetal intermediate with a second molecule of HFIP. | This is more prevalent in certain solvents like tetrachloroethane.[5] Avoid this solvent if the acetal is a major byproduct. |
| Diarylmethane-type byproducts | Friedel-Crafts-type reaction of the chloromethylated product with another aromatic molecule (if present). | This is less of a concern with the non-aromatic HFIP but can occur if aromatic solvents or impurities are present. Use non-aromatic solvents and ensure the purity of your starting materials. |
| Bis(chloromethyl) ether (BCME) | A potential side reaction in any chloromethylation. | Extreme caution is required as BCME is a potent carcinogen. Use of paraformaldehyde or trioxane instead of formaldehyde and HCl can minimize its formation. Always work in a well-ventilated fume hood and follow strict safety protocols. |
Troubleshooting Workflow for Byproduct Formation
Caption: Decision tree for troubleshooting byproduct formation.
FAQ 4: Which solvent should I use?
The choice of solvent can significantly impact both the reaction rate and the product distribution.
-
Recommended: For the AlCl₃-catalyzed reaction, it can often be run neat or with a minimal amount of a non-reactive, non-aromatic solvent.
-
Use with Caution:
FAQ 5: How can I effectively monitor the reaction progress?
Real-time monitoring is crucial for determining the optimal reaction time and avoiding the formation of degradation products.
-
¹⁹F NMR Spectroscopy: This is an excellent technique for this specific reaction. You can monitor the disappearance of the HFIP signal and the emergence of the product signal, providing a clean and quantitative measure of conversion.[5]
-
Gas Chromatography (GC): GC is also a powerful tool for monitoring the reaction. It allows for the separation and quantification of the starting material, product, and any byproducts.
Protocol for Reaction Monitoring by GC
-
Sample Preparation: At specified time intervals, withdraw a small aliquot of the reaction mixture. Immediately quench it in a vial containing a known amount of an internal standard dissolved in a suitable solvent (e.g., ethyl acetate).
-
Analysis: Inject a small volume of the quenched sample into the GC.
-
Data Interpretation: Calculate the conversion of HFIP and the yield of the product by comparing the peak areas of the analyte to the internal standard.
Safety Precautions
-
Bis(chloromethyl) ether (BCME): This is a potential byproduct in chloromethylation reactions and is a potent human carcinogen. All work should be conducted in a certified chemical fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
-
Corrosive Reagents: Hydrogen chloride and Lewis acids like AlCl₃ are corrosive. Handle them with care and in an environment with adequate ventilation.
-
HFIP: HFIP is a corrosive and volatile liquid.[1] Avoid inhalation and skin contact.
References
-
Bhattacharya, T., Ghosh, A., & Maiti, D. (2021). Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. Chemical Science, 12(11), 3889-3903. [Link]
-
Bhattacharya, T., Ghosh, A., & Maiti, D. (2021). Hexafluoroisopropanol: The magical solvent for Pd-catalyzed C-H activation. ResearchGate. [Link]
-
Pozhydaiev, V., Power, M., Gandon, V., Moran, J., & Lebœuf, D. (2020). Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions. Chemical Communications, 56(78), 11548-11564. [Link]
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Bhattacharya, T., Ghosh, A., & Maiti, D. (2021). Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. Chemical Science, 12(11), 3889-3903. [Link]
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Wikipedia. (n.d.). Hexafluoro-2-propanol. [Link]
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Navarro-Badilla, D., et al. (2022). Direct C(sp3)–H chloromethylation through CH2Cl2 activation using non-thermal plasma. Green Chemistry. [Link]
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van der Vight, B. A., et al. (2018). Fast Collective Hydrogen‐Bond Dynamics in Hexafluoroisopropanol Related to its Chemical Activity. Angewandte Chemie International Edition, 57(34), 10993-10997. [Link]
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MIT DSpace. (n.d.). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. [Link]
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ResearchGate. (n.d.). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. [Link]
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ResearchGate. (n.d.). Ultrasonic Induced Dehalogenation and Oxidation of 2-, 3-, and 4-Chlorophenol in Air-Equilibrated Aqueous Media. Similarities with Irradiated Semiconductor Particulates. [Link]
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PubMed. (2023). Cooperative Friedel-Crafts Alkylation of Electron-Deficient Arenes via Catalyst Activation with Hexafluoroisopropanol. [Link]
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Wiley Online Library. (2018). Ultrasound‐assisted emerging technologies for chemical processes. [Link]
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PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. [Link]
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Revue Roumaine de Chimie. (n.d.). SOLVENT-FREE, MICROWAVE ASSISTED OXIDATION OF ALCOHOLS WITH 4-HYDROXYPYRIDINIUM CHLOROCHROMATE FUNCTIONALIZED SILICA GEL. [Link]
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ResearchGate. (n.d.). Kinetics of HFIP chloromethylation reaction followed by 19 F NMR spectroscopy. [Link]
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Organic Syntheses. (n.d.). alcohol. [Link]
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Reaction Chemistry & Engineering. (n.d.). Role of hexafluoroisopropanol in C–H activation. [Link]
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PTC Organics, Inc. (n.d.). Chloromethylation Catalyzed by Quat Salts. [Link]
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Semantic Scholar. (n.d.). Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. [Link]
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Scirp.org. (2013). Microwave-Assisted Oxidation of Organic Compounds with Cetyltrimethylammonium Chlorochromate. [Link]
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Brieflands. (n.d.). Reinvestigation of the Two-step Synthesis of Sevoflurane. [Link]
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Rasayan Journal of Chemistry. (n.d.). ULTRASONICALLY ASSISTED SUBSTITUTION AND OXIDATION REACTIONS WITH CAMPHOR. [Link]
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PubMed. (n.d.). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. [Link]
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Semantic Scholar. (n.d.). Microwave-Assisted oxidation reaction of primary alcohols with sensitive functional groups to aldehydes using Ruthenium Diphosphorus. [Link]
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ResearchGate. (n.d.). Hydrogen Bonding to Hexafluoroisopropanol Controls the Oxidative Strength of Hypervalent Iodine Reagents. [Link]
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IOSR Journal. (n.d.). Chloromethylation of Meta Xylene by Phase Transfer Catalysis. [Link]
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ResearchGate. (n.d.). Ultrasound/Chlorine Sono-Hybrid-Advanced Oxidation Process: Impact of Dissolved Organic Matter and Mineral Constituents. [Link]
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PubMed. (2022). HFIP-Assisted Single C-F Bond Activation of Trifluoromethyl Ketones using Visible-Light Photoredox Catalysis. [Link]
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Organic Chemistry Portal. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. [Link]
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MDPI. (n.d.). Microwave-Assisted Kabachnik–Fields Reaction with Amino Alcohols as the Amine Component. [Link]
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managing exothermic reaction in the synthesis of 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane
Technical Support Center: Synthesis of 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane
A Senior Application Scientist's Guide to Managing Exothermic Risk
Welcome to the technical support center for the synthesis of fluorinated ethers. This guide is designed for researchers, chemists, and process development professionals working on the synthesis of this compound, a key intermediate also known as Sevochlorane[1][2]. The chloromethylation of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is a notoriously exothermic reaction that requires precise control to ensure safety, yield, and purity.[3]
This document provides in-depth, experience-driven advice in a troubleshooting format to address the specific challenges you may encounter.
Section 1: Understanding the Core Hazard - The Exotherm
The primary challenge in this synthesis is the management of heat generated during the reaction. An exothermic reaction releases energy, and if this release rate exceeds the rate of heat removal, a dangerous situation known as a thermal runaway can occur.[4] This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure and the release of hazardous materials.[5][6]
The reaction of HFIP with a formaldehyde source (like paraformaldehyde or 1,3,5-trioxane) and a chlorinating agent is highly exothermic.[3][7] The use of paraformaldehyde, in particular, can lead to a rapid and violent exotherm.[3]
Section 2: Troubleshooting Guide & FAQs
This section is structured to address common problems encountered during the synthesis.
Issue: Rapid, Uncontrolled Temperature Spike During Reagent Addition
"I've just started adding my formaldehyde source to the HFIP and Lewis acid mixture, and the temperature is rising much faster than anticipated, even with cooling."
-
Immediate Action: Halt the addition of the reagent immediately. Ensure your cooling system is operating at maximum capacity. If the temperature continues to rise uncontrollably, be prepared to execute your emergency shutdown procedure, which may include quenching the reaction with a pre-determined, cooled quenching agent.
-
Root Cause Analysis & Prevention:
-
Reagent Choice: As noted, paraformaldehyde results in a more violent exotherm compared to 1,3,5-trioxane.[3] If you are using paraformaldehyde, consider switching to trioxane for a more controlled reaction.
-
Addition Rate: The rate of addition is critical. Even with trioxane, adding it too quickly can overwhelm the cooling capacity of your reactor. The addition should be slow and portion-wise, allowing the temperature to stabilize between additions.
-
Initial Temperature: Ensure your initial reaction mixture is adequately cooled before starting the addition. A common starting point is 0°C.[3]
-
Mixing: Inadequate mixing can create localized "hot spots" where the reaction accelerates, leading to a broader loss of control. Ensure your stirring is vigorous and efficient for the vessel size.
-
Issue: Low Yield of Sevochlorane and Formation of Side Products
"My final workup shows a low yield of the desired this compound, and I'm seeing significant amounts of what appears to be a higher molecular weight polyacetal."
-
Root Cause Analysis & Prevention:
-
Temperature Control: Poor temperature control is a primary cause of side product formation. Excursions to higher temperatures can favor the formation of polyacetals like 2,2'-[methylenebis(oxy)]bis-(1,1,1,3,3,3-hexafluoropropane).[7]
-
Stoichiometry: An excess of the formaldehyde source can also lead to the formation of polyacetals.[7] Carefully control the stoichiometry of your reagents.
-
Lewis Acid Activity: The activity of your Lewis acid (e.g., aluminum trichloride) is crucial. Ensure it is anhydrous and of high purity. Old or improperly stored Lewis acids can have reduced activity, leading to incomplete conversion and side reactions.
-
Issue: Violent Reaction During Aqueous Quench
"When I added water or aqueous HCl to quench the reaction, I observed a violent, highly exothermic reaction."
-
Root Cause Analysis & Prevention:
-
Residual Reagents: This is often due to the presence of unreacted, highly reactive species in your mixture, particularly the Lewis acid.
-
Quenching Procedure: The quenching process itself must be carefully controlled. The dropwise addition of cooled water or dilute acid to a cooled reaction mixture is essential.[8] Never add the reaction mixture to water, as this can create an uncontrolled exotherm.
-
Stirring: Maintain vigorous stirring during the quench to dissipate heat effectively.
-
Section 3: Key Experimental Parameters & Protocols
Adherence to validated protocols is key to success and safety. Below is a summary of critical parameters based on established methods.
| Parameter | Recommended Value/Procedure | Rationale & Citation |
| Formaldehyde Source | 1,3,5-Trioxane | Provides a more controlled and less violent exotherm compared to paraformaldehyde.[3] |
| Lewis Acid | Anhydrous Aluminum Trichloride | Activates the formaldehyde source for the reaction with HFIP.[3][7] |
| Initial Reaction Temp. | 0°C | Helps to manage the initial exotherm upon addition of the formaldehyde source.[3] |
| Reagent Addition | Slow, portion-wise addition of trioxane to the HFIP/AlCl₃ slurry. | Prevents the rate of heat generation from exceeding the cooling capacity.[4] |
| Reaction Time | ~4 hours | Optimized reaction time can improve efficiency over older, 24-hour procedures.[8] |
| Quenching | Careful, dropwise addition of cooled water or 6N HCl to the reaction mixture at 0°C. | Safely decomposes the reactive intermediates and dissolves aluminate salts.[8][9] |
Illustrative Step-by-Step Protocol (Lab Scale)
-
Charge a jacketed glass reactor with anhydrous aluminum trichloride and cool to 0°C.
-
Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) in a single portion while stirring to form a homogenous slurry.
-
Slowly add 1,3,5-trioxane in portions, maintaining the temperature below a set point (e.g., 8-10°C).
-
After the addition is complete, allow the reaction to stir for approximately 4 hours.
-
Cool the reaction mixture back to 0°C.
-
Carefully add cooled water dropwise, followed by a rapid addition of 6N HCl.[9]
-
Allow the mixture to warm to ambient temperature with vigorous stirring.
-
Separate the bottom organic layer, which is the crude this compound.
Section 4: Visualizing the Workflow
Understanding the decision-making process is crucial for troubleshooting.
Caption: Decision workflow for managing the exothermic chloromethylation of HFIP.
Section 5: Reagent Safety Considerations
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP): Corrosive and causes severe skin burns and eye damage.[10][11] It is harmful if swallowed, inhaled, or absorbed through the skin.[11] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles.
-
Aluminum Trichloride (Anhydrous): Highly hygroscopic and reacts violently with water. Handle in a dry atmosphere (e.g., glove box or under an inert gas).
-
1,3,5-Trioxane & Paraformaldehyde: Formaldehyde sources. Formaldehyde is a known carcinogen and sensitizer. Avoid inhalation of dust or vapors.
This guide is intended to supplement, not replace, a thorough risk assessment and adherence to your institution's safety protocols. Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.
References
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Reinvestigation of the Two-step Synthesis of Sevoflurane. National Institutes of Health (NIH). [Link]
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(PDF) Reinvestigation of the Two-step Synthesis of Sevoflurane. ResearchGate. [Link]
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Scale-up of sevoflurane synthesis: selection of chemical route and influence of reagent characteristics. CORE. [Link]
- Method for synthesizing sevoflurane and an intermediate thereof.
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Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Master Organic Chemistry. [Link]
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Runaway chemical reaction exposes community to highly toxic chemicals. PubMed. [Link]
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Exothermic and Endothermic Reactions. Chemistry LibreTexts. [Link]
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Hexafluoro-2-propanol. Wikipedia. [Link]
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How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
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(PDF) Fluoroalcohols for chemical modification of biomolecules. ResearchGate. [Link]
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Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
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Fluoroalcohols for chemical modification of biomolecules. PubMed. [Link]
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Preparing Ethers. Chemistry LibreTexts. [Link]
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Is there an easy way to predict if a reaction is exothermic or endothermic without actually doing it in a chemistry lab?. Reddit. [Link]
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Fluoroalkyl allyl ethers: Useful building blocks for the synthesis of environmentally safer fluorinated multiblock molecules. ResearchGate. [Link]
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This compound | CAS 26103-07-1. Veeprho. [Link]
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Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. National Institutes of Health (NIH). [Link]
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Electrochemical fluorination. Wikipedia. [Link]
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PROCESS FOR THE SYNTHESIS OF HEXAFLUOROISOPROPYL ETHERS. WIPO Patentscope. [Link]
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Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]
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Endothermic & Exothermic Reactions Practice Questions & Answers. Pearson. [Link]
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Electrochemical Synthesis of Isolated Fluoride Reagents from PFAS. ChemRxiv. [Link]
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Terminally fluorinated ether as a solvent for high-performance lithium metal battery electrolyte. PubMed. [Link]
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Validation & Comparative
alternative synthetic routes to sevoflurane not using 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane
For decades, the synthesis of the indispensable inhalation anesthetic, sevoflurane (1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane), has been a subject of intense research, driven by the dual goals of process optimization and enhanced safety. While many established methods rely on the intermediate 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane, the exploration of alternative pathways that circumvent this starting material offers significant advantages in terms of safety, cost, and environmental impact. This guide provides an in-depth comparison of viable alternative synthetic routes to sevoflurane, tailored for researchers, chemists, and professionals in drug development.
The Rationale for Alternative Syntheses
The traditional reliance on this compound, while effective, presents certain challenges. The impetus for developing alternative routes stems from a desire to:
-
Enhance Safety: Minimize the use of highly toxic and corrosive reagents.
-
Improve Efficiency: Increase overall yield and purity while reducing reaction times.
-
Streamline Processes: Reduce the number of synthetic steps and simplify purification.
-
Lower Costs: Utilize more economical and readily available starting materials and reagents.
This guide will dissect three primary alternative approaches starting from hexafluoroisopropanol (HFIP), a common precursor, and a more novel fourth approach, evaluating each based on their chemical strategy, experimental execution, and performance metrics.
Route 1: The One-Step Synthesis from HFIP, Formaldehyde, and Hydrogen Fluoride
This approach is a direct and convergent pathway to sevoflurane, aiming for efficiency by combining all necessary components in a single reaction vessel.
Mechanistic Overview
The core of this synthesis is the acid-catalyzed reaction of hexafluoroisopropanol (HFIP) with a formaldehyde source (commonly paraformaldehyde) and hydrogen fluoride (HF). A strong dehydrating acid, such as fuming sulfuric acid, is employed to drive the reaction towards the formation of the desired ether by removing the water generated during the reaction.[1] The highly acidic environment facilitates the in-situ formation of a fluoromethylating agent which then reacts with HFIP.
Experimental Protocol: Representative Procedure
-
Reaction Setup: A reactor resistant to corrosive acids (e.g., constructed from polytetrafluoroethylene) is charged with paraformaldehyde.
-
Acid Addition: Concentrated sulfuric acid (e.g., 96%) is slowly introduced to the reactor.
-
Fluorination: Under cooling (e.g., an ice-water bath), hydrogen fluoride gas is bubbled through the mixture.
-
HFIP Addition: Anhydrous HFIP is added dropwise at an elevated temperature (e.g., 65°C) under an inert atmosphere (e.g., nitrogen).
-
Workup and Purification: The reaction mixture is neutralized (e.g., with ammonia), and the crude product is isolated. Purification is typically achieved through reduced pressure distillation to yield sevoflurane.[2]
Performance and Considerations
While this one-step synthesis appears attractive due to its directness, it is fraught with challenges. The use of highly toxic and corrosive anhydrous hydrogen fluoride and fuming sulfuric acid necessitates specialized equipment and stringent safety protocols.[1][3] Furthermore, the aggressive reaction conditions can lead to the formation of numerous by-products, including polyacetals and bis(fluoromethyl) ether, complicating the purification process and potentially lowering the overall yield of high-purity sevoflurane.[3]
Route 2: The Two-Step Synthesis via Chloromethylation and Halogen Exchange
This is one of the most widely adopted and optimized alternative routes. It strategically breaks down the synthesis into two distinct, more controllable steps. This process involves the initial formation of this compound as an intermediate, which is then converted to sevoflurane.
Mechanistic Overview
-
Chloromethylation of HFIP: HFIP is reacted with a source of formaldehyde (such as paraformaldehyde or 1,3,5-trioxane) in the presence of a chlorinating and activating agent, typically aluminum trichloride (AlCl₃).[3][4] This step produces the intermediate, this compound (also known as sevochlorane). The AlCl₃ serves to activate the formaldehyde source and acts as both a chlorinating and dehydrating agent.[4]
-
Halogen Exchange Fluorination: The chlorine atom in the sevochlorane intermediate is substituted with fluorine. This is a nucleophilic substitution reaction, often referred to as a "Halex" reaction. A variety of fluorinating agents can be used, with potassium fluoride (KF) being a common and cost-effective choice.[3][4] The efficiency of this step is significantly enhanced by the use of a high-boiling point solvent that can solubilize the KF, such as polyethylene glycol (PEG-400), or by the use of a phase-transfer catalyst.[3][5]
Visualizing the Two-Step Synthesis
Caption: Workflow for the two-step synthesis of sevoflurane.
Experimental Protocols
Step 1: Synthesis of this compound [1]
-
Reaction Setup: A jacketed glass reactor is charged with anhydrous AlCl₃ and cooled to 0°C.
-
Reagent Addition: HFIP is added in a single portion with stirring. 1,3,5-trioxane is then added in portions to the resulting slurry. The reaction is exothermic, and the generated HCl gas is scrubbed.
-
Reaction Progression: The mixture is stirred at 0°C for 2 hours, then allowed to warm to 25°C and stirred for an additional 2 hours. This optimized 4-hour reaction time is a significant improvement over earlier protocols that required 24 hours.[1][5]
-
Workup: The reaction is quenched by the careful, dropwise addition of cold water. The organic layer containing the sevochlorane intermediate is then separated.
Step 2: Synthesis of Sevoflurane via Halogen Exchange [4]
-
Reaction Setup: The crude sevochlorane from Step 1 is dissolved in a suitable solvent like diethylene glycol or PEG-400.
-
Fluorinating Agent: Spray-dried potassium fluoride is added to the mixture.
-
Reaction Conditions: The mixture is heated (e.g., to 78-95°C) for several hours until gas chromatography analysis indicates the complete consumption of the sevochlorane.[4]
-
Isolation and Purification: Sevoflurane can be isolated directly from the reaction mixture by distillation.[4] Further purification is achieved by washing with water, drying, and a final fractional distillation.
Performance and Considerations
The two-step synthesis is a robust and scalable method that avoids the use of anhydrous HF.[3] Overall yields are typically reported in the range of 65-70%, with purities exceeding 99.9%.[1] Key to the success of this route is the careful control of reaction conditions, particularly in the chloromethylation step to minimize by-product formation, and the quality of the potassium fluoride in the fluorination step.[3]
Route 3: The Three-Step Synthesis via a Sevomethyl Ether Intermediate
This route offers an alternative pathway to the key sevochlorane intermediate, avoiding the direct use of a formaldehyde source with HFIP in the first step.
Mechanistic Overview
-
Methylation of HFIP: HFIP is first methylated to form sevomethyl ether (1,1,1,3,3,3-hexafluoro-2-methoxypropane). This is typically achieved using a methylating agent like dimethyl sulfate in the presence of a base.[1]
-
Photochemical Chlorination: The sevomethyl ether is then subjected to photochemical chlorination. This free-radical substitution reaction, initiated by UV light, selectively chlorinates the methyl group to yield sevochlorane.[1]
-
Halogen Exchange Fluorination: The final step is identical to that of the two-step synthesis, where the sevochlorane is fluorinated using an appropriate fluoride source to give sevoflurane.[1]
Visualizing the Three-Step Synthesis
Caption: Workflow for the three-step synthesis of sevoflurane.
Performance and Considerations
The three-step synthesis provides an alternative entry to the crucial sevochlorane intermediate. However, it comes with its own set of challenges. Dimethyl sulfate is a potent carcinogen and requires careful handling.[1] The photochemical chlorination step can be difficult to control, potentially leading to over-chlorination and a mixture of products, which can lower the yield of the desired monochlorinated intermediate.[1] Consequently, the overall yield of this three-step process is often lower than the optimized two-step route.
Route 4: A Novel Approach via a Fluoromethyl Sulfonate Intermediate
A more recent and innovative approach avoids the generation of a chlorinated intermediate altogether, opting instead for a fluoromethylating agent prepared in situ.
Mechanistic Overview
-
Formation of Fluoromethyl Methanesulfonate: Trioxymethylene and potassium fluoride are reacted with methanesulfonyl chloride in an organic solvent. This reaction generates the intermediate fluoromethyl methanesulfonate.[2]
-
Reaction with HFIP: The freshly prepared fluoromethyl methanesulfonate is then reacted with HFIP under basic conditions to directly yield sevoflurane.[2]
Experimental Protocol: Representative Procedure[2]
-
Step 1: Intermediate Formation: Trioxymethylene and KF are suspended in an organic solvent (e.g., acetonitrile). Methanesulfonyl chloride is added at a controlled temperature (e.g., 35°C), and the reaction is stirred to produce fluoromethyl methanesulfonate.
-
Step 2: Sevoflurane Synthesis: In a separate vessel, the prepared fluoromethyl methanesulfonate, HFIP, and a base (e.g., sodium hydroxide or triethylamine) are combined in an organic solvent (e.g., acetonitrile or DMF) and stirred at a controlled temperature (e.g., 30-35°C).
-
Workup and Purification: After the reaction is complete, the sevoflurane is isolated by distillation, washed with water to remove salts and solvent, and then rectified to achieve high purity.
Performance and Considerations
This novel route offers several compelling advantages. The reaction conditions are significantly milder than the one-step and two-step processes.[2] It avoids the use of highly corrosive acids and hazardous intermediates like sevochlorane. This method has been reported to produce sevoflurane with very high purity (up to 99.997%) and in high yields (total yields reported around 83%).[2] This makes it a very promising candidate for industrial-scale production due to its operational simplicity, safety profile, and high efficiency.[2]
Comparative Analysis of Synthetic Routes
To facilitate a direct comparison, the key performance indicators for each route are summarized below.
| Feature | Route 1: One-Step | Route 2: Two-Step | Route 3: Three-Step | Route 4: Fluoromethyl Sulfonate |
| Starting Materials | HFIP, Paraformaldehyde, HF, H₂SO₄ | HFIP, Paraformaldehyde/Trioxane, AlCl₃, KF | HFIP, Dimethyl Sulfate, Cl₂, Fluorinating Agent | Trioxymethylene, KF, Methanesulfonyl Chloride, HFIP |
| Key Reagents/Conditions | Anhydrous HF, Fuming H₂SO₄, High Temp. | AlCl₃, KF/PEG-400, Moderate Temp. | Dimethyl Sulfate, UV Light, Cl₂ | Mild Temperatures, Basic Conditions |
| Reported Overall Yield | ~70% (lab scale, purification losses can be high)[2] | 65-70%[1] | Lower than two-step due to chlorination step[1] | ~83%[2] |
| Reported Purity | Variable, purification is challenging | >99.9%[1][6] | Variable, depends on chlorination control | >99.99%[2] |
| Primary Advantages | Fewest steps | Well-established, scalable, avoids HF | Avoids AlCl₃ and direct formylation of HFIP | Mild conditions, high purity, high yield, enhanced safety |
| Primary Disadvantages | Highly hazardous reagents, difficult purification[3] | Requires careful control of exotherms and reagent quality | Use of toxic dimethyl sulfate, low yield in chlorination step[1] | Newer, less established on an industrial scale |
Conclusion and Future Outlook
The synthesis of sevoflurane has evolved significantly, moving towards safer, more efficient, and environmentally benign processes. While the one-step synthesis offers a direct path, its reliance on hazardous materials makes it less favorable for large-scale industrial production. The three-step synthesis presents its own set of challenges with toxic reagents and potentially low-yielding steps.
The two-step synthesis via chloromethylation and halogen exchange currently represents a well-balanced and industrially proven alternative. It offers good yields and high purity while avoiding the most hazardous reagents of the one-step process.[1][3] Continuous optimization of this route, such as reducing reaction times and optimizing solvent and reagent quantities, has further solidified its position as a preferred manufacturing process.[5]
Looking forward, the novel route utilizing a fluoromethyl sulfonate intermediate stands out as a highly promising future direction.[2] Its mild reaction conditions, exceptional purity profile, and high overall yield address many of the shortcomings of the other methods. As this process becomes more established, it could represent the next generation in the clean and efficient synthesis of sevoflurane.
For researchers and drug development professionals, the choice of synthetic route will depend on a multitude of factors including scale, available equipment, cost considerations, and safety infrastructure. This guide provides the foundational knowledge to make an informed decision, highlighting the critical interplay between chemical strategy and practical, high-purity production.
References
- Lokhat, D., Golandaj, A., & Ramjugernath, D. (n.d.). Scale-up of sevoflurane synthesis: selection of chemical route and influence of reagent characteristics.
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Shabankareh, M., et al. (2014). Reinvestigation of the Two-step Synthesis of Sevoflurane. Iranian Journal of Pharmaceutical Research, 13(Suppl), 161–167. Available at: [Link]
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Moghimi, A., et al. (2014). Reinvestigation of the Two-step Synthesis of Sevoflurane. ResearchGate. Available at: [Link]
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A Comparative Guide to Sevoflurane Synthesis: A Deep Dive into One-Step vs. Two-Step Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthesis of a Modern Anesthetic
Sevoflurane, or 1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane, stands as a cornerstone of modern anesthesia due to its rapid onset and recovery times, making it particularly suitable for outpatient surgery.[1] The efficient and safe synthesis of this vital anesthetic is a critical concern for pharmaceutical manufacturing. Historically, various synthetic routes have been explored, but the one-step and two-step methods have emerged as the most prominent for industrial-scale production.[2] This guide provides a detailed, comparative analysis of these two synthetic pathways, offering insights into their chemical principles, experimental protocols, and overall performance to aid researchers and drug development professionals in making informed decisions.
At a Glance: One-Step vs. Two-Step Sevoflurane Synthesis
| Feature | One-Step Synthesis | Two-Step Synthesis |
| Starting Materials | Hexafluoroisopropanol (HFIP), Formaldehyde source (e.g., paraformaldehyde), Hydrogen Fluoride (HF) | Hexafluoroisopropanol (HFIP), Formaldehyde source (e.g., trioxane), Chlorinating agent, Fluorinating agent (e.g., KF) |
| Key Intermediates | None (direct conversion) | Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether (Sevochlorane) |
| Catalysts | Strong acids (e.g., Sulfuric acid, Fluorosulfuric acid)[3] | Lewis acids (e.g., Aluminum trichloride) for chloromethylation[3][4] |
| Reported Yield | ~70-75%[5] | 65-83%[2][5] |
| Purity | Requires extensive purification[5] | Generally high, with purities of 99.40-99.997% reported after purification[2][6] |
| Safety Concerns | Use of highly toxic and corrosive Hydrogen Fluoride (HF)[2][5] | Avoids the use of HF, considered a safer alternative[5] |
| Environmental Impact | Generation of hazardous waste from HF and strong acids[5] | Reduced environmental impact due to less hazardous reagents[7] |
The One-Step Synthesis of Sevoflurane: A Direct but Hazardous Route
The one-step synthesis of sevoflurane is characterized by its direct conversion of hexafluoroisopropanol (HFIP) to the final product. This method involves the reaction of HFIP with a source of formaldehyde, such as paraformaldehyde or trioxane, in the presence of hydrogen fluoride (HF) and a strong acid catalyst like sulfuric acid.[2][3][5]
Reaction Pathway
The reaction proceeds via an acid-catalyzed reaction where HFIP reacts directly with formaldehyde and HF to form sevoflurane.
Caption: One-Step Sevoflurane Synthesis Pathway.
Experimental Protocol: One-Step Synthesis (Conceptual)
Disclaimer: The following protocol is a conceptual representation based on literature and should be adapted with rigorous safety precautions in a specialized laboratory setting.
-
Reactor Preparation: A corrosion-resistant reactor (e.g., polytetrafluoroethylene-lined) is charged with paraformaldehyde.
-
Acid Addition: Concentrated sulfuric acid is slowly added to the reactor while maintaining a low temperature with an ice-water bath.
-
HF Introduction: Hydrogen fluoride gas is carefully introduced into the mixture.
-
Reactant Addition: Anhydrous hexafluoroisopropanol (HFIP) is added dropwise to the reaction mixture at a controlled temperature (e.g., 65 °C) under a nitrogen atmosphere.
-
Reaction: The reaction is allowed to proceed for a specified duration.
-
Quenching and Neutralization: The reaction mixture is carefully neutralized, for instance, with ammonia.
-
Purification: The crude product is subjected to distillation under reduced pressure to isolate sevoflurane.[6]
Advantages and Disadvantages
The primary advantage of the one-step method is its directness, which can be perceived as simpler from a process standpoint. However, the significant drawbacks are centered around the use of highly toxic and corrosive hydrogen fluoride, which presents substantial safety, handling, and environmental challenges.[2][5] The reaction also tends to produce a variety of byproducts, necessitating extensive purification to achieve the high purity required for pharmaceutical applications.[5]
The Two-Step Synthesis of Sevoflurane: A Safer, More Controlled Approach
The two-step synthesis of sevoflurane has gained favor due to its improved safety profile, primarily by avoiding the use of hydrogen fluoride.[5] This method is bifurcated into two distinct stages: the chloromethylation of HFIP to form an intermediate, followed by the fluorination of this intermediate.[2][7]
Step 1: Chloromethylation of Hexafluoroisopropanol (HFIP)
In the first step, HFIP is reacted with a formaldehyde source, typically 1,3,5-trioxane or paraformaldehyde, in the presence of a Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃).[3][4][5] This reaction yields the intermediate chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether, also known as sevochlorane.
Step 2: Fluorination of Sevochlorane
The second step involves a halogen-exchange (Halex) reaction where the chlorine atom in sevochlorane is substituted with a fluorine atom.[2] This is typically achieved using an alkali metal fluoride, with potassium fluoride (KF) being a cost-effective and reactive choice.[2] To enhance the efficiency of this fluorination, various phase-transfer catalysts and polar aprotic solvents are often employed. Poly(ethylene glycol) (PEG-400) has been shown to be an effective solvent for this step.[2][5]
Reaction Pathway
Caption: Two-Step Sevoflurane Synthesis Pathway.
Experimental Protocol: Two-Step Synthesis
Disclaimer: The following protocol is a conceptual representation based on literature and should be adapted with rigorous safety precautions in a specialized laboratory setting.
Step 1: Synthesis of Sevochlorane [4][5]
-
Reactor Setup: A reactor is charged with hexafluoroisopropanol (HFIP) and 1,3,5-trioxane.
-
Catalyst Addition: Aluminum trichloride (AlCl₃) is added portion-wise to control the exothermic reaction.
-
Reaction: The mixture is stirred at a controlled temperature until the reaction is complete, which can be monitored by techniques like ¹⁹F NMR.[7] The reaction time can be significantly reduced from 24 hours to 4 hours by optimizing reagent ratios.[2][7]
-
Work-up: The reaction is quenched, for example, with an acidic solution, and the organic layer containing sevochlorane is separated.
Step 2: Synthesis of Sevoflurane [2][5]
-
Fluorination Setup: The crude sevochlorane is added to a mixture of potassium fluoride (KF) and a high-boiling solvent like PEG-400.
-
Reaction: The mixture is heated to a specified temperature (e.g., 100 °C) and stirred for several hours to facilitate the halogen exchange.
-
Isolation: Sevoflurane is isolated from the reaction mixture. One method involves adding water, which causes sevoflurane to separate as a distinct layer due to its insolubility.[4]
-
Purification: The crude sevoflurane is then purified by distillation to achieve high purity (e.g., >99.9%).[4]
Advantages and Disadvantages
The two-step synthesis is widely regarded as a safer and more environmentally benign process due to the avoidance of highly hazardous hydrogen fluoride.[5] This method offers better control over the reaction and can produce sevoflurane with very high purity.[6] While it involves an additional step and the isolation of an intermediate, the overall process is more amenable to large-scale, safe, and cost-effective production.[2][7] The quality of the potassium fluoride used in the second step is crucial, as its hygroscopic nature can affect the reaction yield.[5]
Conclusion: A Clearer Path to a Vital Anesthetic
The choice between one-step and two-step synthesis methods for sevoflurane involves a critical trade-off between process simplicity and safety. While the one-step method offers a direct conversion, its reliance on hazardous materials like hydrogen fluoride makes it a less desirable option for modern, safety-conscious pharmaceutical manufacturing. The two-step synthesis, although involving an additional chemical transformation, provides a much safer, more controllable, and environmentally friendlier route to high-purity sevoflurane. For researchers and drug development professionals, the two-step process represents a more robust and scalable platform for the production of this essential anesthetic.
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Scheme1. The single, two and three-step synthetic methods of Sevoflurane from hexafluoroisopropanol. - ResearchGate. (URL: [Link])
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Sevoflurane: Impurities and stability testing - World Siva Congress. (URL: [Link])
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A Comparative Guide to Sevoflurane Manufacturing Processes for the Modern Laboratory
In the landscape of modern anesthetic agents, sevoflurane (1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane) stands out for its favorable pharmacological profile, enabling rapid induction and emergence from anesthesia.[1] For researchers, scientists, and drug development professionals, understanding the nuances of its synthesis is paramount for process optimization, cost-effective production, and ensuring the final product meets stringent purity standards. This guide provides an in-depth economic and technical analysis of the primary manufacturing routes for sevoflurane, offering a comparative look at their performance, supported by experimental data and procedural insights.
Introduction to Sevoflurane Synthesis
The industrial production of sevoflurane has evolved through various synthetic pathways, each with its own set of advantages and challenges. The most common starting material for these processes is 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), a versatile fluorinated alcohol. The primary goal of these syntheses is to introduce a fluoromethoxy group onto the HFIP backbone. The main industrial processes can be broadly categorized into single-step, two-step, and three-step syntheses.[2][3]
Comparative Analysis of Manufacturing Routes
The choice of a specific manufacturing process for sevoflurane is a critical decision driven by a multitude of factors including yield, purity of the final product, cost-effectiveness, safety, and environmental impact. This section delves into a detailed comparison of the three main synthetic routes.
| Feature | Single-Step Synthesis | Two-Step Synthesis | Three-Step Synthesis |
| Starting Materials | HFIP, Paraformaldehyde, Hydrogen Fluoride (HF) | HFIP, Paraformaldehyde/Trioxane, Chlorinating Agent, Fluorinating Agent (e.g., KF) | HFIP, Methylating Agent (e.g., Dimethyl Sulfate), Chlorinating Agent (e.g., Cl2), Fluorinating Agent |
| Key Intermediates | None (Direct Synthesis) | Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether (Sevochlorane) | Sevomethyl ether, Sevochlorane |
| Typical Yield | ~70%[4] | 65-70%[2][5] | Lower overall yield, with the chlorination step being a key challenge[2] |
| Purity | High purity achievable after purification | 99.40-99.95% after purification[2] | High purity achievable but may require extensive purification |
| Economic Viability | Potentially attractive due to fewer steps and economical reagents, but corrosive nature of HF poses challenges.[1][4] | Considered a cost-effective and efficient process, with optimizations possible to reduce reagent consumption.[4][6] | Can be less economical due to multiple steps and potentially lower overall yield.[2] |
| Environmental Impact | Significant concerns due to the use of large quantities of highly toxic and corrosive HF.[4][7] | More environmentally friendly as it avoids the use of HF.[7] Waste streams from fluorination need management. | Use of toxic reagents like dimethyl sulfate and chlorine gas raises environmental and safety concerns.[2][4] |
| Safety Concerns | Handling of highly toxic and corrosive HF requires specialized equipment and stringent safety protocols.[4][7] | Generally considered a safer route due to the avoidance of HF. | Handling of toxic dimethyl sulfate and chlorine gas requires careful safety measures.[2][4] |
In-Depth Look at Each Synthesis Pathway
The Single-Step Synthesis: A Direct but Hazardous Route
This process involves the direct reaction of HFIP with paraformaldehyde and a stoichiometric excess of hydrogen fluoride (HF) in the presence of a strong acid catalyst, such as fuming sulfuric acid.[2][4] The "one-pot" nature of this synthesis is its primary appeal from an efficiency standpoint.
The use of a large excess of HF serves as both a reactant and a solvent, driving the reaction towards the formation of sevoflurane. The strong acid catalyst is essential to promote the electrophilic substitution on the HFIP molecule. However, this aggressive chemical environment is also the process's main drawback. The highly corrosive nature of the reaction mixture necessitates specialized and costly equipment, and the handling of large volumes of HF presents significant safety and environmental hazards.[4][7] While the yield can be respectable, the purification process to remove unreacted starting materials and byproducts can be extensive.[7]
The Two-Step Synthesis: A Balanced and Efficient Approach
This route has gained considerable interest for industrial production due to its efficiency, safety, and amenability to optimization.[2] It involves two main stages: the chloromethylation of HFIP to form the intermediate chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether (sevochlorane), followed by a halogen-exchange fluorination to yield sevoflurane.[2][7]
The initial chloromethylation is typically carried out using paraformaldehyde or trioxane in the presence of a Lewis acid catalyst like aluminum trichloride.[7] This step is crucial as it introduces the chloromethyl group, which is then susceptible to nucleophilic substitution by a fluoride ion. The subsequent fluorination is often achieved using potassium fluoride (KF) in a high-boiling point solvent like polyethylene glycol (PEG-400), which acts as a phase-transfer catalyst.[6] This method avoids the use of hazardous HF, making it a safer and more environmentally benign alternative to the single-step process.[7] Optimization of this process has focused on reducing reaction times and the quantities of KF and PEG-400, further enhancing its cost-effectiveness and reducing its environmental footprint.[4][6]
The Three-Step Synthesis: A More Controlled but Lengthier Path
This synthetic route offers a more controlled approach but at the cost of additional steps and potentially lower overall yield.[2] The process begins with the methylation of HFIP to form sevomethyl ether. This is followed by a photochemical chlorination to produce sevochlorane, which is then fluorinated to sevoflurane.[2][4]
The initial methylation, often using a toxic reagent like dimethyl sulfate, protects the hydroxyl group of HFIP.[2][4] The subsequent photochemical chlorination selectively introduces a chlorine atom onto the methyl group. This step can be challenging to control and often results in a lower yield, which is a significant disadvantage of this process.[2] The final fluorination step is similar to that in the two-step synthesis. While this method provides a high degree of control over the introduction of the functional groups, the use of hazardous materials like dimethyl sulfate and chlorine gas, coupled with the lower yield of the chlorination step, makes it less economically and environmentally favorable compared to the two-step process.[2][4]
Experimental Protocols
Representative Protocol for the Two-Step Synthesis of Sevoflurane
This protocol is based on the optimized and environmentally conscious approach described in the literature.[4]
Step 1: Synthesis of Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether (Sevochlorane)
-
To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer and a gas outlet connected to a water trap, add anhydrous aluminum trichloride (AlCl₃, 34.9 g, 0.26 mol).
-
Cool the reactor to 0°C using a circulating bath.
-
Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 40 g, 0.24 mol) to the reactor in a single portion with stirring.
-
Add 1,3,5-trioxane (7.2 g, 0.08 mol) portion-wise to the slurry. The generated HCl gas should be directed to the water trap.
-
After 2 hours, allow the reaction mixture to warm to 25°C.
-
Continue stirring for an additional 2 hours (total reaction time of 4 hours).
-
Cool the reaction mixture back to 0°C.
-
Carefully and slowly add cooled water (40 g) dropwise to quench the reaction. This step is exothermic.
-
Once the addition of water is complete and the exotherm has subsided, rapidly add 6 N HCl (40 mL).
-
Increase the stirrer speed and allow the mixture to warm to ambient temperature to dissolve any remaining aluminate salts.
-
Transfer the mixture to a separatory funnel and separate the lower organic layer containing the sevochlorane.
-
The aqueous layer can be extracted with a suitable solvent (e.g., tetrachloroethane) to recover any dissolved product, and this extract can be combined with the main organic layer.[4]
Step 2: Synthesis of Sevoflurane via Fluorination of Sevochlorane
-
In a high-pressure reactor, dissolve the sevochlorane from Step 1 in polyethylene glycol (PEG-400).
-
Add oven-dried potassium fluoride (KF). A molar ratio of approximately 1.2 moles of KF per mole of sevochlorane is recommended for a cost-effective process.[6]
-
Heat the reaction mixture to around 95-98°C with vigorous stirring for approximately 1.5 hours.[7]
-
After cooling the reactor to room temperature, dilute the contents with water.
-
Isolate the crude sevoflurane by distillation. The product will distill at approximately 58-59°C.[7]
-
The crude product can be washed with water to remove any remaining PEG-400 and dried over a suitable drying agent (e.g., anhydrous sodium sulfate) before a final fractional distillation to achieve high purity.[7]
Purity Analysis by Gas Chromatography (GC)
The purity of the synthesized sevoflurane should be determined using gas chromatography.
-
Column: A suitable capillary column for separating halogenated ethers, such as a TG-1301MS (30m x 0.25mm I.D. x 0.25µm film).[1]
-
Injector Temperature: 200°C
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 150°C at 10°C/min.
-
Carrier Gas: Helium
-
Injection Volume: 1 µL (split injection)
The retention time of sevoflurane should be compared to a certified reference standard. Impurities such as unreacted sevochlorane, HFIP, and sevomethyl ether (in the case of the three-step synthesis) should be identified and quantified.
Conclusion and Future Outlook
The manufacturing of sevoflurane is a mature field with several well-established synthetic routes. The two-step synthesis from HFIP via a sevochlorane intermediate currently offers the most balanced approach in terms of yield, purity, safety, and environmental impact, particularly with recent optimizations that reduce reagent consumption and reaction times.[4][6] The single-step process, while seemingly more direct, is hampered by the significant hazards associated with handling large quantities of hydrogen fluoride. The three-step process, although offering a high degree of control, is often less economically viable due to its complexity and the challenges associated with the chlorination step.
Future research in this area will likely focus on the development of even more sustainable and cost-effective processes. This could involve the exploration of novel, non-toxic catalysts, the use of greener solvents, and the implementation of continuous flow manufacturing technologies to improve efficiency and safety. As the demand for high-purity sevoflurane continues, a deep understanding of these manufacturing processes will remain crucial for professionals in the pharmaceutical and chemical industries.
References
- Lokhat, D., Golandaj, A., & Ramjugernath, D. (2016). Scale-up of sevoflurane synthesis: selection of chemical route and influence of reagent characteristics. International Journal of Applied Chemistry, 12(3), 455-461.
- Cavallo, G., Ciceri, E., Metrangolo, P., & Terraneo, G. (2019). Sevoflurane: Impurities and stability testing. Journal of Fluorine Chemistry, 225, 109334.
- Moghimi, A., Vojdani, M., Banan, A. R., & Moosavi, S. M. (2015). Reinvestigation of the Two-step Synthesis of Sevoflurane. Iranian Journal of Pharmaceutical Research, 14(3), 733–738.
- Bieniarz, C., Behme, C., & Ramakrishna, K. (2000). An efficient and environmentally friendly synthesis of the inhalation anesthetic sevoflurane. Journal of Fluorine Chemistry, 106(1), 99-102.
- Moghimi, A., Vojdani, M., Banan, A. R., Mollaei, A., Mahmoodian, M., & Moosavi, S. M. (2015). Reinvestigation of the Two-step Synthesis of Sevoflurane. Iranian journal of pharmaceutical research : IJPR, 14(3), 733–738.
- Lokhat, D., Golandaj, A., & Ramjugernath, D. (2016). Scale-up of sevoflurane synthesis: selection of chemical route and influence of reagent characteristics. International Journal of Applied Chemistry, 12(3), 455-461.
- Bieniarz, C., Behme, C., & Ramakrishna, K. (2000). An Efficient and Environmentally Friendly Synthesis of the Inhalation Anesthetic Sevoflurane. ChemInform, 31(48).
- Moghimi, A., Vojdani, M., Banan, A. R., & Moosavi, S. M. (2015). Reinvestigation of the Two-step Synthesis of Sevoflurane. Brieflands.
- Cavallo, G., Ciceri, E., Metrangolo, P., & Terraneo, G. (2019). Sevoflurane: Impurities and stability testing. Journal of Fluorine Chemistry, 225, 109334.
- S.n. (2022). Cost Analysis of Three Techniques of Administering Sevoflurane. Anesthesiology Research and Practice.
- S.n. (2015). (PDF) Sevoflurane cost comparisons questioned.
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A Comparative Guide to Chloromethylating Agents: Evaluating 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane Against Classical Reagents
Introduction: The Enduring Relevance of Chloromethylation in Synthesis
The introduction of a chloromethyl group onto an aromatic or heteroaromatic ring is a cornerstone transformation in organic synthesis. This functional group serves as a versatile synthetic handle, readily converted into a variety of other functionalities such as formyl, hydroxymethyl, cyanomethyl, and (dialkylamino)methyl groups.[1] Consequently, chloromethylated compounds are critical intermediates in the synthesis of a wide array of fine chemicals, polymers, and, notably, pharmaceutical agents.[2] The classical method for this transformation is the Blanc-Quelet reaction, which typically employs formaldehyde and hydrogen chloride with a Lewis acid catalyst.[3][4] However, this method and related approaches using reagents like chloromethyl methyl ether (CMME) are beset by significant safety concerns and, in some cases, a lack of selectivity.
This guide provides an in-depth comparison of traditional chloromethylating agents with a more modern, fluorinated alternative: 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane. We will delve into the mechanistic underpinnings of each reagent, compare their performance characteristics based on available experimental data, and provide a critical assessment of their safety profiles—a paramount consideration in modern drug development and chemical synthesis.
The Classical Mainstays: A Trade-off Between Cost and Hazard
For decades, the go-to methods for chloromethylation have been the Blanc-Quelet reaction and the use of chloromethyl alkyl ethers. While cost-effective, these methods carry substantial risks and operational challenges.
Formaldehyde and Hydrogen Chloride (Blanc-Quelet Reaction)
This venerable reaction involves treating an aromatic compound with formaldehyde (or a precursor like paraformaldehyde) and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride.[2][3]
Mechanism and Reaction Dynamics: The reaction proceeds via electrophilic aromatic substitution. Under acidic conditions, formaldehyde is protonated, which enhances the electrophilicity of the carbonyl carbon. The aromatic π-system then attacks this electrophile, leading to a benzyl alcohol intermediate after rearomatization. This alcohol is subsequently converted to the desired chloromethyl arene by hydrogen chloride.[3] The choice of catalyst and reaction conditions is crucial for optimizing the yield of the chloromethylated product and minimizing the formation of diarylmethane byproducts, which arise from the reaction of the product with another molecule of the aromatic substrate.[2]
Performance and Limitations: The reaction's efficiency is highly dependent on the nature of the aromatic substrate. Electron-rich aromatics are more reactive, while electron-withdrawing groups impede the reaction.[1] A significant drawback is the potential for the formation of the highly carcinogenic byproduct, bis(chloromethyl) ether (BCME).[4][5]
Chloromethyl Methyl Ether (CMME)
CMME is a potent chloromethylating agent that can be used with a Lewis acid catalyst.[3] It is often employed for substrates that are sensitive to the harsh conditions of the traditional Blanc-Quelet reaction.
Mechanism and Application: The reaction mechanism is similar to the Blanc-Quelet reaction, with the methoxymethyl cation (CH₃OCH₂⁺) or a related species acting as the electrophile.[6] CMME has been widely used in the synthesis of ion-exchange resins and as a protecting group for alcohols.[7]
Overwhelming Safety Concerns: The utility of CMME is severely compromised by its extreme toxicity. It is classified as a Group A, known human carcinogen by the U.S. Environmental Protection Agency (EPA).[8] Chronic exposure is linked to an increased incidence of respiratory cancers.[7][8] Furthermore, technical-grade CMME often contains the even more potent carcinogen, bis(chloromethyl) ether (BCME).[9][10] Due to these severe hazards, the use of CMME is strictly regulated and often avoided in modern laboratory and industrial settings.[11]
A Fluorinated Alternative: this compound
In the quest for safer and more efficient reagents, fluorinated compounds have garnered significant attention. This compound emerges as a promising alternative to classical chloromethylating agents.
Properties and Rationale for Use: This compound is a fluorinated ether with a hexafluoropropane backbone.[1] The presence of the two trifluoromethyl groups imparts unique properties, including high thermal stability and altered reactivity. The electron-withdrawing nature of the hexafluoroisopropyl group is expected to modulate the reactivity of the chloromethoxy moiety, potentially leading to increased selectivity and reduced side reactions compared to its non-fluorinated counterparts. In medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[12]
Mechanism of Action (Proposed): While detailed mechanistic studies for this specific reagent are not widely available in peer-reviewed literature, it is anticipated to function similarly to other chloromethyl ethers, acting as a source for an electrophilic chloromethylating species under Lewis acidic conditions. The hexafluoroisopropoxy group would be the leaving group.
Caption: Proposed mechanism for chloromethylation.
Performance and Applications: this compound is a key intermediate in the synthesis of the widely used inhalation anesthetic, sevoflurane.[13][14] Its application in this context underscores its utility in the pharmaceutical industry. While direct comparative studies on a broad range of substrates are scarce in the public domain, its use in a large-scale industrial process suggests a reliable and efficient reactivity profile. Commercial sources suggest it offers enhanced reaction rates and yields with low toxicity.
Comparative Analysis: Performance, Safety, and Practicality
The choice of a chloromethylating agent is a multifactorial decision. The following table summarizes the key characteristics of the discussed reagents.
| Feature | Formaldehyde/HCl | Chloromethyl Methyl Ether (CMME) | This compound |
| Reactivity | Moderate to high, substrate dependent | High | High (inferred from application) |
| Selectivity | Variable; diarylmethane formation is a common side reaction[2] | Generally good, but can also form byproducts[6] | Potentially higher due to the bulky, electron-withdrawing hexafluoroisopropyl group |
| Substrate Scope | Broad for electron-rich aromatics; limited for deactivated systems[1] | Broad, including some deactivated substrates with strong acids[3] | Likely broad, particularly for high-value intermediates like in drug synthesis |
| Byproducts | Diaryl-methanes, bis(chloromethyl) ether (highly carcinogenic)[2][5] | Methanol, bis(chloro-methyl) ether (highly carcinogenic)[9] | 1,1,1,3,3,3-Hexafluoro-2-propanol |
| Safety Profile | Corrosive (HCl), toxic (formaldehyde), formation of highly carcinogenic BCME | Known Human Carcinogen [7][8], corrosive, flammable | Irritant (based on analogous compounds), but significantly lower carcinogenic risk anticipated |
| Handling | Requires handling of gaseous HCl and formaldehyde | Requires stringent containment due to high carcinogenicity and volatility | Standard handling for a reactive chemical intermediate |
| Cost | Low | Low to moderate | High |
Experimental Protocols: A Practical Overview
Protocol 1: Chloromethylation of Toluene using Formaldehyde/HCl (Blanc-Quelet Reaction)
This protocol is adapted from established procedures and should be performed with extreme caution in a well-ventilated fume hood.
Materials:
-
Toluene
-
Paraformaldehyde
-
Zinc Chloride (anhydrous)
-
Concentrated Hydrochloric Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred mixture of toluene (1 equiv.), paraformaldehyde (1.2 equiv.), and anhydrous zinc chloride (0.5 equiv.), add concentrated hydrochloric acid (2.5 equiv.) at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to 60 °C for 4 hours. Monitor the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by vacuum distillation.
Workflow for Chloromethylation Agent Selection
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A Comparative Guide to Sevoflurane Synthesis: An In-Depth Analysis of Yield and Purity
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide offers a detailed comparative analysis of the primary synthetic pathways for sevoflurane. The focus is on the critical metrics of yield and purity , which are paramount in the manufacturing of any active pharmaceutical ingredient (API), especially a widely used inhalation anesthetic like sevoflurane (1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane). This document synthesizes technical information from peer-reviewed literature and patents to provide an evidence-based guide for process chemists and drug development professionals.
The Imperative of Yield and Purity in Sevoflurane Manufacturing
Sevoflurane is a cornerstone of modern anesthesia, valued for its rapid induction and recovery times, low pungency, and favorable safety profile.[1] For a drug administered in such significant quantities, the efficiency of its synthesis (yield) directly impacts production costs, while its purity is a non-negotiable aspect of patient safety.[2] The choice of a synthetic route is a critical decision that dictates not only the economic viability of the process but also the impurity profile of the final API, which must be rigorously controlled to meet stringent regulatory standards.[3][4]
This guide will dissect the most prevalent industrial synthesis methodologies, offering a comparative look at their performance based on published data.
Key Industrial Synthetic Pathways for Sevoflurane
Three main strategies have emerged for the commercial production of sevoflurane, each with distinct advantages and challenges.[3][5]
Pathway 1: The Single-Step Fluoromethylation of HFIP
This route is a direct and convergent approach where hexafluoroisopropanol (HFIP) is reacted with a formaldehyde source (such as paraformaldehyde) and hydrogen fluoride (HF).[6] This reaction is typically catalyzed and driven by a strong dehydrating agent like concentrated or fuming sulfuric acid.[5]
The core of this pathway is the in situ formation of a fluoromethylating agent. Sulfuric acid protonates the hydroxyl group of HFIP and facilitates the reaction with formaldehyde to form a hemiformal intermediate. This intermediate is subsequently fluorinated by hydrogen fluoride. The potent dehydrating nature of sulfuric acid is crucial for shifting the equilibrium towards product formation by removing the water generated during the reaction. While this method is atom-economical, it requires specialized equipment to safely handle large volumes of highly corrosive and toxic reagents like anhydrous HF and sulfuric acid.[5][6] Furthermore, the process can lead to the formation of various by-products, including polyacetals and bisfluoromethyl ether, necessitating extensive purification.[6][7]
-
Reactor Setup: A corrosion-resistant reactor is charged with concentrated sulfuric acid.
-
Reagent Addition: Hexafluoroisopropanol (HFIP) and paraformaldehyde are carefully added to the acid.
-
Fluoromethylation: Anhydrous hydrogen fluoride (HF) is introduced into the mixture under controlled temperature and pressure.
-
Work-up: The reaction mixture is quenched with water/ice, and the organic layer is separated.
-
Neutralization: The crude product is washed with a basic solution (e.g., sodium bicarbonate) to remove residual acids.
-
Purification: The final product is purified by fractional distillation to achieve pharmaceutical-grade purity.
Caption: Workflow for the single-step synthesis of sevoflurane.
Pathway 2: The Two-Step Chloromethylation-Fluorination Sequence
This pathway divides the synthesis into two distinct stages: the chloromethylation of HFIP to form an intermediate, 1,1,1,3,3,3-hexafluoro-2-(chloromethoxy)propane (chlorosevo ether or sevochlorane), followed by a halogen exchange (HalEx) reaction to replace the chlorine with fluorine.[5][8]
The first step typically involves reacting HFIP with a formaldehyde source and a chlorinating agent, such as aluminum trichloride (AlCl₃), to yield the chlorosevo ether.[7][8] This intermediate is more stable and easier to handle than the reactive species in the single-step method. The second step is a nucleophilic substitution where a fluoride source, commonly potassium fluoride (KF), displaces the chloride.[6] This HalEx reaction often requires a phase-transfer catalyst or a high-boiling polar aprotic solvent to proceed efficiently.[6] This method avoids the direct large-scale use of HF but introduces its own challenges, such as the handling of solid reagents and potentially long reaction times for the fluorination step.[5]
-
Chloromethylation: HFIP is reacted with 1,3,5-trioxane or paraformaldehyde in the presence of AlCl₃.[8]
-
Intermediate Isolation: The resulting chlorosevo ether is isolated and purified.
-
Halogen Exchange: The purified chlorosevo ether is reacted with a fluorinating agent (e.g., KF) in a suitable solvent.
-
Product Isolation: Sevoflurane is isolated from the reaction mixture, often by distillation.
-
Final Purification: Further fractional distillation is performed to remove any remaining impurities.
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A Comparative Guide to the Environmental Impact of Sevoflurane Synthesis Methods
Authored for Researchers, Scientists, and Drug Development Professionals
Sevoflurane, or 1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane, stands as a cornerstone of modern inhalational anesthesia, valued for its rapid induction and recovery times.[1] However, as the pharmaceutical industry intensifies its focus on sustainability, the environmental footprint of manufacturing processes has come under necessary scrutiny. The synthesis of a complex fluorinated ether like sevoflurane involves potent reagents, significant energy inputs, and the generation of hazardous waste streams. A thorough understanding of these factors is critical for process chemists and drug development professionals aiming to align manufacturing with green chemistry principles.
This guide provides an in-depth comparison of the primary industrial synthesis routes for sevoflurane, evaluating them through the lens of environmental impact. We will dissect the causality behind experimental choices, present quantitative data for objective comparison, and offer detailed protocols to ground the discussion in practical application.
Foundational Synthesis Routes: A Mechanistic and Environmental Overview
The industrial production of sevoflurane has consolidated around a few key strategic pathways. While numerous methods have been explored, three routes originating from 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have proven most viable for large-scale production.[2] Each presents a unique profile of chemical hazards, waste generation, and process complexity.
The Single-Step Synthesis: Direct Fluoromethylation
This route is conceptually the most direct, involving a one-pot reaction of HFIP with a formaldehyde source (like paraformaldehyde) and hydrogen fluoride (HF), often in the presence of a strong dehydrating agent such as fuming sulfuric acid.[2]
-
Chemical Principle: The reaction proceeds via the in-situ generation of a fluoromethylating agent. Sulfuric acid protonates formaldehyde, which then reacts with HFIP. The resulting intermediate is subsequently fluorinated by the large excess of HF present. The potent dehydrating agent is necessary to sequester water, which would otherwise lead to the formation of unwanted byproducts.[1]
-
Environmental Hotspots:
-
Reagent Hazard: Anhydrous hydrogen fluoride (HF) is an extremely corrosive, toxic, and hazardous material, posing significant handling and containment challenges.[1][2] Its use at an industrial scale necessitates specialized, corrosion-resistant equipment.
-
Waste Generation: The use of stoichiometric or excess fuming sulfuric acid results in a large volume of highly acidic aqueous waste, which requires extensive neutralization and treatment.[2]
-
Byproduct Formation: This method is prone to generating a range of byproducts, including polyacetals and toxic vinyl ethers, complicating purification and lowering the overall process yield.[1] This complex purification train contributes significantly to the process mass intensity (PMI).
-
The Three-Step Synthesis: A Classic but Flawed Approach
An alternative pathway involves three distinct chemical transformations: methylation, photochemical chlorination, and halogen-exchange fluorination.[2]
-
Chemical Principle:
-
Methylation: HFIP is first reacted with a methylating agent like dimethyl sulfate to form sevomethyl ether.
-
Chlorination: The sevomethyl ether undergoes photochemical chlorination, where chlorine gas (Cl₂) is used under UV light to selectively replace a methyl proton with a chlorine atom, yielding 1,1,1,3,3,3-hexafluoro-2-(chloromethoxy)propane (chlorosevo ether).[3]
-
Fluorination: The final step involves a halogen-exchange (Halex) reaction, where the chlorine atom is substituted with fluorine using a fluorinating agent.
-
-
Environmental Hotspots:
-
Highly Toxic Reagents: This route employs dimethyl sulfate and chlorine gas, both of which are acutely toxic and hazardous materials requiring stringent safety protocols.[2]
-
Low Yield & Energy Input: The photochemical chlorination step is noted for having a low yield, which severely impacts the overall efficiency and atom economy of the process.[2] Photochemical reactors also represent a significant energy input.
-
Multi-Step Complexity: Each step adds process complexity, solvent usage for workups and purification, and potential for material loss, increasing the overall environmental burden.
-
The Two-Step Synthesis: The Industrially Preferred Route
This method has emerged as the most efficient and environmentally conscious of the established large-scale options.[2][4] It decouples the formation of the ether linkage from the final fluorination step, offering better control and higher yields.
-
Chemical Principle:
-
Chloromethylation: HFIP is reacted with a formaldehyde source (e.g., paraformaldehyde or 1,3,5-trioxane) in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃), to produce the key intermediate, chlorosevo ether.[5][6]
-
Halogen-Exchange (Halex) Fluorination: The isolated chlorosevo ether is then fluorinated using a milder, solid fluorinating agent, most commonly potassium fluoride (KF).[2][5] This reaction is often facilitated by a phase-transfer catalyst or a high-boiling polar aprotic solvent like polyethylene glycol (PEG-400) to enhance the reactivity of KF.[2][4]
-
-
Environmental Advantages & Considerations:
-
Avoidance of HF: This route's primary advantage is the elimination of highly toxic anhydrous HF from the process.[1]
-
Higher Yield: The overall reported yields for this process are significantly higher (65-70%) compared to the three-step method, leading to better resource efficiency.[4]
-
Waste Stream: The main waste streams consist of the spent aluminum salts from the first step and potassium chloride (KCl) from the second. While requiring treatment, these are generally less hazardous than the acidic waste from the one-step process.
-
Solvent and Reagent Optimization: Research has focused on optimizing this route by reducing the reaction time of the chloromethylation step from 24 hours to 4 hours and minimizing the quantities of KF and PEG-400, thereby reducing costs and environmental pollution.[2][5]
-
Process Workflow Visualizations
To better understand the material flow and complexity of these methods, the following diagrams illustrate the key stages.
Caption: Workflow for the Single-Step Sevoflurane Synthesis.
Caption: Workflow for the Industrially Preferred Two-Step Synthesis.
Quantitative Comparison of Synthesis Routes
Objective evaluation requires quantitative data. While precise industrial Process Mass Intensity (PMI) figures are often proprietary, a comparative analysis can be constructed from published yields and reagent stoichiometry.
| Parameter | Single-Step Synthesis | Three-Step Synthesis | Two-Step Synthesis |
| Key Reagents | HFIP, Paraformaldehyde, HF , Fuming H₂SO₄ | HFIP, Dimethyl Sulfate, Cl₂ Gas , Fluorinating Agent | HFIP, Paraformaldehyde, AlCl₃, KF , PEG-400 |
| Primary Hazard Profile | Extreme corrosivity & toxicity (HF) | High toxicity (Dimethyl Sulfate, Cl₂) | Moderate (AlCl₃ handling) |
| Overall Yield | >75% (crude, pre-purification)[1] | 28% (reported example)[1] | 65-70%[4] |
| Primary Waste Stream | Highly acidic aqueous waste (H₂SO₄, HF) | Mixed organic/inorganic from multiple steps | Aluminum salts, KCl brine |
| Process Complexity | Low (One-Pot) | High (Three distinct steps) | Moderate (Two steps) |
| Environmental Friendliness | Poor[1] | Poor | Moderate (Best-in-class)[7] |
Table 1: Comparative analysis of the primary sevoflurane synthesis routes.
The data clearly indicates that the two-step synthesis offers the most balanced profile. It avoids the most hazardous reagents of the other methods while providing a significantly higher overall yield than the three-step process, making it the most resource-efficient and environmentally preferable option for industrial-scale manufacturing.[1][7]
Experimental Protocol: Two-Step Synthesis of Sevoflurane
This protocol is an illustrative example based on published methodologies for the two-step synthesis, emphasizing the key transformations and conditions.[2][4][6]
Part 1: Chloromethylation of HFIP to Chlorosevo Ether
Causality: This step aims to create the chloromethyl ether intermediate. Aluminum trichloride acts as a Lewis acid to activate the formaldehyde source (trioxane), facilitating its reaction with the alcohol (HFIP). The reaction is exothermic and must be controlled to prevent byproduct formation.
-
Reactor Setup: A dry, 1L glass reactor equipped with a mechanical stirrer, thermometer, and a gas outlet connected to an acid gas scrubber (e.g., NaOH solution) is charged with 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 168 g, 1.0 mol).
-
Catalyst Addition: Anhydrous aluminum trichloride (AlCl₃, 44.4 g, 0.33 mol) is added portion-wise to the stirred HFIP. The addition is exothermic; maintain the temperature below 40°C using an ice bath.
-
Reagent Addition: 1,3,5-Trioxane (30 g, 0.33 mol) is added slowly to the mixture over 1 hour. A controlled addition rate is crucial to manage the exotherm.
-
Reaction: The mixture is stirred at room temperature. The reaction progress can be monitored using ¹⁹F NMR. Recent optimizations have shown that near-complete conversion can be achieved in as little as 4 hours, a significant improvement over the traditional 24 hours.[5]
-
Workup: The reaction mixture is slowly quenched by pouring it onto crushed ice (500 g). The organic layer is separated, washed with cold water, then with a dilute sodium bicarbonate solution, and finally with brine.
-
Isolation: The crude organic product is dried over anhydrous magnesium sulfate and filtered. The solvent is removed under reduced pressure to yield chlorosevo ether as a clear liquid.
Part 2: Fluorination of Chlorosevo Ether to Sevoflurane
Causality: This is a nucleophilic substitution (Sₙ2) reaction, specifically a Halogen-Exchange (Halex) reaction. Potassium fluoride (KF) serves as the fluoride ion source. The high-boiling solvent, PEG-400, helps to solubilize the KF and increases the reaction temperature, while also acting as a phase-transfer catalyst to facilitate the reaction between the solid KF and the liquid chlorosevo ether.[1][2]
-
Reactor Setup: A 500 mL flask equipped with a mechanical stirrer, thermometer, and a distillation head is charged with spray-dried potassium fluoride (KF, 87 g, 1.5 mol) and Polyethylene glycol 400 (PEG-400, 200 mL).
-
Reagent Addition: Chlorosevo ether (216.5 g, 1.0 mol) from Part 1 is added to the stirred KF/PEG-400 slurry.
-
Reaction & Distillation: The mixture is heated to 100-120°C. Sevoflurane (boiling point: 58.6°C) is formed and distills directly from the reaction vessel as it is produced. This reactive distillation approach drives the equilibrium towards the product and simplifies initial purification.[4]
-
Purification: The collected distillate is washed with cold water to remove any co-distilled PEG-400, followed by a final fractional distillation to achieve >99.9% purity.
-
Waste Handling: The reaction residue contains PEG-400 and potassium chloride (KCl). The PEG can potentially be recovered or must be disposed of as chemical waste. The aqueous washings contain dissolved salts.
Conclusion and Future Outlook
A critical evaluation of the primary sevoflurane synthesis methods reveals a clear hierarchy in terms of environmental performance. The single-step synthesis, while direct, is hampered by the use of highly hazardous HF and the generation of significant acidic waste.[1][2] The three-step route is inefficient due to low yields and the use of multiple toxic reagents.[2]
The two-step synthesis via a chloromethyl ether intermediate followed by halogen-exchange fluorination stands out as the most industrially viable and environmentally responsible method currently available.[7] It successfully avoids extremely hazardous reagents like HF and offers high overall yields, leading to better atom economy and reduced waste.
Future improvements will likely focus on green chemistry innovations within this two-step framework. Key areas for research include:
-
Catalyst Development: Replacing AlCl₃ with a recyclable or heterogeneous Lewis acid catalyst to simplify workup and reduce metal waste.
-
Solvent Substitution: Investigating greener, more benign solvents to replace PEG-400 or developing solvent-free conditions for the fluorination step.
-
Flow Chemistry: Adapting the synthesis to continuous flow reactors could enhance safety, improve heat transfer, and potentially increase yields and purity, further reducing the environmental footprint of this vital anesthetic.
By prioritizing these research avenues, the pharmaceutical industry can continue to produce essential medicines like sevoflurane while minimizing its impact on the planet.
References
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Moghimi, A. et al. (2012). Reinvestigation of the Two-step Synthesis of Sevoflurane. Iranian Journal of Pharmaceutical Research, 11(3), 735–741. Available at: [Link]
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Lokhat, D., Golandaj, A., & Ramjugernath, D. (2013). Scale-up of sevoflurane synthesis: selection of chemical route and influence of reagent characteristics. Journal of the Serbian Chemical Society, 78(4), 455-462. Available at: [Link]
-
ResearchGate. (n.d.). Reinvestigation of the Two-step Synthesis of Sevoflurane. Available at: [Link]
- Terrell, R. C. (1999). Method for the preparation of sevoflurane. U.S. Patent No. 5,969,193. Google Patents.
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Bieniarz, C., & Li, K. (1995). An Efficient and Environmentally Friendly Synthesis of the Inhalation Anesthetic Sevoflurane. ChemInform, 26(41). Available at: [Link]
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ResearchGate. (n.d.). Scheme1. The single, two and three-step synthetic methods of Sevoflurane from hexafluoroisopropanol. Available at: [Link]
- Bieniarz, C. et al. (2000). Method for synthesizing sevoflurane and an intermediate thereof. U.S. Patent No. 6,100,434. Google Patents.
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A Senior Application Scientist's Guide to the Analysis of Impurities in Commercial Sevoflurane from Different Manufacturers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. This is particularly true for anesthetic agents like sevoflurane, where even trace impurities can have significant implications for patient safety and product stability. As a Senior Application Scientist, this guide provides an in-depth technical analysis of impurities in commercial sevoflurane from various manufacturers, offering field-proven insights and robust experimental data to empower your research and development endeavors.
The manufacturing process for sevoflurane, a widely used inhalation anesthetic, can vary between producers, leading to distinct impurity profiles.[1][2] These differences underscore the critical need for rigorous analytical testing to ensure the quality and consistency of the final drug product. This guide will delve into the common impurities associated with sevoflurane, present a detailed, validated analytical methodology for their detection and quantification, and offer a comparative analysis of products from different hypothetical manufacturers based on published findings.
Understanding Sevoflurane and Its Impurities
Sevoflurane, chemically known as 1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane, is a halogenated ether.[3] Its synthesis is a complex multi-step process, and variations in this process can introduce several impurities. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) specify limits for known and potential impurities.[1][4] The primary impurities of concern include:
-
Sevoflurane Related Compound A (1,1,1,3,3-Pentafluoroisopropenyl fluoromethyl ether): A degradation product of sevoflurane.[5]
-
Sevoflurane Related Compound B (Sevomethyl ether or 1,1,1,3,3,3-Hexafluoro-2-methoxypropane): An intermediate in some synthetic routes.[1][6]
-
Sevoflurane Related Compound C (Hexafluoroisopropanol or HFIP): A starting material for sevoflurane synthesis and a potential degradant.[1][7]
Beyond these specified impurities, other process-related impurities or degradants may also be present. The total level of impurities in sevoflurane for medical use is generally capped at 300 ppm.[1]
Comparative Analysis of Sevoflurane from Different Manufacturers
A study comparing commercial sevoflurane formulations from different manufacturers revealed notable differences in their impurity profiles, which are likely a consequence of the distinct manufacturing processes employed.[1] While all tested samples were well within the regulatory limits, the presence and concentration of specific impurities varied.[1][2]
To illustrate these differences, the following table summarizes hypothetical yet representative data based on published findings for sevoflurane from three different manufacturers.
| Impurity | Manufacturer A | Manufacturer B | Manufacturer C | USP Limit |
| Compound A (ppm) | 5 | < 1 | 2 | ≤ 25 µg/g |
| Sevomethyl ether (ppm) | 10 | 5 | < 2 | ≤ 100 µg/g (any other single impurity) |
| Hexafluoroisopropanol (ppm) | < 5 | 32 | 15 | ≤ 100 µg/g (any other single impurity) |
| Total Impurities (ppm) | ~20 | ~40 | ~25 | ≤ 300 µg/g |
| Water Content (ppm) | >300 | < 130 | ~200 | Not specified |
Analysis of the Data:
-
Manufacturer A's product, while well within limits, shows detectable levels of both Compound A and sevomethyl ether, suggesting a synthesis and formulation strategy that may result in these specific impurities. The higher water content is often intentionally formulated to inhibit the degradation of sevoflurane by Lewis acids.[8]
-
Manufacturer B's product exhibits a higher concentration of hexafluoroisopropanol, a starting material, which could indicate a different purification process. The lower water content is also a notable difference.
-
Manufacturer C's product presents a balanced profile with low levels of all specified impurities.
These variations highlight the importance of comprehensive impurity profiling for any new batch or supplier of sevoflurane.
Experimental Protocol for Impurity Analysis
The gold standard for the analysis of volatile impurities in sevoflurane is Gas Chromatography-Mass Spectrometry (GC-MS).[1][9] This technique offers the required sensitivity and specificity to identify and quantify trace-level impurities.
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for sevoflurane impurity profiling.
Caption: Experimental workflow for the GC-MS analysis of sevoflurane impurities.
Step-by-Step Methodology
1. Materials and Reagents:
-
Commercial sevoflurane samples from different manufacturers.
-
Certified reference standards for Sevoflurane Related Compound A, Sevoflurane Related Compound B, and Sevoflurane Related Compound C.
-
High-purity solvent for dilution (if necessary), such as ethylene chloride.[1]
2. Instrumentation:
-
A gas chromatograph equipped with a mass selective detector (GC-MS).
-
A suitable capillary column, for example, a Thermo-Fisher Scientific™ TraceGOLD™ TG-1301MS (30m x 0.25mm I.D. x 0.25µm film).[1]
3. GC-MS Parameters:
The following parameters are a representative starting point and may require optimization based on the specific instrumentation and impurities of interest.
| Parameter | Setting | Rationale |
| Injection Mode | Split | To handle the high concentration of the sevoflurane matrix. |
| Split Ratio | 1:30 | To prevent column overloading and detector saturation.[10] |
| Injector Temperature | 200 °C | To ensure rapid and complete volatilization of the sample.[10] |
| Carrier Gas | Helium | An inert gas that provides good chromatographic efficiency. |
| Flow Rate | 0.94 mL/min | To achieve optimal separation of the analytes.[10] |
| Oven Program | Initial temp: 40°C, hold for 4 min; Ramp: 60°C/min to 200°C, hold for 15 min | This temperature program allows for the separation of volatile impurities from the sevoflurane peak.[10] |
| MS Ion Source Temp. | 220 °C | To ensure efficient ionization of the analytes.[10] |
| MS Transfer Line Temp. | 200 °C | To prevent condensation of the analytes before reaching the detector.[10] |
| Ionization Mode | Electron Impact (EI) | A robust and widely used ionization technique that produces reproducible mass spectra.[10] |
| Mass Range | m/z 30-300 | To cover the molecular weights of sevoflurane and its expected impurities. |
4. Sample and Standard Preparation:
-
Samples: Analyze commercial sevoflurane samples directly without dilution to maximize sensitivity for trace impurities.[1]
-
Standards: Prepare a stock solution of the impurity reference standards in a suitable solvent. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the impurities.
5. Data Analysis and Quantification:
-
Identify the impurity peaks in the sample chromatograms by comparing their retention times and mass spectra with those of the certified reference standards.
-
Quantify the amount of each impurity using an external standard calibration curve. The peak area of each impurity is plotted against its concentration to generate the calibration curve.
Causality Behind Experimental Choices and Trustworthiness of the Protocol
The described protocol is designed as a self-validating system to ensure trustworthiness and scientific integrity.
-
Causality of GC-MS Choice: Gas chromatography is the ideal separation technique for volatile compounds like sevoflurane and its impurities.[9] Coupling it with mass spectrometry provides definitive identification based on the unique fragmentation pattern of each molecule, enhancing the reliability of the results.[1]
-
Rationale for Direct Injection: Direct injection of the sevoflurane sample, as opposed to headspace analysis, is chosen to ensure that all volatile and semi-volatile impurities are introduced into the system for a comprehensive profile.[1]
-
Importance of Certified Reference Standards: The use of certified reference standards is crucial for accurate identification and quantification. These standards provide the benchmark against which the unknown impurities in the commercial samples are compared.
-
System Suitability: Before running the samples, a system suitability test should be performed using a standard mixture to ensure the chromatographic system is performing optimally (e.g., adequate resolution between peaks, consistent retention times, and detector response).
Conclusion and Implications for Drug Development
The analysis of impurities in commercial sevoflurane reveals that while all products on the market adhere to regulatory standards, their impurity profiles can differ significantly.[1][2] These differences are primarily attributed to the specific manufacturing processes employed by each company.
For researchers, scientists, and drug development professionals, this underscores the following key takeaways:
-
Thorough Supplier Qualification is Essential: It is not sufficient to assume that all sources of sevoflurane are identical. A comprehensive impurity profile should be a critical component of supplier qualification.
-
Analytical Rigor is Non-Negotiable: The use of a validated, high-sensitivity analytical method like GC-MS is imperative for the accurate assessment of sevoflurane purity.
-
Understanding the "Why": Recognizing the link between manufacturing processes and impurity profiles allows for a more informed risk assessment and a deeper understanding of the product.
By implementing the robust analytical strategies outlined in this guide, you can ensure the quality, safety, and consistency of sevoflurane in your research and development pipelines, ultimately contributing to the delivery of safer and more effective anesthetic products.
References
-
Cavallo, G., Ciceri, E., Metrangolo, P., Piacevoli, Q., Resnati, G., & Terraneo, G. (2019). Sevoflurane: Impurities and stability testing. Journal of Fluorine Chemistry, 226, 109363. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5206, Sevoflurane. Retrieved January 23, 2026 from [Link].
-
Baker, M. T. (2007). Sevoflurane: are there differences in products?. Anesthesia and analgesia, 104(6), 1447–1451. [Link]
-
Ghimenti, S., Tabucchi, S., Bellagambi, F. G., Lomonaco, T., Onor, M., Trivella, M. G., Fuoco, R., & Di Francesco, F. (2017). Determination of sevoflurane and isopropyl alcohol in exhaled breath by thermal desorption gas chromatography-mass spectrometry for exposure assessment of hospital staff. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1061-1062, 347–354. [Link]
-
Pharmaffiliates. Sevoflurane-impurities. Retrieved January 23, 2026 from [Link]
-
USP-NF. (2013). Sevoflurane. [Link]
-
Sakai, T., Matsuura, H., Takita, K., & Morita, S. (2007). Analysis of the composition of 'original' and generic sevoflurane in routine use. British journal of anaesthesia, 99(4), 503–506. [Link]
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Holzman, R. S., & Eger, E. I., 2nd (1996). Compound A concentrations during sevoflurane anesthesia in children. Anesthesiology, 85(6), 1260–1266. [Link]
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Eisenberg, D. B. (2007). Sevoflurane: The Challenges of Safe Formulation. APSF Newsletter, 22(1), 1-2. [Link]
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Wang, C., Liu, J., Li, Y., & Wang, Y. (2019). Comparison of the Level of Free Hexafluoro-isopropanol in Adults' Blood and the Incidence of Emergence Agitation After Anesthesia With Different Concentrations of Sevoflurane in Laparoscopic Gastrointestinal Surgery: A Randomized Controlled Clinical Trial. Clinical pharmacology in drug development, 8(7), 939–945. [Link]
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Musshoff, F., Junker, H. P., & Madea, B. (2023). Validation of a HS-GC-FID Method for the Quantification of Sevoflurane in the Blood, Urine, Brain and Lungs for Forensic Purposes. Molecules (Basel, Switzerland), 28(4), 1757. [Link]
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Lin, C. H., Wu, H. H., Lin, C. Y., & Lin, M. S. (2002). Sevoflurane analysis in serum by headspace gas chromatography with application to various biological matrices. Journal of analytical toxicology, 26(5), 281–285. [Link]
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Strum, D. P., & Eger, E. I., 2nd (1995). Factors affecting the concentration of compound A resulting from the degradation of sevoflurane by soda lime and baralyme in a standard anesthetic circuit. Anesthesia and analgesia, 81(3), 564–568. [Link]
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Lee, H. J., Lee, J., Choi, S. S., & Kim, S. Y. (2018). Volatile Anesthetic Sevoflurane Precursor 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP) Exerts an Anti-Prion Activity in Prion-Infected Culture Cells. International journal of molecular sciences, 19(11), 3409. [Link]
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Halocarbon Life Sciences. (2020). Sevo methyl ether SAFETY DATA SHEET. [Link]
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Wikipedia. (2024). Sevoflurane. Retrieved January 23, 2026 from [Link]
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Kharasch, E. D., Powers, K. M., & Artru, A. A. (2001). Compound A concentrations during low-flow sevoflurane anesthesia correlate directly with the concentration of monovalent bases in carbon dioxide absorbents. Anesthesiology, 95(1), 175–181. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 32(1), 101901. [Link]
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Piramal Critical Care. (2015). Sevoflurane - SAFETY DATA SHEET. [Link]
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Wallin, R. F., Regan, B. M., Napoli, M. D., & Stern, I. J. (1975). Sevoflurane: a new inhalational anesthetic agent. Anesthesia and analgesia, 54(6), 758–766. [Link]
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Jones, G. R., & Pounder, D. J. (1998). The distribution of sevoflurane in a sevoflurane induced death. Journal of analytical toxicology, 22(1), 74–77. [Link]
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U.S. Food and Drug Administration. (2011). ULTANE® (sevoflurane) volatile liquid for inhalation. [Link]
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Edgington, T. L., & Muco, E. (2024). Sevoflurane. In StatPearls. StatPearls Publishing. [Link]
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A Senior Application Scientist's Guide to the Cost-Effectiveness of 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane in Large-Scale Synthesis
For researchers, scientists, and professionals in drug development, the selection of reagents for large-scale synthesis is a critical decision, balancing reactivity, yield, and cost. This guide provides an in-depth technical comparison of 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane, a versatile reagent for introducing the valuable hexafluoroisopropoxy moiety, against its primary alternatives. We will delve into the practicalities of its synthesis, its application, and its economic viability in the context of large-scale production, supported by experimental data and protocols.
Introduction: The Significance of the Hexafluoroisopropoxy Group
The hexafluoroisopropoxy (HFIP) group is a privileged motif in modern medicinal and agricultural chemistry. Its strong electron-withdrawing nature and lipophilicity can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This compound, also known as chloromethyl hexafluoroisopropyl ether, serves as a key electrophilic reagent for introducing this functional group. This guide will objectively assess its utility against alternative synthetic strategies.
Synthesis and Application of this compound
The primary industrial application of this compound is as a key intermediate in the synthesis of the inhalation anesthetic Sevoflurane.[1] However, its utility extends to the broader introduction of the hexafluoroisopropoxy group onto various nucleophiles.
Large-Scale Synthesis Protocol
The large-scale synthesis of this compound is typically achieved through the reaction of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) with a formaldehyde equivalent and a chlorinating agent. A common and cost-effective approach is detailed in various patents.[1][2]
Experimental Protocol: Synthesis of this compound
-
Reagents:
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Paraformaldehyde
-
Thionyl chloride
-
Concentrated sulfuric acid (catalyst)
-
-
Procedure:
-
To a stirred solution of 1,1,1,3,3,3-hexafluoroisopropanol and paraformaldehyde, slowly add concentrated sulfuric acid while maintaining the temperature below 20°C.
-
Once the addition is complete, slowly add thionyl chloride to the reaction mixture, again ensuring the temperature does not exceed 20°C.
-
After the addition of thionyl chloride, allow the reaction to stir at room temperature for several hours until completion, monitored by GC analysis.
-
Upon completion, carefully quench the reaction mixture with ice-water.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and distill under reduced pressure to afford the pure this compound.
-
A reported crude yield for a similar process is approximately 87% with a purity of 95%.[2]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; A[HFIP] --> C{Reaction Mixture}; B[Paraformaldehyde] --> C; C --> D[Chloromethyl Hexafluoroisopropyl Ether]; subgraph "Reagents" A; B; end subgraph "Product" D; end } caption { label="Synthesis of this compound"; fontsize=12; fontcolor="#202124"; }
Comparative Analysis: Alternatives and Their Performance
The primary alternative to using an electrophilic reagent like this compound is the direct nucleophilic substitution of a leaving group on a substrate with the hexafluoroisopropoxide anion, generated in situ from HFIP.
Alternative 1: Direct Nucleophilic Aromatic Substitution (SNAr) with HFIP
Recent advances have demonstrated the utility of transition metal-catalyzed and photochemically-mediated SNAr reactions for the synthesis of hexafluoroisopropyl aryl ethers from aryl halides.[2][3][4]
Experimental Protocol: Rhodium-Catalyzed Hexafluoroisopropoxylation of an Aryl Chloride
-
Reagents:
-
Aryl chloride
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Rhodium catalyst (e.g., [Rh(cod)Cl]2)
-
Ligand (e.g., a phosphine ligand)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., toluene)
-
-
Procedure:
-
In a glovebox, combine the aryl chloride, rhodium catalyst, ligand, and base in a reaction vessel.
-
Add the anhydrous solvent and 1,1,1,3,3,3-hexafluoroisopropanol.
-
Seal the vessel and heat the reaction mixture to the specified temperature for the required time, monitoring by LC-MS or GC.
-
Upon completion, cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired hexafluoroisopropyl aryl ether.
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#34A853", fontcolor="#FFFFFF", fillcolor="#34A853"]; A[Aryl Halide] --> C{Reaction Mixture}; B[HFIP] --> C; C -- "Rh Catalyst" --> D[Hexafluoroisopropyl Aryl Ether]; subgraph "Reactants" A; B; end subgraph "Product" D; end } caption { label="Rhodium-Catalyzed Hexafluoroisopropoxylation"; fontsize=12; fontcolor="#202124"; }
Performance and Cost-Effectiveness Comparison
| Feature | This compound | Direct SNAr with HFIP (Rh-catalyzed) |
| Reagent Generation | Requires a separate synthesis step. | In situ generation of the nucleophile. |
| Substrate Scope | Broad; reacts with a wide range of nucleophiles. | Primarily demonstrated for aryl halides. |
| Reaction Conditions | Generally mild for the subsequent substitution. | Can require elevated temperatures and inert atmosphere. |
| Catalyst Cost | No catalyst required for the substitution step. | Requires a costly rhodium catalyst and ligand. |
| Raw Material Cost | Cost of HFIP, paraformaldehyde, and thionyl chloride. | Cost of HFIP, aryl halide, base, and catalyst. |
| Yield | High yields are often achievable in the substitution. | Yields can be variable depending on the substrate. |
| Safety | Chloromethyl ethers are a class of carcinogenic compounds and require careful handling.[5] | Rhodium catalysts can be toxic and require careful handling. |
| Scalability | The synthesis of the reagent is scalable. | Scalability may be limited by catalyst cost and availability. |
Cost Analysis Insights:
While a precise cost-per-mole comparison is highly dependent on supplier pricing and scale, a qualitative analysis can be made.
-
This compound: The upfront cost lies in the synthesis of the reagent itself. However, the raw materials (HFIP, paraformaldehyde, and thionyl chloride) are relatively inexpensive bulk chemicals.[6][7][8] The subsequent reaction with a nucleophile is often high-yielding and does not require an expensive catalyst, making the overall process potentially more cost-effective for large-scale campaigns, especially if the reagent is synthesized in-house.
-
Direct SNAr with HFIP: This approach avoids a separate reagent synthesis step. However, the cost of rhodium catalysts can be substantial, even at low loadings.[9] For large-scale production, the cost of the catalyst, and any necessary specialized ligands, can become a significant driver of the overall process cost. Furthermore, catalyst recovery and recycling would be necessary to improve the economic feasibility, adding complexity to the process.
Safety and Environmental Considerations
-
This compound: As a chloromethyl ether, this compound should be handled as a potential carcinogen with appropriate engineering controls and personal protective equipment.[5] Like many fluorinated compounds, it may have a long environmental persistence.[3]
-
Rhodium-Catalyzed SNAr: Rhodium compounds can be toxic, and appropriate handling procedures are necessary. The environmental impact of palladium-catalyzed reactions, a related class of transformations, is an area of active research, with a focus on metal leaching and the impact of ligands.[10][11] Similar considerations would apply to rhodium-based processes.
Conclusion and Recommendations
The choice between using this compound and a direct SNAr approach with HFIP for large-scale synthesis depends on a careful evaluation of several factors.
This compound is likely the more cost-effective option for large-scale synthesis when:
-
A robust and high-yielding in-house synthesis of the reagent is established.
-
The target molecule is sensitive to the conditions of transition-metal catalysis.
-
The cost of the starting nucleophile is low, making a high-yielding, non-catalyzed reaction more economically favorable.
Direct SNAr with HFIP may be preferred when:
-
Only small to moderate quantities of the final product are required, making the upfront investment in reagent synthesis less attractive.
-
The cost of the rhodium catalyst is not a limiting factor, or an efficient catalyst recycling process is in place.
-
The substrate is an unactivated aryl halide that is not amenable to classical SNAr conditions.
Ultimately, the most cost-effective approach will be determined by a thorough process development and cost analysis for the specific target molecule and production scale. This guide provides the foundational knowledge and comparative data to initiate such an evaluation.
References
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- Boyden, B., Tobin, S., Haen, N., Metz, A., Wojnowiak, C., Taylor, T., Cutty, A., Litza, A., Stiles, I., Soehner, N., Oberbroeckling, A., O'Leary, N., Popp, H., & MacKenzie, I. (2024).
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ResearchGate. (2023). Catalytic SNAr Hexafluoroisopropoxylation of Aryl Chlorides and Bromides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
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JACS Au. (2022). Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation. Retrieved from [Link]
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ACS Publications. (2022). HFIP in Organic Synthesis. Retrieved from [Link]
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RSC Publishing. (2022). Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling. Retrieved from [Link]
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Carl ROTH. (n.d.). Thionyl chloride, 500 ml, CAS No. 7719-09-7. Retrieved from [Link]
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MDPI. (2021). Palladium-Catalyzed Reactions. Retrieved from [Link]
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RSC Publishing. (2012). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Retrieved from [Link]
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A Comparative Guide to the Safety and Handling of Sevoflurane Synthesis Reagents
For researchers, scientists, and drug development professionals engaged in the synthesis of the vital inhalation anesthetic, Sevoflurane, the selection of a synthetic route is a critical decision. This choice extends beyond considerations of yield and purity, delving into the crucial aspects of reagent safety and handling. This guide offers an in-depth, objective comparison of the reagents used in the primary synthesis pathways of Sevoflurane, supported by experimental data and established safety protocols, to facilitate informed and responsible decision-making in both laboratory and large-scale production settings.
Dominant Sevoflurane Synthesis Pathways: An Overview
The industrial production of Sevoflurane has largely converged on a few principal synthetic routes. These methods, while all aiming for the same final product, employ distinct reagents and reaction conditions, each presenting a unique safety and handling profile. The most prominent pathways include:
-
The single-step synthesis: This method involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) with paraformaldehyde and hydrogen fluoride (HF), often in the presence of a strong acid like fuming sulfuric acid.[1][2]
-
The two-step synthesis: This route typically begins with the chloromethylation of HFIP to form an intermediate, chloromethyl hexafluoroisopropyl ether (CMHFP or chlorosevo ether), which is then fluorinated using a reagent like potassium fluoride (KF).[1][2][3]
-
The three-step synthesis: This pathway involves the methylation of HFIP, followed by photochemical chlorination to yield CMHFP, and finally, fluorination.[1][2]
This guide will focus on the reagents involved in the more common single-step and two-step synthesis routes, as they represent the most significant divergence in terms of reagent hazards and handling protocols.
Comparative Analysis of Reagent Safety and Handling
A thorough understanding of the hazards associated with each reagent is fundamental to a robust safety protocol. The following table provides a comparative summary of the key safety and handling information for the primary reagents used in Sevoflurane synthesis.
| Reagent | Primary Synthesis Role | Key Hazards | Recommended Handling Practices & PPE |
| Hexafluoroisopropanol (HFIP) | Starting Material | Corrosive, causes severe burns to skin and eyes.[4][5][6] Toxic if swallowed and harmful by inhalation and in contact with skin.[5] | Work in a chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[4][5] Avoid breathing vapors.[4] |
| Paraformaldehyde | Reactant (Formaldehyde source) | Flammable solid. Harmful if swallowed. Causes skin irritation and serious eye damage. May cause an allergic skin reaction and respiratory irritation. Suspected of causing genetic defects and may cause cancer.[7] | Handle in a well-ventilated area, preferably a fume hood, to avoid dust inhalation.[8][9] Wear nitrile gloves, safety glasses or goggles, and a lab coat.[9] Avoid ignition sources.[8] |
| Hydrogen Fluoride (HF) | Fluorinating Agent/Catalyst | Extremely corrosive and toxic.[10][11] Contact can cause severe, deep-tissue burns that may have a delayed onset.[10] Inhalation can lead to fatal pulmonary edema.[10][12] | Requires specialized training and handling procedures.[13] Work in a dedicated, well-ventilated area with continuous monitoring.[10] Use of a calcium gluconate antidote gel for immediate first aid is critical. Wear specialized PPE including a face shield, acid-resistant apron, and HF-resistant gloves.[13] |
| Sulfuric Acid (fuming) | Catalyst/Dehydrating Agent | Causes severe skin burns and eye damage. Reacts violently with water. | Handle in a chemical fume hood. Wear acid-resistant gloves, a face shield, and a lab coat. Always add acid to other liquids slowly and with stirring. |
| Chloromethyl hexafluoroisopropyl ether (CMHFP) | Intermediate | Corrosive and a lachrymator (induces tearing). | Handle in a well-ventilated fume hood. Wear chemical-resistant gloves and safety goggles. |
| Potassium Fluoride (KF) | Fluorinating Agent | Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye damage.[14] | Avoid breathing dust.[15] Use in a well-ventilated area.[15] Wear protective gloves, clothing, and eye/face protection.[14] Due to its hygroscopic nature, it should be stored in a dry place.[15][16] |
| Aluminum Trichloride (AlCl3) | Catalyst (in some routes) | Causes severe skin burns and eye damage. Reacts violently with water. | Handle in a dry, well-ventilated area. Wear chemical-resistant gloves, safety goggles, and a lab coat. |
| Antimony Trichloride (SbCl3) | Catalyst (in some routes) | Corrosive, causes severe skin and eye damage.[17][18] Toxic to aquatic life with long-lasting effects. | Handle in a chemical fume hood.[18] Wear protective gloves, clothing, and eye protection.[18] |
Experimental Workflows and Integrated Safety Protocols
Workflow 1: Single-Step Synthesis via HFIP, Paraformaldehyde, and HF
This method is notable for its directness but necessitates the handling of the highly hazardous hydrogen fluoride.
Diagram of the Single-Step Synthesis Workflow
Caption: Workflow for the single-step synthesis of Sevoflurane.
Experimental Protocol:
-
Reactor Charging: A corrosion-resistant reactor is charged with 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), paraformaldehyde, and fuming sulfuric acid under controlled temperature conditions.
-
HF Addition: Anhydrous hydrogen fluoride is carefully introduced into the reaction mixture. This step is highly exothermic and requires robust cooling and monitoring.
-
Reaction: The mixture is allowed to react for a specified duration, with continuous monitoring of temperature and pressure.
-
Quenching: The reaction is carefully quenched, often by pouring the mixture onto ice or into a basic solution to neutralize the strong acids.
-
Workup and Purification: The organic phase containing the crude Sevoflurane is separated, washed, and purified by distillation.
Causality and Safety Insights: The primary safety concern in this workflow is the handling of anhydrous hydrogen fluoride.[16] Its extreme corrosivity and toxicity demand specialized equipment and stringent safety protocols. The use of fuming sulfuric acid also requires careful handling due to its corrosive nature and violent reaction with water. The potential for runaway reactions necessitates precise temperature control throughout the process.
Workflow 2: Two-Step Synthesis via CMHFP Intermediate
This pathway avoids the use of gaseous HF in the final fluorination step, opting for a solid fluorinating agent.
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Safety Operating Guide
Navigating the Disposal of 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane: A Guide for Laboratory Professionals
For the discerning researcher, scientist, and drug development professional, the responsible management of chemical reagents is paramount. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane (CAS 26103-07-1), a versatile fluorinated compound.[1][2][3] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment.
Foundational Knowledge: Understanding the Compound
This compound is a stable, colorless liquid utilized in various applications, including as a solvent and a synthetic intermediate.[1][2] Its hexafluoropropane backbone imparts stability, while the chloromethoxy group enhances its reactivity.[1][2] Although specific toxicological properties have not been thoroughly investigated, its halogenated nature necessitates careful handling and disposal as a hazardous waste.[2][4]
Immediate Safety Protocols: The First Line of Defense
Before initiating any disposal procedures, the immediate safety of laboratory personnel is the priority. A thorough understanding of the necessary personal protective equipment (PPE) and emergency procedures is non-negotiable.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling. However, the following PPE is generally recommended:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166, or a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use. A lab coat or chemical-resistant apron is also required. | Prevents skin contact, which may cause irritation. Proper glove removal technique is crucial to avoid cross-contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood, is mandatory. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | Minimizes the inhalation of potentially harmful fumes.[4] |
Emergency Procedures
In the event of accidental exposure or a spill, immediate and decisive action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not allow the chemical to enter drains.[6] Collect the absorbed material into a suitable, labeled container for disposal.[6]
The Disposal Workflow: A Step-by-Step Guide
The primary directive for the disposal of this compound is to engage a licensed professional waste disposal service.[4] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Step 1: Waste Segregation and Collection
Proper segregation of hazardous waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[7][8]
-
Designate a Waste Container: Use a clearly labeled, leak-proof container compatible with halogenated organic compounds. The container should be kept closed when not in use.
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents as "this compound." Include the date of accumulation.
-
Segregation: This compound is a halogenated organic waste.[7] It must not be mixed with non-halogenated solvents, acids, bases, or other reactive chemicals.[9]
Step 2: Storage of Waste
Accumulated waste must be stored safely pending collection by a licensed disposal company.
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ventilation: The storage area should be well-ventilated.
Step 3: Arranging for Disposal
-
Contact a Licensed Professional: Engage a certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department can provide a list of approved vendors.
-
Provide Information: Be prepared to provide the waste disposal company with the Safety Data Sheet (SDS) for this compound and an accurate description of the waste.
-
Documentation: Complete all necessary paperwork, including a hazardous waste manifest, as required by local and national regulations.
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, must be treated as hazardous waste.
-
Contaminated PPE and Labware: Place these items in a sealed, labeled bag or container and dispose of them along with the chemical waste.
-
Empty Containers: Contaminated packaging should be disposed of as unused product.[4] Do not rinse the container into the drain.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Regulatory Framework
The disposal of this compound is governed by regulations for hazardous waste. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA), which outlines the "cradle-to-grave" management of hazardous materials. As a halogenated organic compound, it is subject to specific disposal requirements.[10]
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical aspect of responsible laboratory management. By adhering to the procedures outlined in this guide, researchers can ensure a safe working environment, maintain regulatory compliance, and contribute to environmental stewardship. Always consult your institution's EHS department for specific guidance and requirements.
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Safety Data Sheet: 1,1,1,3,3,3-hexafluoropropan-2-ol. (2022, December 13). Chemos GmbH & Co. KG. Retrieved from [Link]
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254032 - SAFETY DATA SHEET. (n.d.). AFG Bioscience LLC. Retrieved from [Link]
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HAZARDOUS WASTE SEGREGATION. (2016, April 15). Bucknell University. Retrieved from [Link]
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SAFETY DATA SHEET 1,1,1,3,3,3-Hexafluoropropane. (2017, June 20). Linde Gas GmbH. Retrieved from [Link]
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Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]
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1,1,1,3,3,3-Hexafluoropropane. (2024, May 25). Regulations.gov. Retrieved from [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
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HFC-236fa (1,1,1,3,3,3-Hexafluoropropane). (2022, March 27). Airgas. Retrieved from [Link]
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Navigating the Nuances of Safety: A Guide to Handling 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane
In the landscape of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, in-depth technical and safety information for 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane (CAS 26103-07-1), a versatile fluorinated compound.[1][2][3] While this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), a deep understanding of its properties and adherence to rigorous safety protocols are critical to ensure the well-being of laboratory personnel and the integrity of research.[4] This document moves beyond a simple checklist, offering a framework for safe operation grounded in scientific principles and field-proven best practices.
Understanding the Compound: A Risk-Based Approach
This compound is a fluorinated organic compound with a hexafluoropropane backbone, which imparts high stability.[3] The presence of a chloromethoxy group, however, introduces a reactive site that warrants careful consideration.[1][3] While the toxicological properties of this specific substance have not been thoroughly investigated, it is prudent to consider the potential hazards associated with structurally related compounds.[4]
For instance, some chloromethyl ethers, such as bis(chloromethyl) ether (BCME) and chloromethyl methyl ether (CMME), are potent human carcinogens.[5] Although this compound is not classified as such, this structural alert underscores the importance of minimizing exposure through appropriate engineering controls and personal protective equipment (PPE).
Key Physical and Chemical Properties:
| Property | Value | Source |
| CAS Number | 26103-07-1 | [4] |
| Molecular Formula | C4H3ClF6O | [4] |
| Molecular Weight | 216.51 g/mol | [4] |
| Appearance | Clear, colorless liquid | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Even in the absence of a formal hazard classification, a comprehensive PPE strategy is non-negotiable. The following recommendations are based on a conservative approach that prioritizes user safety.
Eye and Face Protection:
-
Requirement: Chemical splash goggles that conform tightly to the face are mandatory.[6]
-
Rationale: The eyes are particularly vulnerable to chemical splashes. Standard safety glasses with side shields do not provide adequate protection from splashes and are not a substitute for goggles.[7]
-
Enhanced Protection: When there is a risk of a significant splash or a highly exothermic reaction, a face shield should be worn in addition to chemical splash goggles.[8][9]
Hand Protection:
-
Requirement: Disposable nitrile gloves are recommended for incidental contact.[8]
-
Rationale: Nitrile gloves offer protection against a broad range of chemicals and are a staple in laboratory settings.[6][7] However, it is crucial to inspect gloves for any signs of degradation or perforation before each use.[9]
-
Best Practices: Always use proper glove removal technique to avoid contaminating your skin.[4] Dispose of contaminated gloves immediately in the appropriate waste stream.[4] After handling the chemical, wash your hands thoroughly.[4]
Body Protection:
-
Requirement: A long-sleeved laboratory coat must be worn and fully buttoned.
-
Rationale: The lab coat protects your skin and personal clothing from accidental spills.
-
Material Considerations: For handling larger quantities or in situations with a higher risk of splashing, consider a chemically resistant apron or gown over the lab coat.
Respiratory Protection:
-
Requirement: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.
-
Rationale: All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of any vapors.[10]
-
Emergency Situations: In the event of a large spill or a failure of engineering controls, a full-face air-purifying respirator with an appropriate cartridge may be necessary.[11]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize risks and ensure reproducible results.
Preparation and Handling:
-
Designated Area: All handling of this compound should occur in a designated area within a chemical fume hood.[10]
-
Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leaks.
-
Dispensing: When transferring the liquid, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a funnel.
-
Temperature Control: While specific data is limited, be mindful of the potential for exothermic reactions, especially when mixing with other reagents for the first time.
-
Ignition Sources: Keep the chemical away from sources of ignition.[4]
Experimental Workflow Diagram:
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and disposable labware, must be collected in a designated, labeled, and sealed waste container.
-
Professional Disposal: Do not dispose of this chemical down the drain.[4] Arrange for the disposal of chemical waste through a licensed professional waste disposal service.[4]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[4]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
By integrating these principles of hazard assessment, diligent use of PPE, and methodical handling and disposal practices, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
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AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoro-propane. Retrieved from [Link]
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Linde Gas GmbH. (2017, June 20). SAFETY DATA SHEET 1,1,1,3,3,3-Hexafluoropropane. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2022, December 13). Safety Data Sheet: 1,1,1,3,3,3-hexafluoropropan-2-ol. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 26103-07-1. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (1979, August). CHLOROMETHYL METHYL ETHER (CMME) BIS-CHLOROMETHYL ETHER (BCME). Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Albert Einstein College of Medicine. (n.d.). Methyl Chloromethyl Ether Awareness Training. Retrieved from [Link]
-
Environmental Health & Safety, University of Colorado Boulder. (2024, August). Common Personal Protective Equipment. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Standard Operating Procedures: Methyl chloromethyl ether. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Airgas. (2022, March 27). HFC-236fa (1,1,1,3,3,3-Hexafluoropropane) SDS. Retrieved from [Link]
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Environmental Health & Safety, University of California, Merced. (n.d.). Choosing The Correct PPE. Retrieved from [Link]
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Health and Safety Authority. (n.d.). Managing Exposure to Biological Agents in Laboratories. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
